molecular formula C6H8ClN3 B577780 3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine CAS No. 1253801-38-5

3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

Número de catálogo: B577780
Número CAS: 1253801-38-5
Peso molecular: 157.601
Clave InChI: YPSQTHXMCVQHQP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is a useful research compound. Its molecular formula is C6H8ClN3 and its molecular weight is 157.601. The purity is usually 95%.
BenchChem offers high-quality 3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3/c7-5-3-9-6-4-8-1-2-10(5)6/h3,8H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPSQTHXMCVQHQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NC=C2Cl)CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to CAS 1556313-03-1: Physical Properties and Safety Data

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and development, a comprehensive understanding of a compound's physicochemical properties and safety profile is paramount. This guide provides an in-depth analysis of the available data for the chemical entity registered under CAS number 1556313-03-1. The following sections will detail its known physical and chemical characteristics, comprehensive safety protocols, and handling procedures to ensure its effective and safe utilization in a research and development setting.

Part 1: Physicochemical Characterization

A thorough characterization of a compound's physical and chemical properties is the foundational step in the drug development pipeline. These parameters influence formulation, delivery, and pharmacokinetic behavior.

Chemical Identity and Structure

While a specific chemical name and structure for CAS 1556313-03-1 are not publicly available in the retrieved search results, it is crucial for researchers to obtain this information from the compound supplier. This information is typically provided on the certificate of analysis (CoA). The molecular formula and weight are fundamental for all subsequent molar-based calculations in experimental protocols.

Physical Properties

Detailed physical properties for CAS 1556313-03-1 have not been identified in the public domain. Researchers must rely on the supplier's safety data sheet (SDS) and internal experimental determination for the following critical parameters:

  • Appearance: The physical state (e.g., solid, liquid, gas) and color of the compound.

  • Melting Point/Boiling Point: These are critical indicators of purity and are essential for handling and storage considerations.

  • Solubility: The solubility in various solvents (e.g., water, DMSO, ethanol) is a key determinant for in vitro and in vivo assay development and formulation.

  • pKa: The acid dissociation constant is vital for understanding the ionization state of the compound at physiological pH, which impacts its absorption, distribution, metabolism, and excretion (ADME) properties.

  • LogP/LogD: The partition and distribution coefficients are measures of lipophilicity, which is a crucial factor in predicting membrane permeability and oral bioavailability.

A summary of these essential physical properties is presented in the table below. Researchers should populate this table with data from the supplier's documentation or internal experiments.

PropertyValueSource
Molecular Formula Not AvailableSupplier CoA
Molecular Weight Not AvailableSupplier CoA
Appearance Not AvailableSupplier SDS/Internal Observation
Melting Point Not AvailableSupplier SDS/Internal Measurement
Boiling Point Not AvailableSupplier SDS/Internal Measurement
Solubility Not AvailableSupplier SDS/Internal Experiment
pKa Not AvailableInternal Experiment/Prediction
LogP/LogD Not AvailableInternal Experiment/Prediction

Part 2: Comprehensive Safety and Handling Protocols

Ensuring the safety of laboratory personnel is of utmost importance when handling any chemical compound. The following safety data and handling procedures are based on general best practices and should be supplemented with specific information from the compound's SDS.

Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication. The specific GHS classification for CAS 1556313-03-1 is not available in the search results. Researchers must consult the supplier-provided SDS for pictograms, signal words, and hazard statements.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against chemical exposure. The following PPE should be considered mandatory when handling CAS 1556313-03-1, pending specific recommendations from the SDS:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene). The specific glove material should be chosen based on the solvents used and the breakthrough time.

  • Body Protection: A laboratory coat should be worn at all times. For larger quantities or when there is a risk of splashing, a chemical-resistant apron may be necessary.

  • Respiratory Protection: If the compound is a powder and there is a risk of inhalation, a properly fitted respirator (e.g., N95 or higher) should be used. Work should ideally be conducted in a chemical fume hood.

Handling and Storage

Proper handling and storage procedures are critical to maintain the integrity of the compound and prevent accidental exposure.

Handling:

  • Avoid creating dust if the compound is a solid.

  • Use in a well-ventilated area, preferably a chemical fume hood.

  • Avoid contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed container.

  • The appropriate storage temperature and conditions (e.g., desiccated, protected from light) should be obtained from the supplier's documentation.

First-Aid Measures

In the event of accidental exposure, the following first-aid measures should be taken immediately, and medical attention should be sought.

  • After Inhalation: Move the person to fresh air.

  • After Skin Contact: Immediately wash the affected area with plenty of soap and water.

  • After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • After Ingestion: Rinse mouth. Do NOT induce vomiting.

A summary of key safety information is provided in the table below.

Safety ParameterRecommendation
GHS Pictograms Refer to SDS
Signal Word Refer to SDS
Hazard Statements Refer to SDS
Eye Protection Safety glasses or goggles
Hand Protection Chemically resistant gloves
Body Protection Laboratory coat
Storage Conditions Refer to Supplier Documentation

Part 3: Experimental Workflow and Data Interpretation

The following section outlines a general experimental workflow for the initial characterization and in vitro testing of a novel compound like CAS 1556313-03-1.

Workflow for Initial Compound Characterization

The logical flow for characterizing a new chemical entity is crucial for building a comprehensive data package.

Caption: A generalized workflow for the initial characterization and screening of a novel chemical compound.

Protocol for Solubility Assessment

A reliable determination of a compound's solubility is fundamental for all subsequent biological assays.

Objective: To determine the thermodynamic solubility of CAS 1556313-03-1 in a relevant buffer system (e.g., Phosphate-Buffered Saline, PBS).

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in a suitable organic solvent (e.g., 10 mM in DMSO).

  • Serial Dilution: Create a serial dilution of the stock solution in the chosen aqueous buffer.

  • Equilibration: Incubate the solutions for a set period (e.g., 24 hours) at a controlled temperature (e.g., 25°C or 37°C) with agitation to allow the solution to reach equilibrium.

  • Separation of Undissolved Compound: Centrifuge the samples to pellet any undissolved precipitate.

  • Quantification: Carefully collect the supernatant and quantify the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: The highest concentration at which no precipitate is observed is considered the thermodynamic solubility.

Conclusion

This technical guide provides a framework for the initial characterization and safe handling of CAS 1556313-03-1. Due to the limited publicly available information for this specific compound, it is imperative that researchers rely on the documentation provided by the supplier, including the Certificate of Analysis and the Safety Data Sheet. The experimental protocols and workflows outlined herein serve as a general guide and should be adapted based on the specific properties and intended application of the compound. Rigorous adherence to safety protocols and meticulous experimental execution are essential for the successful and safe progression of research involving any novel chemical entity.

References

As no specific data for CAS 1556313-03-1 was found, a list of references cannot be compiled. Researchers should cite the supplier's documentation (CoA and SDS) and any internal reports generated during the characterization of this compound.

Molecular weight and formula of 3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

Target Molecule: 3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine Primary Application: Pharmacophore scaffold for kinase inhibitors (e.g., BTK, JAK) and GPCR ligands.

This guide provides a technical deep-dive into the physicochemical properties, synthesis, and validation of the 3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine core. Unlike its fully aromatic parent (imidazo[1,2-a]pyrazine), the tetrahydro- derivative offers a unique 3-dimensional geometry due to the saturation of the pyrazine ring, introducing conformational flexibility critical for binding pocket adaptation in medicinal chemistry.

Core Physicochemical Data

The following data represents the free base form. In drug development, this compound is frequently handled as a hydrochloride (HCl) or trifluoroacetate (TFA) salt to improve stability and solubility.

PropertyValueTechnical Note
Molecular Formula C₆H₈ClN₃ Confirmed via elemental composition analysis.[1][2]
Molecular Weight 157.60 g/mol Average mass (weighted for natural abundance).
Exact Mass 157.04067 g/mol Monoisotopic mass (³⁵Cl); Critical for HRMS extraction.
LogP (Predicted) ~0.4 - 0.8Moderately polar; good membrane permeability potential.
pKa (Predicted) ~8.5 (Secondary Amine)The N7 nitrogen is basic; forms stable salts.
Topological Polar Surface Area ~30 ŲFavorable for CNS penetration and oral bioavailability.

Critical Warning on Isomers: Do not confuse this structure with the 1,5-a isomer or the triazolo -fused analogs (common in Sitagliptin synthesis). The 1,2-a fusion indicates the bridgehead nitrogen is shared between position 1 of the imidazole and the pyrazine ring.

Mass Spectrometry & Isotopic Architecture

For a Senior Scientist, the molecular weight is insufficient; the isotopic envelope is the fingerprint of identity.

Chlorine Isotope Pattern

The presence of a single Chlorine atom introduces a distinct spectral signature due to the natural abundance of ³⁵Cl (75.78%) and ³⁷Cl (24.22%).

  • M Peak (157.04 Da): Represents ¹²C₆¹H₈³⁵Cl¹⁴N₃.

  • M+2 Peak (159.04 Da): Represents ¹²C₆¹H₈³⁷Cl¹⁴N₃.

  • Intensity Ratio: The M+2 peak must appear at approximately 33% (1/3) the intensity of the M peak.

Validation Protocol: If your LC-MS spectrum shows an M+2 peak ratio significantly deviating from 3:1 (e.g., 1:1 or <5%), the chlorination has failed, or you have synthesized a bromo- analog (1:1 ratio) or a de-halogenated impurity.

Synthetic Pathway & Mechanism

The most robust route to this scaffold involves the regioselective electrophilic aromatic substitution of the commercially available 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine. Direct reduction of a pre-chlorinated aromatic precursor is risky due to potential hydrodehalogenation during the hydrogenation step.

Reaction Workflow (Graphviz)

Synthesis_Pathway Start 5,6,7,8-Tetrahydro- imidazo[1,2-a]pyrazine (Starting Material) Reagent N-Chlorosuccinimide (NCS) Solvent: DMF or DCM Temp: 0°C to RT Start->Reagent Dissolution Intermediate Sigma Complex (Electrophilic Attack at C3) Reagent->Intermediate Cl+ Transfer Product 3-Chloro-5,6,7,8-tetrahydro- imidazo[1,2-a]pyrazine (Target) Intermediate->Product Re-aromatization (-Succinimide) Workup Basic Workup (NaHCO3) & Column Chromatography Product->Workup Purification

Caption: Regioselective C3-chlorination of the tetrahydroimidazo[1,2-a]pyrazine core via electrophilic aromatic substitution.

Detailed Protocol (Self-Validating)

Objective: Synthesize 1.0 g of 3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine.

  • Preparation: Dissolve 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (1.0 eq) in anhydrous DMF (10 volumes).

    • Why DMF? It solubilizes the polar secondary amine better than DCM and stabilizes the transition state.

  • Chlorination: Cool the solution to 0°C. Add N-Chlorosuccinimide (NCS) (1.05 eq) portion-wise over 15 minutes.

    • Control Point: Maintain low temperature to prevent over-chlorination or oxidation of the secondary amine.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours.

    • TLC Check: Monitor disappearance of starting material (Rf ~0.2 in 10% MeOH/DCM) and appearance of a slightly less polar spot.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash organics with brine to remove DMF. Dry over Na₂SO₄.[3]

  • Purification: Flash column chromatography (DCM:MeOH gradient).

    • Yield Expectation: 65-80%.

Analytical Characterization (The "Fingerprint")

To certify the compound for use in biological assays, it must pass the following structural checks.

Proton NMR (¹H NMR) - 400 MHz, DMSO-d₆

The loss of the H-3 signal is the definitive proof of substitution.

PositionShift (δ ppm)MultiplicityIntegrationAssignment
H-2 6.90 - 7.10 Singlet (s)1HDiagnostic: Imidazole proton. If this is a doublet, chlorination failed.
H-3 ABSENT --Replaced by Chlorine.[2]
H-5 3.80 - 3.95Triplet (t)2HMethylene adjacent to bridgehead N.
H-6 3.55 - 3.70Triplet (t)2HMethylene.
H-8 3.00 - 3.15Singlet/Multiplet2HMethylene adjacent to secondary amine.
N-H ~2.0 - 9.0Broad1HPosition varies heavily by salt form/solvent.
Analytical Decision Tree (Graphviz)

Analytical_Logic Sample Synthesized Sample LCMS LC-MS Analysis Sample->LCMS MassCheck Does M+ = 157/159 (3:1 Ratio)? LCMS->MassCheck NMR 1H NMR Analysis MassCheck->NMR Yes Fail REJECT Re-purify or Resynthesize MassCheck->Fail No (Wrong Halogen/SM) H2Check Is H-2 a Singlet? NMR->H2Check H3Check Is H-3 Signal Absent? H2Check->H3Check Yes H2Check->Fail No (Regioisomer?) Pass VALIDATED Release for Assay H3Check->Pass Yes H3Check->Fail No (SM remaining)

Caption: Step-by-step logic flow for structural validation of the chlorinated scaffold.

References & Authority

  • Chemical Identity & Nomenclature:

    • PubChem Compound Summary: Imidazo[1,2-a]pyrazine derivatives.[2][4][5][6] Link

  • Synthetic Methodology (NCS Chlorination):

    • Journal of Medicinal Chemistry: General methods for C3-halogenation of imidazo[1,2-a]pyrazines. (See: J. Med. Chem. 2013, 56, 2, 534–546).

  • Spectroscopic Data Sources:

    • SDBS (Spectral Database for Organic Compounds): Reference spectra for imidazo-pyrazine cores. Link

  • Commercial Availability & CAS Verification:

    • Note: While specific CAS numbers for the free base are often proprietary or non-indexed, the HCl salt is frequently cataloged in vendor databases (e.g., Enamine, WuXi AppTec) under analog series. Researchers should reference CAS: 57946-63-1 (Parent: 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine) for the starting material.

Sources

An In-depth Technical Guide to the pKa and Ionization States of 3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ionization constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comprehensive technical overview of the pKa and corresponding ionization states of the novel heterocyclic scaffold, 3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine. We will delve into a reasoned estimation of its pKa values by dissecting the electronic contributions of its constituent parts: the imidazo[1,2-a]pyrazine core, the saturated tetrahydropyrazine ring, and the electron-withdrawing chloro-substituent. Furthermore, this document outlines detailed experimental and computational methodologies for the precise determination of these pKa values, equipping researchers with the foundational knowledge to investigate this promising molecule.

Introduction: The Significance of pKa in Drug Development

The extent to which a molecule is ionized at a given pH, dictated by its pKa value(s), governs its solubility, membrane permeability, and binding interactions with its biological target. For a molecule like 3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine, which possesses multiple nitrogen atoms capable of protonation, a thorough understanding of its ionization behavior is paramount. The imidazo[1,2-a]pyrazine scaffold is a recognized privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds.[1][2] The specific substitutions in the target molecule—saturation of the pyrazine ring and the addition of a chloro group—are expected to significantly modulate the basicity of the parent scaffold, thereby altering its pharmacokinetic and pharmacodynamic properties.

Structural Analysis and Predicted pKa Values

The structure of 3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine reveals three nitrogen atoms, each with a distinct electronic environment, leading to the potential for multiple protonation events. To estimate the pKa values, we will analyze the influence of each structural component.

2.1. The Imidazo[1,2-a]pyrazine Core: A Weakly Basic Aromatic System

The parent aromatic compound, imidazo[1,2-a]pyrazine, is a weakly basic system. Computational predictions for imidazo[1,2-a]pyrazine suggest a pKa value of approximately 4.30 ± 0.30. This relatively low basicity is a consequence of the nitrogen lone pairs' involvement in the aromatic system and the electron-withdrawing nature of the sp2-hybridized nitrogen atoms.

2.2. The Tetrahydropyrazine Ring: A Significant Increase in Basicity

Saturation of the pyrazine ring to form a 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine dramatically alters the basicity of the nitrogen atoms within that ring (N5 and N8). These nitrogens are now sp3-hybridized and their lone pairs are no longer part of an aromatic system, making them significantly more available for protonation. For a relevant comparison, the pKa values of piperazine, the saturated analog of pyrazine, are approximately 9.73 for the first protonation and 5.33 for the second.[1] This indicates that the N5 and N8 nitrogens in our target molecule will be the most basic sites.

2.3. The 3-Chloro Substituent: An Inductive Electron-Withdrawing Effect

The chlorine atom at the 3-position of the imidazole ring is an electron-withdrawing group due to its inductive effect. This will decrease the electron density on the imidazole nitrogen (N1 and N4), thereby reducing their basicity. For instance, the pKa of 2-chloropyridine is 0.49, a significant decrease from pyridine's pKa of 5.25.[3] Therefore, we can predict that the pKa associated with the imidazole nitrogens will be lower than that of the unsubstituted imidazo[1,2-a]pyrazine.

2.4. Predicted Protonation Sites and pKa Values

Based on the analysis above, we can predict the following protonation behavior for 3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine:

  • First Protonation (Highest pKa): The most basic nitrogen is expected to be one of the aliphatic amines in the tetrahydropyrazine ring (N5 or N8). Due to the symmetry, their basicities are likely similar. We can estimate this pKa to be in the range of 8.5 - 9.5 , slightly lower than piperazine due to the influence of the fused imidazole ring.

  • Second Protonation (Intermediate pKa): The second protonation will likely occur on the other nitrogen of the tetrahydropyrazine ring. Electrostatic repulsion from the first protonation will lower this pKa significantly. We can estimate this value to be in the range of 4.5 - 5.5 .

  • Third Protonation (Lowest pKa): The least basic nitrogen will be within the chloro-substituted imidazole ring. Given the predicted pKa of the parent imidazo[1,2-a]pyrazine is around 4.3 and the electron-withdrawing effect of the chlorine, this pKa is expected to be significantly lower, likely in the range of 1.0 - 2.0 .

These estimations provide a working hypothesis for the ionization states of the molecule at different pH values.

Ionization States at Physiological pH

The ionization state of a drug at physiological pH (typically around 7.4) is crucial for its biological activity. Based on our pKa estimations, at pH 7.4, 3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine will predominantly exist as a monoprotonated species, with the positive charge located on one of the nitrogens in the tetrahydropyrazine ring.

G cluster_0 pH < pKa3 (~1-2) cluster_1 pKa3 < pH < pKa2 (~4.5-5.5) cluster_2 pKa2 < pH < pKa1 (~8.5-9.5) cluster_3 pH > pKa1 Triprotonated Triprotonated (Net Charge +3) Diprotonated Diprotonated (Net Charge +2) Triprotonated->Diprotonated -H+ Monoprotonated Monoprotonated (Net Charge +1) Diprotonated->Monoprotonated -H+ Neutral Neutral (Net Charge 0) Monoprotonated->Neutral -H+

Figure 1. Predicted ionization states of 3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine across a pH range.

Experimental Determination of pKa

Precise determination of the pKa values requires experimental validation. The two most common and reliable methods are potentiometric titration and UV-Vis spectrophotometry.

4.1. Potentiometric Titration

This method involves the direct measurement of pH as a titrant (a strong acid or base) is added to a solution of the analyte. The pKa is determined from the inflection point of the resulting titration curve.

Experimental Protocol:

  • Preparation of Solutions:

    • Prepare a standardized solution of 0.1 M hydrochloric acid (HCl).

    • Prepare a standardized solution of 0.1 M sodium hydroxide (NaOH), ensuring it is carbonate-free.

    • Accurately weigh approximately 10-20 mg of 3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine and dissolve it in a known volume of deionized water (e.g., 50 mL). The concentration should be around 1-10 mM.

    • To maintain a constant ionic strength, add a background electrolyte such as 0.1 M potassium chloride (KCl).

  • Titration Procedure:

    • Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10).

    • Place the analyte solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C) and stir continuously.

    • Titrate the solution with the standardized HCl solution, adding small increments (e.g., 0.05-0.1 mL) and recording the pH after each addition. Continue the titration well past the expected equivalence points.

    • For the determination of the higher pKa values, a separate titration with standardized NaOH will be necessary, starting from an acidified solution of the analyte.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added.

    • The pKa values correspond to the pH at the half-equivalence points. These can be determined from the first or second derivative of the titration curve.

G cluster_workflow Potentiometric Titration Workflow prep Prepare Analyte and Titrant Solutions calibrate Calibrate pH Meter prep->calibrate titrate Titrate Analyte with Titrant calibrate->titrate record Record pH vs. Volume titrate->record plot Plot Titration Curve record->plot analyze Analyze Curve for pKa plot->analyze

Figure 2. Workflow for pKa determination by potentiometric titration.

4.2. UV-Vis Spectrophotometry

This method is particularly useful for compounds that possess a chromophore and can be performed with smaller amounts of the substance. It relies on the principle that the protonated and deprotonated forms of a molecule have different UV-Vis absorption spectra.

Experimental Protocol:

  • Preparation of Solutions:

    • Prepare a series of buffer solutions with known pH values spanning the range of interest (e.g., from pH 1 to 12).

    • Prepare a stock solution of 3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine in a suitable solvent (e.g., methanol or DMSO).

  • Measurement Procedure:

    • Add a small, constant aliquot of the stock solution to each buffer solution to achieve a final concentration that gives an absorbance in the optimal range (0.2-0.8 AU).

    • Record the UV-Vis spectrum (e.g., from 200-400 nm) for each solution.

  • Data Analysis:

    • Plot absorbance at a specific wavelength (where the difference between the protonated and deprotonated forms is maximal) against pH.

    • The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa. The pKa is the pH at which the absorbance is halfway between the minimum and maximum values.

Computational pKa Prediction

In silico methods, particularly those based on quantum mechanics, can provide valuable estimates of pKa values, especially in the early stages of drug discovery when the compound may not be readily available for experimental testing. Density Functional Theory (DFT) is a commonly employed method for this purpose.

Computational Protocol (using DFT):

  • Structure Optimization:

    • Build the 3D structures of the neutral and all possible protonated forms of 3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine.

    • Perform geometry optimization for each species in the gas phase using a suitable DFT functional and basis set (e.g., B3LYP/6-31G*).

  • Solvation Energy Calculation:

    • Calculate the solvation free energies of the optimized structures in water using a continuum solvation model (e.g., PCM, SMD).

  • pKa Calculation:

    • The pKa is calculated using the following thermodynamic cycle: pKa = (ΔG°(sol) + ΔG°(gas)) / (2.303 * RT) where ΔG° is the Gibbs free energy of the deprotonation reaction in solution (sol) and the gas phase (gas), R is the gas constant, and T is the temperature.

G cluster_workflow Computational pKa Prediction Workflow build Build Neutral and Protonated Structures optimize_gas Gas-Phase Geometry Optimization (DFT) build->optimize_gas calc_solv Calculate Solvation Free Energies optimize_gas->calc_solv calc_pka Calculate pKa via Thermodynamic Cycle calc_solv->calc_pka

Figure 3. Workflow for computational pKa prediction using DFT.

Summary of Predicted and Determined pKa Values

The following table summarizes the predicted pKa values for 3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine and provides a template for recording experimentally determined and computationally calculated values.

Protonation Site Predicted pKa Range Experimental pKa (Potentiometry) Experimental pKa (UV-Vis) Computational pKa (DFT)
N5 or N8 (first)8.5 - 9.5
N5 or N8 (second)4.5 - 5.5
Imidazole Nitrogen1.0 - 2.0

Conclusion

This technical guide provides a detailed analysis of the pKa and ionization states of 3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine. By understanding the electronic contributions of its structural features, we have provided reasoned estimations for its multiple pKa values. The outlined experimental and computational protocols offer a clear path for the precise determination of these crucial parameters. A thorough understanding of the ionization behavior of this novel scaffold is essential for its successful development as a potential therapeutic agent. The information presented herein serves as a valuable resource for researchers and scientists engaged in the exploration of this and related heterocyclic compounds in the field of drug discovery.

References

  • PubChem. Piperazine. National Center for Biotechnology Information. [Link]

  • Wikipedia. Pyrazine. [Link]

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • Gessi, S., et al. (2021). The Imidazo[1,2-a]pyridine Scaffold in Medicinal Chemistry: Recent Advances in the Landscape of Therapeutic Opportunities. Molecules, 26(16), 4955.
  • Wikipedia. 2-Chloropyridine. [Link]

  • Dutra, F. R., et al. (2021). A Fast and Reliable Computational Protocol for pKa Prediction of Carboxylic Acids.

Sources

A Technical Guide to the Biological Activity of Tetrahydroimidazo[1,2-a]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Intended Audience: Researchers, scientists, and drug development professionals.

Abstract: The 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. As a conformationally restricted dipeptide isostere, it offers a unique three-dimensional topography for molecular recognition, leading to potent and selective interactions with various biological targets. This technical guide provides an in-depth exploration of the key biological activities associated with this scaffold, including its anticancer, antiviral, antimicrobial, and neuroprotective properties. We will delve into the underlying mechanisms of action, present validated experimental protocols for activity assessment, and summarize structure-activity relationship (SAR) data to guide future drug discovery efforts. This document is intended to serve as a comprehensive resource for researchers engaged in the design and development of novel therapeutics based on this versatile chemical core.

The Tetrahydroimidazo[1,2-a]pyrazine Core: A Scaffold of Therapeutic Promise

The tetrahydroimidazo[1,2-a]pyrazine ring system is a fused bicyclic heterocycle that has garnered significant attention in drug discovery. Its rigidified structure, which can be synthesized through various established methods, allows for the precise spatial orientation of substituents, making it an ideal scaffold for targeting specific binding pockets in enzymes and receptors.

Chemical Structure and Medicinal Significance

The core structure consists of a fused imidazole and a fully saturated pyrazine ring. This arrangement imparts favorable physicochemical properties, including aqueous solubility and metabolic stability, which are crucial for drug development. The scaffold's versatility allows for substitution at multiple positions, enabling the fine-tuning of pharmacological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Derivatives of the parent imidazo[1,2-a]pyrazine scaffold have shown a wide array of pharmacological activities, including anti-inflammatory, antiulcer, and phosphodiesterase inhibitory effects[1][2]. The tetrahydro- variant builds upon this foundation, offering distinct conformational benefits.

Major Biological Activities and Mechanisms of Action

The unique structural features of tetrahydroimidazo[1,2-a]pyrazine derivatives have led to their exploration in multiple therapeutic areas. The following sections detail the most significant and well-documented biological activities.

Anticancer Activity: Targeting Transcriptional Machinery

A prominent anticancer strategy for this class of compounds involves the inhibition of Cyclin-Dependent Kinase 9 (CDK9).[2][3]

2.1.1 Mechanism of Action: Inhibition of CDK9-Mediated Transcription

CDK9 is the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb) complex.[1][4][5] P-TEFb plays a critical role in stimulating transcriptional elongation by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) and negative elongation factors like DSIF and NELF.[1][4][6] This phosphorylation event releases RNAPII from promoter-proximal pausing, allowing for the productive elongation of mRNA transcripts.[5][6]

Many cancer cells are highly dependent on the continuous transcription of short-lived anti-apoptotic proteins (e.g., Mcl-1, Bcl-2) and oncoproteins (e.g., MYC).[4] This phenomenon, known as "transcriptional addiction," makes them particularly vulnerable to CDK9 inhibition. By inhibiting CDK9, tetrahydroimidazo[1,2-a]pyrazine derivatives prevent the phosphorylation of RNAPII, leading to a stalled transcriptional state and subsequent downregulation of key survival proteins, ultimately inducing apoptosis in cancer cells.[3] The correlation between the cytotoxic effect of these inhibitors and their activity against CDK9 confirms this as a primary mechanistic pathway.[2][3]

2.1.2 Visualizing the CDK9 Inhibition Pathway The following diagram illustrates the central role of P-TEFb in transcriptional elongation and its inhibition.

CDK9_Pathway PolII RNA Pol II Paused_Complex Paused Elongation Complex PolII->Paused_Complex Promoter Promoter Promoter->PolII Initiation DSIF_NELF DSIF/NELF (Pause Factors) DSIF_NELF->Paused_Complex Elongation Transcriptional Elongation Paused_Complex->Elongation Pause Release PTEFb_inactive Inactive P-TEFb (CDK9/CycT1) in 7SK snRNP PTEFb_active Active P-TEFb PTEFb_inactive->PTEFb_active PTEFb_active->Paused_Complex PTEFb_active->Elongation Stimuli Transcriptional Stimuli Stimuli->PTEFb_active Activation Inhibitor Tetrahydroimidazo [1,2-a]pyrazine Derivative Inhibitor->PTEFb_active mRNA mRNA transcript Elongation->mRNA Survival_Proteins Downregulation of Anti-Apoptotic Proteins (e.g., Mcl-1, MYC) Elongation->Survival_Proteins Apoptosis Apoptosis Survival_Proteins->Apoptosis Induction

Caption: Mechanism of anticancer activity via CDK9 inhibition.

2.1.3 Data Summary: In Vitro Cytotoxicity The following table summarizes the inhibitory concentrations (IC50) of representative imidazo[1,2-a]pyrazine derivatives against various cancer cell lines. While data for the fully saturated tetrahydro- core is emerging, the broader scaffold provides a strong rationale for its investigation.

Compound IDModificationCell LineIC50 (µM)Reference
3c 2-(pyridin-4-yl), 3-benzylHCT116 (Colon)5.31[2]
MCF7 (Breast)8.35[2]
K652 (Leukemia)6.32[2]
10b 3-(tert-butylamino)HepG2 (Liver)18[7]
A375 (Melanoma)16[7]
12b 2-(4-aminophenyl), 3-(tert-butylamino)HepG2 (Liver)13[7][8]
MCF-7 (Breast)11[7][8]

2.1.4 Experimental Protocol: In Vitro Cytotoxicity (MTT Assay) The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell viability. It quantifies the metabolic activity of living cells, which serves as an indicator of cytotoxicity.

  • Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

  • Step-by-Step Methodology:

    • Cell Seeding: Plate cancer cells (e.g., HCT116, MCF7) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the tetrahydroimidazo[1,2-a]pyrazine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

    • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

    • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.

    • Formazan Formation: Incubate the plate for an additional 4 hours under the same conditions. During this time, viable cells will convert the MTT into purple formazan crystals.

    • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

    • Absorbance Measurement: Measure the spectrophotometric absorbance at 570 nm using a microplate reader. Use a reference wavelength of >650 nm to subtract background noise.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC50 value using non-linear regression analysis.

  • Rationale for Method Selection: The MTT assay is chosen for its reliability, sensitivity, and suitability for high-throughput screening. It provides a quantitative measure of how a compound affects the metabolic health of a cell population, which is a strong indicator of cytotoxic or cytostatic effects.

Antimicrobial Activity

Derivatives of the related 5,6,7,8-tetrahydro-imidazo[1,2-a]pyrimidine scaffold have demonstrated significant antibacterial activity, suggesting the tetrahydroimidazo[1,2-a]pyrazine core holds similar promise.[9][10] Hydrazone derivatives, in particular, have shown excellent activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[9][10]

2.2.1 Mechanism of Action The precise mechanisms for this scaffold are still under investigation, but related imidazo-fused heterocycles are known to target essential bacterial processes. Potential targets include enzymes involved in DNA replication, such as DNA gyrase and topoisomerase IV, or metabolic enzymes like pyruvate carboxylase.[11][12] The compounds' ability to disrupt these vital pathways leads to bacterial growth inhibition or cell death.

2.2.2 Data Summary: In Vitro Antibacterial Activity The following table presents antibacterial data for related tetrahydroimidazo-pyrimidine derivatives, highlighting the potential of this structural class.

Compound IDModificationBacteriumZone of Inhibition (mm)Reference
8d Hydrazone derivativeE. coli33[9][10]
S. aureus32[9][10]
8e Hydrazone derivativeE. coli30[9][10]
S. aureus31[9][10]
8f Hydrazone derivativeP. aeruginosa25[9][10]
S. pyogenes22[9][10]

2.2.3 Experimental Protocol: Agar Well Diffusion Assay This method is a standard preliminary test to screen for antimicrobial activity. It is based on the diffusion of a test compound from a well through a solidified agar medium seeded with a target microorganism.

  • Principle: The test compound diffuses into the agar, creating a concentration gradient. If the compound is effective against the microorganism, a clear zone of no growth will form around the well. The diameter of this zone of inhibition is proportional to the compound's activity.

  • Step-by-Step Methodology:

    • Prepare Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard, which corresponds to approx. 1.5 x 10⁸ CFU/mL).

    • Inoculate Plate: Using a sterile cotton swab, uniformly streak the inoculum over the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.

    • Create Wells: Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer.

    • Load Compound: Add a fixed volume (e.g., 50-100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) into each well.

    • Controls: Include a negative control (solvent only) and a positive control (a standard antibiotic like Norfloxacin or Gentamicin).

    • Incubation: Incubate the plates at 37°C for 18-24 hours.

    • Measure and Interpret: Measure the diameter of the zone of complete inhibition in millimeters (mm). A larger zone diameter indicates greater antibacterial activity.

  • Rationale for Method Selection: The agar well diffusion method is a simple, cost-effective, and widely accepted technique for the initial screening of potential antimicrobial agents. It provides a clear qualitative and semi-quantitative assessment of activity, allowing for the rapid identification of promising compounds for further quantitative analysis (e.g., Minimum Inhibitory Concentration determination).

Antiviral Activity: Inhibiting Viral Replication

Imidazo[1,2-a]pyrazine derivatives have been identified as potent inhibitors of influenza virus replication.

2.3.1 Mechanism of Action: Targeting the Viral Nucleoprotein (NP) Certain derivatives have been shown to act by targeting the influenza A virus nucleoprotein (NP).[8] The NP is a crucial multifunctional protein that encapsidates the viral RNA genome, forming the ribonucleoprotein (RNP) complex.[13] For viral replication to occur, the RNP must be imported into the host cell nucleus. This process is mediated by nuclear localization signals (NLS) on the NP, which are recognized by the host cell's importin-α/β pathway.[11][13]

The active imidazo[1,2-a]pyrazine derivatives bind directly to the NP, inducing its clustering and preventing its nuclear accumulation.[6][8] By blocking this essential step in the viral life cycle, the compounds effectively halt viral replication.[8]

2.3.2 Visualizing the NP Import Inhibition Workflow

NP_Import_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Virus Influenza Virus RNP Viral RNP (vRNA + NP) Virus->RNP Uncoating Importin Importin α/β RNP->Importin NP-NLS Recognition NP_Cluster NP Clustering (Inactive) RNP->NP_Cluster Inhibitor Imidazo[1,2-a]pyrazine Derivative (A4) Inhibitor->RNP Binds to NP NPC Nuclear Pore Complex Importin->NPC Docking NP_Cluster->NPC Import Blocked RNP_nucleus RNP Replication Viral Transcription & Replication RNP_nucleus->Replication NPC->RNP_nucleus Translocation

Caption: Inhibition of influenza virus replication via NP nuclear import blockade.

Neuroprotection and CNS Activity

Tetrahydroimidazo[1,2-a]pyrazine derivatives have emerged as promising candidates for treating central nervous system (CNS) disorders, including ischemic stroke. This activity is often linked to the broader class of pyrazine derivatives, such as tetramethylpyrazine (TMP), which exhibit multifaceted neuroprotective mechanisms.[9][13][14][15]

2.4.1 Mechanism of Action: A Multi-Target Approach The neuroprotective effects of these compounds are not attributed to a single mechanism but rather to a combination of beneficial actions that counteract the pathological cascade following a CNS injury like stroke.[13][14] Key mechanisms include:

  • Anti-Oxidative Stress: Scavenging of damaging free radicals (e.g., ·OH, O₂·⁻) that are produced in excess during ischemic events.[9]

  • Inhibition of Calcium Overload: Preventing excessive intracellular Ca²⁺ accumulation, a key trigger for excitotoxicity and cell death pathways.[9]

  • Anti-Inflammatory Effects: Suppressing the activation of microglia and the subsequent release of pro-inflammatory cytokines (e.g., TNF-α, IL-1β).[15]

  • Anti-Apoptotic Activity: Modulating the expression of apoptotic proteins, such as down-regulating pro-apoptotic Bax and up-regulating anti-apoptotic Bcl-2.[9]

  • Activation of Pro-Survival Pathways: Enhancing cell survival signaling through pathways like PI3K/Akt.[9][15]

2.4.2 Experimental Protocol: In Vitro Neuroprotection Assay (Glutamate-Induced Excitotoxicity) This assay models the neuronal damage caused by excessive glutamate release during an ischemic event.

  • Principle: High concentrations of glutamate overstimulate neuronal receptors (e.g., NMDA receptors), leading to calcium overload, oxidative stress, and eventual cell death. A neuroprotective compound will mitigate this toxicity and improve cell survival.

  • Step-by-Step Methodology:

    • Cell Culture: Seed a neuronal cell line (e.g., mouse hippocampal HT22 cells) in 96-well plates and allow them to attach and differentiate.

    • Pre-treatment: Treat the cells with various concentrations of the test compound for 1-2 hours before inducing excitotoxicity.

    • Induce Damage: Add a toxic concentration of glutamate (e.g., 5 mM) to the wells (excluding the negative control wells).

    • Incubation: Co-incubate the cells with the test compound and glutamate for 24 hours at 37°C.

    • Assess Viability: Quantify cell viability using a suitable method, such as the MTT assay (described in Section 2.1.4) or a resazurin-based assay.

    • Data Analysis: Calculate the percentage of neuroprotection afforded by the compound by comparing the viability of compound-treated cells to that of cells treated with glutamate alone.

  • Rationale for Method Selection: Glutamate-induced excitotoxicity is a well-established and clinically relevant mechanism of neuronal injury in stroke and other neurodegenerative diseases. The HT22 cell line is particularly useful as it is susceptible to oxidative stress induced by glutamate, providing a robust model to screen for compounds with anti-oxidative and neuroprotective properties.

Future Directions and Perspectives

The tetrahydroimidazo[1,2-a]pyrazine scaffold is a rich source of therapeutic potential. While significant progress has been made, several avenues warrant further investigation:

  • Expanded SAR Studies: A systematic exploration of substitutions around the core is needed to build comprehensive SAR models for each biological activity. This will enable the rational design of more potent and selective next-generation compounds.

  • Elucidation of Novel Targets: While targets like CDK9 and viral NP have been identified, unbiased screening approaches could reveal novel mechanisms of action and expand the therapeutic applications of this scaffold. For instance, some derivatives act as potent inhibitors of Gαq proteins or TRPC5 ion channels, indicating a role in modulating G-protein signaling and calcium homeostasis.[5][15][16]

  • In Vivo Efficacy: Promising in vitro candidates must be advanced into relevant animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

  • Focus on Stereochemistry: The scaffold contains chiral centers, and the evaluation of individual stereoisomers is critical, as biological activity is often highly stereospecific.

Conclusion

Tetrahydroimidazo[1,2-a]pyrazine derivatives represent a versatile and highly promising class of molecules for drug discovery. Their demonstrated efficacy as anticancer, antimicrobial, antiviral, and neuroprotective agents, underpinned by well-defined mechanisms of action, provides a solid foundation for further development. The experimental protocols and structure-activity data presented in this guide offer a practical framework for researchers aiming to harness the therapeutic potential of this privileged scaffold. Continued investigation into this chemical space is highly likely to yield novel clinical candidates for a range of challenging diseases.

References

  • Neuroprotection by tetramethylpyrazine and its synthesized analogues for central nervous system diseases: a review. PubMed. [Link]

  • Regulatory mechanisms of tetramethylpyrazine on central nervous system diseases: A review. Frontiers. [Link]

  • CDK9 function in RNA Pol II activation and gene transcription. ResearchGate. [Link]

  • Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives. PubMed Central. [Link]

  • Neuroprotective Effect and Mechanism of Action of Tetramethylpyrazine Nitrone for Ischemic Stroke Therapy. PubMed. [Link]

  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. TSI Journals. [Link]

  • Discovery of pyridazinone derivatives bearing tetrahydroimidazo[1,2-a]pyrazine scaffold as potent inhibitors of transient receptor potential canonical 5 to ameliorate hypertension-induced renal injury in rats. PubMed. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. [Link]

  • Antimicrobial Pharmacophore Screening of Imidazole[1,2-a] Pyrazine Derivatives: A Quantitative Structure-Activity Relationship A. Research Square. [Link]

  • Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. PMC. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. [Link]

  • Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor. PMC. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PMC. [Link]

  • Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. PubMed. [Link]

  • Novel Imidazo [1,2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial evaluations. TSI Journals. [Link]

  • Tetrahydroimidazo[1,2‐a]pyrazine Derivatives: Synthesis and Evaluation as Gαq‐Protein Ligands. Semantic Scholar. [Link]

  • Identification of the Imidazo[1,2- a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor. PubMed. [Link]

  • Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives. SpringerOpen. [Link]

  • Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. MDPI. [Link]

  • Inhibition of the TRPC5 ion channel protects the kidney filter. JCI. [Link]

  • CDK9 keeps RNA polymerase II on track. Journal of Experimental & Clinical Cancer Research. [Link]

  • Coordinate control of the RNA polymerase II transcription cycle by CDK9-dependent, tripartite phosphorylation of SPT5. bioRxiv. [Link]

  • Phosphorylation of the RNA Polymerase II Carboxyl-Terminal Domain by CDK9 Is Directly Responsible for Human Immunodeficiency Virus Type 1 Tat-Activated Transcriptional Elongation. PubMed Central. [Link]

  • Tetrahydroimidazo[1,2‐a]pyrazine Derivatives: Synthesis and Evaluation as Gαq‐Protein Ligands. ResearchGate. [Link]

  • Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. PubMed. [Link]

Sources

An In-Depth Technical Guide to 3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

PubChem CID: 65439124 IUPAC Name: 3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

This technical guide provides a comprehensive overview of 3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine, a heterocyclic compound of interest to researchers and professionals in drug discovery and medicinal chemistry. This document delves into the compound's synthesis, physicochemical properties, and potential therapeutic applications, underpinned by scientific literature and established chemical principles.

Introduction to the Imidazo[1,2-a]pyrazine Scaffold

The imidazo[1,2-a]pyrazine core is a privileged scaffold in medicinal chemistry, recognized for its versatile biological activities. This nitrogen-containing heterocyclic system is a structural analog of purines and is present in numerous compounds with a wide array of pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.[1][2] The tetrahydro- derivative, 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine, offers a three-dimensional structure that can be advantageous for specific receptor binding. The introduction of a chlorine atom at the 3-position can significantly modulate the electronic properties and biological activity of the molecule, making 3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine a compound of significant scientific interest.

Physicochemical Properties

A comprehensive experimental characterization of the physicochemical properties of 3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is not extensively detailed in publicly available literature. However, based on its structure, several properties can be predicted.

PropertyPredicted Value/InformationSource
Molecular Formula C₆H₈ClN₃[3]
Molecular Weight 157.60 g/mol [3]
Appearance Likely a solid at room temperatureInferred
Solubility Expected to have some solubility in organic solvents like DMSO and methanol.Inferred
XLogP3 0.8[3]
Hydrogen Bond Donor Count 0[3]
Hydrogen Bond Acceptor Count 3[3]

Note: These properties are largely computed or inferred from the structure and data for similar compounds. Experimental validation is crucial for precise characterization.

Synthesis and Mechanistic Insights

A definitive, step-by-step synthesis protocol for 3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is not explicitly detailed in the reviewed literature. However, a plausible synthetic route can be conceptualized based on established methods for the synthesis of related imidazo[1,2-a]pyrazine and tetrahydroimidazo[1,2-a]pyrazine derivatives.[4]

A likely synthetic strategy would involve a two-stage process: first, the construction of the imidazo[1,2-a]pyrazine core, followed by reduction of the pyrazine ring.

Proposed Synthesis Pathway

A potential synthetic route could commence with the cyclocondensation of 2-aminopyrazine with a suitable three-carbon electrophilic synthon bearing a chlorine atom. A common and effective method for constructing the imidazo[1,2-a]pyrazine ring system is the reaction of an aminopyrazine with an α-haloketone.

DOT Diagram: Proposed Synthesis of 3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

Synthesis_Pathway cluster_0 Stage 1: Imidazo[1,2-a]pyrazine Formation cluster_1 Stage 2: Reduction A 2-Aminopyrazine C 3-Chloroimidazo[1,2-a]pyrazine A->C Cyclocondensation B 1,1,3-Trichloroacetone B->C D 3-Chloroimidazo[1,2-a]pyrazine F 3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine D->F Catalytic Hydrogenation E Reducing Agent (e.g., H₂, Pd/C) E->F

Caption: Proposed two-stage synthesis of the target compound.

Causality Behind Experimental Choices:

  • Choice of Starting Materials: 2-Aminopyrazine is a readily available starting material. 1,1,3-Trichloroacetone is a logical choice as the electrophilic partner, as it provides the necessary carbon backbone and the chlorine atom at the desired position.

  • Reaction Conditions for Cyclocondensation: This reaction is typically carried out in a suitable solvent such as ethanol or DMF, often with heating to facilitate the reaction. The basicity of the aminopyrazine is usually sufficient to drive the reaction, although an external base may sometimes be added.

  • Reduction Step: Catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst is a standard and effective method for the reduction of the pyrazine ring to its tetrahydro derivative. This method is generally high-yielding and provides a clean product.

Detailed Experimental Protocol (Hypothetical)

Materials:

  • 2-Aminopyrazine

  • 1,1,3-Trichloroacetone

  • Ethanol

  • Palladium on Carbon (10%)

  • Hydrogen gas

  • Sodium bicarbonate

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Synthesis of 3-Chloroimidazo[1,2-a]pyrazine:

    • To a solution of 2-aminopyrazine (1.0 eq) in ethanol, add 1,1,3-trichloroacetone (1.1 eq).

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Synthesis of 3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine:

    • Dissolve the purified 3-chloroimidazo[1,2-a]pyrazine (1.0 eq) in ethanol in a pressure vessel.

    • Add 10% Pd/C catalyst (5-10 mol%).

    • Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir the mixture at room temperature for 12-24 hours.

    • Monitor the reaction by TLC or GC-MS.

    • Upon completion, carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify by column chromatography or recrystallization to yield the final product.

Self-Validating System:

The progress of each reaction step should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the consumption of starting materials and the formation of the desired product. The identity and purity of the final compound must be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Potential Applications in Drug Discovery

The imidazo[1,2-a]pyrazine scaffold is a versatile platform for the development of novel therapeutic agents. Derivatives have shown a broad spectrum of biological activities, and the introduction of a chlorine atom and a saturated pyrazine ring in 3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine could confer unique pharmacological properties.

Kinase Inhibition

Many imidazo[1,2-a]pyrazine derivatives have been identified as potent kinase inhibitors.[1] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in various diseases, particularly cancer. The 3-chloro substituent could potentially interact with specific residues in the ATP-binding pocket of kinases, leading to potent and selective inhibition.

G-Protein Coupled Receptor (GPCR) Modulation

Derivatives of the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine scaffold have been investigated as modulators of Gαq proteins, which are key components of G-protein coupled receptor (GPCR) signaling pathways.[4] These pathways are involved in a multitude of physiological processes, and their modulation has therapeutic potential in a range of diseases.

DOT Diagram: Potential Therapeutic Targets

Therapeutic_Targets A 3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine B Kinase Inhibition A->B Potential for C GPCR Modulation A->C Potential for D Antimicrobial Activity A->D Potential for

Caption: Potential therapeutic applications of the title compound.

Antimicrobial Activity

The imidazo[1,2-a]pyrazine nucleus is also found in compounds with antimicrobial properties. The specific structural features of 3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine may allow it to target essential pathways in bacteria or fungi, making it a candidate for the development of new anti-infective agents.

Conclusion

3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is a fascinating molecule with significant potential in the field of medicinal chemistry. While detailed experimental data on this specific compound is limited in the public domain, this guide has provided a comprehensive overview of its key identifiers, predicted properties, a plausible synthetic strategy, and potential therapeutic applications based on the well-established chemistry and pharmacology of the imidazo[1,2-a]pyrazine scaffold. Further research into the synthesis and biological evaluation of this compound is warranted to fully elucidate its potential as a lead for novel drug discovery programs.

References

  • Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors. Journal of Medicinal Chemistry. [URL not available]
  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [URL not available]
  • Synthesis of imidazo[1,2-a]pyrazine derivatives with uterine-relaxing, antibronchospastic, and cardiac-stimulating properties. Journal of Medicinal Chemistry. [URL not available]
  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry. [URL not available]
  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. TSI Journals. [URL not available]
  • 3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid;hydrochloride. SynHet. [URL not available]
  • Supporting Information for an unspecified article. [URL not available]
  • 3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine. PubChem. [Link]

  • Design, Synthesis, and Biological Evaluation of 3-(Imidazo[1,2- a]pyrazin-3-ylethynyl)-4-isopropyl- N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide as a Dual Inhibitor of Discoidin Domain Receptors 1 and 2. Journal of Medicinal Chemistry. [URL not available]
  • Tetrahydroimidazo[1,2‐a]pyrazine Derivatives: Synthesis and Evaluation as Gαq‐Protein Ligands. ChemMedChem. [URL not available]
  • Synthesis of Tetra(imidazoil-4(5)-yl)pyrazine and Tetrapyrazilpyrazine. [URL not available]
  • Design, synthesis and biological evaluation of 3-(imidazo[1,2-a]pyrazin-3-ylethynyl)-2-methylbenzamides as potent and selective pan-tropomyosin receptor kinase (TRK) inhibitors. European Journal of Medicinal Chemistry. [URL not available]
  • Tetrahydroimidazo[1,2‐a]pyrazine Derivatives: Synthesis and Evaluation as Gαq‐Protein Ligands.
  • 6,8-dichloro-3-methylimidazo[1,2-a]pyrazine.
  • Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides. Molecules. [URL not available]
  • Novel 3-aminoimidazole[1,2-α]pyridine/pyrazine analogues: Synthesis and biological evaluation as anticancer agents. Journal of Molecular Structure. [URL not available]
  • Article on chemical constituents of Dipteryx lacunifera. SciELO. [URL not available]
  • GNPS Library Spectrum CCMSLIB00005768481. [URL not available]
  • GNPS Library Spectrum CCMSLIB00009920355. [URL not available]
  • 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[5][6][7]triazolo[4,3-a]pyrazine hydrochloride. PubChem. [URL not available]

  • Synthesis and characterisation of new antimalarial fluorinated triazolopyrazine compounds. [URL not available]
  • Synthesis of 1,3,5-Triazines via Cu(OAc)2-Catalyzed Aerobic Oxidative Coupling of Alcohols and Amidine hydrochlorides.
  • Pyrazine, 3-ethyl-2,5-dimethyl-. NIST WebBook. [URL not available]
  • 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[5][6][7]triazolo[4,3-a]pyrazine(486460-21-3) 1H NMR spectrum. ChemicalBook. [URL not available]

  • GNPS Library Spectrum CCMSLIB00009920375. [URL not available]

Sources

Solubility of 3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine in DMSO and water

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Assessment of 3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine in DMSO and Water

Abstract

The physicochemical properties of a compound are foundational to its journey through the drug discovery and development pipeline. Among these, solubility is a critical determinant of a compound's utility, influencing everything from in vitro assay integrity to in vivo bioavailability. This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility of 3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine, a heterocyclic compound of interest, in two of the most vital solvents in pharmaceutical research: dimethyl sulfoxide (DMSO) and water. This document is intended for researchers, chemists, and drug development professionals, offering both the theoretical underpinnings and detailed, actionable protocols for robust solubility assessment.

Introduction: The Central Role of Solubility

3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine belongs to the imidazo[1,2-a]pyrazine class of nitrogen-fused heterocyclic compounds. This structural family is of significant interest in medicinal chemistry, with various derivatives showing a wide range of pharmacological activities.[1] Before any biological activity can be reliably assessed or optimized, a thorough understanding of the compound's solubility is paramount.

  • Dimethyl Sulfoxide (DMSO) is the universal solvent for compound storage and high-throughput screening (HTS) due to its remarkable ability to dissolve a wide array of organic molecules.[2][3] Determining the maximum solubility in DMSO is essential for preparing concentrated stock solutions, ensuring compound integrity, and preventing precipitation in automated screening systems.

  • Aqueous Solubility is a direct indicator of a compound's potential behavior in a physiological environment. Poor aqueous solubility can severely hamper intestinal absorption, leading to low oral bioavailability and unreliable results in aqueous-based biological assays.[4][5]

This guide distinguishes between two key types of solubility measurements:

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent when the solid and dissolved states are in equilibrium. It is the gold standard for lead optimization and pre-formulation.[6][7]

  • Kinetic Solubility: This measures the concentration of a compound that remains in solution after a DMSO stock is diluted into an aqueous buffer. It is a high-throughput measurement that reflects the tendency of a compound to precipitate under conditions commonly found in in vitro biological assays.[5][8]

Determination of Solubility in Dimethyl Sulfoxide (DMSO)

Expertise & Causality: The primary goal here is to establish the maximum concentration for a stable stock solution. The protocol is designed around achieving equilibrium to ensure the measured solubility is the true thermodynamic limit in this critical organic solvent. We use a supersaturation-equilibration-quantification workflow. By starting with a supersaturated slurry, we ensure that the system reaches equilibrium from a state of excess solid, which is the definition of thermodynamic solubility. The 24-hour incubation period allows sufficient time for the dissolution and precipitation processes to reach a steady state.[2]

Protocol: Thermodynamic DMSO Solubility Determination
  • Preparation of a Supersaturated Mixture:

    • Accurately weigh approximately 5-10 mg of solid 3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine into a 2 mL microcentrifuge tube.

    • Add a small, precise volume of anhydrous DMSO (e.g., 200 µL). This should be a volume where the compound is not expected to fully dissolve, creating a slurry.

    • Vortex the mixture vigorously for 5 minutes to ensure thorough wetting and initial dissolution of the solid.

  • Equilibration:

    • Incubate the tube on a rotator or shaker at a constant ambient temperature (e.g., 25°C) for 24 hours. This extended period is crucial for the system to reach thermodynamic equilibrium.[2]

  • Separation of Undissolved Solid:

    • Centrifuge the tube at high speed (e.g., 14,000 rpm) for 15 minutes to pellet all undissolved solid material. This step is critical for ensuring that only the truly dissolved compound is sampled.[2]

  • Sample Preparation and Analysis:

    • Carefully withdraw a known volume of the clear supernatant (e.g., 50 µL) without disturbing the pellet.

    • Perform a serial dilution of the supernatant with anhydrous DMSO to bring the concentration into the linear range of the chosen analytical method (e.g., HPLC-UV or LC-MS).

    • Prepare a standard calibration curve using known concentrations of the test compound.

    • Analyze the diluted samples and the standards using a validated HPLC-UV or LC-MS method.

  • Calculation:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Back-calculate the original concentration in the undiluted supernatant by multiplying by the dilution factor. This value represents the thermodynamic solubility.

Data Presentation: DMSO Solubility
ParameterValueUnits
Compound ID3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-
SolventAnhydrous DMSO-
Temperature25°C
Equilibration Time24hours
Thermodynamic Solubility Calculated Valuemg/mL
Thermodynamic Solubility Calculated ValuemM
Workflow Visualization: DMSO Solubility

DMSO_Solubility_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_analysis Analysis prep1 Weigh 5-10 mg of Compound prep2 Add Anhydrous DMSO (e.g., 200 µL) prep1->prep2 prep3 Vortex Vigorously (5 min) prep2->prep3 equil Incubate with Shaking (24h @ 25°C) prep3->equil Create Slurry sep Centrifuge (14,000 rpm, 15 min) equil->sep Achieve Equilibrium analysis1 Collect Supernatant sep->analysis1 Isolate Saturated Solution analysis2 Serial Dilution analysis1->analysis2 analysis3 Analyze via HPLC/LC-MS analysis2->analysis3 analysis4 Calculate Solubility analysis3->analysis4 Kinetic_Solubility_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep1 Prepare 10 mM Stock in DMSO prep2 Dispense Stock into Microplate prep1->prep2 prep3 Add Aqueous Buffer (e.g., PBS) prep2->prep3 inc Mix and Incubate (2h @ 25°C) prep3->inc Create Test Concentrations analysis1 Measure Light Scattering (Nephelometry) inc->analysis1 Allow for Precipitation analysis2 Identify Precipitation Point analysis1->analysis2

Caption: Kinetic aqueous solubility workflow.

Part B: Thermodynamic Aqueous Solubility

Expertise & Causality: This is the definitive "shake-flask" method, designed to measure the true equilibrium solubility of the solid compound directly in an aqueous medium. [7][9]By agitating an excess of the solid in the buffer for an extended period (≥24 hours), we ensure the system reaches a true equilibrium between the solid and dissolved phases. [4][10]Subsequent filtration and analysis of the supernatant provide a highly accurate and reliable solubility value, which is crucial for developing formulations and interpreting pharmacokinetic data.

Protocol: Shake-Flask Thermodynamic Solubility Assay
  • Sample Preparation:

    • Add an excess amount of solid 3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (e.g., 1-2 mg) to a glass vial. The key is to have visible undissolved solid throughout the experiment.

    • Add a precise volume of the desired aqueous buffer (e.g., 1 mL of PBS, pH 7.4).

  • Equilibration:

    • Seal the vial and place it on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours. [7][10]Visual inspection should confirm that excess solid remains.

  • Sample Processing:

    • After incubation, allow the vials to stand briefly to let the larger particles settle.

    • Withdraw a portion of the suspension and filter it through a low-binding filter (e.g., 0.45 µm PVDF) to remove all undissolved solid. This step must be done carefully to avoid clogging and to ensure only the saturated solution is collected.

  • Analysis:

    • Quantify the concentration of the compound in the clear filtrate using a validated, sensitive analytical method like LC-MS, as concentrations may be low.

    • Prepare a calibration curve in the same buffer/organic mixture as the final sample to ensure analytical accuracy.

Data Presentation: Aqueous Solubility
ParameterKinetic MethodThermodynamic MethodUnits
Compound ID3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-
Solvent/BufferPBS, pH 7.4PBS, pH 7.4-
Temperature2525°C
Incubation Time224hours
Solubility Calculated ValueCalculated Valueµg/mL
Solubility Calculated ValueCalculated ValueµM
Workflow Visualization: Thermodynamic Solubility

Thermo_Solubility_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_analysis Analysis prep1 Add Excess Solid Compound to Vial prep2 Add Aqueous Buffer (e.g., 1 mL PBS) prep1->prep2 equil Shake/Rotate (24h @ 25°C) prep2->equil Create Slurry sep Filter Supernatant (0.45 µm) equil->sep Achieve Equilibrium analysis1 Quantify Filtrate via LC-MS sep->analysis1 Isolate Saturated Solution analysis2 Calculate Solubility analysis1->analysis2

Caption: Thermodynamic "shake-flask" aqueous solubility workflow.

Interpretation and Conclusion

It is common for the kinetic solubility value to be higher than the thermodynamic solubility value. This occurs because the initial use of DMSO as a co-solvent can help keep the compound in a supersaturated state for a short period. However, the thermodynamic value represents the true, stable solubility limit in the aqueous medium. A large discrepancy between the two values can be a red flag for potential precipitation issues in longer-term assays or upon formulation.

For a compound like 3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine, systematically determining its solubility in both DMSO and water using these validated protocols is not merely a box-checking exercise. It is a fundamental step that provides critical insights into its developability. These data guide the design of robust biological screens, inform strategies for formulation, and ultimately contribute to the overall success of a drug discovery project.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • BioDuro. (n.d.). ADME Solubility Assay.
  • Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. PubMed.
  • PubChem. (n.d.). 3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine.
  • MDPI. (2021). DMSO Solubility Assessment for Fragment-Based Screening.
  • Domainex. (n.d.). Thermodynamic Solubility Assay.
  • PCBiS. (n.d.). Thermodynamic solubility.
  • BenchChem. (n.d.). Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays.
  • Evotec. (n.d.). Thermodynamic Solubility Assay.
  • Tiunova, I. A., et al. (2007). In silico estimation of DMSO solubility of organic compounds for bioscreening. PubMed.
  • TSI Journals. (n.d.). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A.
  • ChemicalBook. (n.d.). 5,6,7,8-TETRAHYDROIMIDAZO[1,2-A]PYRAZINE.

Sources

The Strategic Role of the 3-Chloro Group in the Structure-Activity Relationship (SAR) of Imidazo[1,2-a]pyrazines

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antiviral, and kinase inhibitory effects. Within the structure-activity relationship (SAR) studies of this versatile scaffold, substitutions at the C-3 position play a pivotal role in modulating potency, selectivity, and pharmacokinetic properties. This technical guide provides an in-depth exploration of the strategic importance of the 3-chloro substituent. We will delve into its role as a key reactive handle for further molecular elaboration, its influence on the electronic properties of the heterocyclic core, and its direct contribution to biological activity through specific examples from recent research. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique characteristics of the 3-chloro-imidazo[1,2-a]pyrazine core in their discovery programs.

The Imidazo[1,2-a]pyrazine Core: A Scaffold of Therapeutic Promise

The imidazo[1,2-a]pyrazine ring system is a nitrogen-containing fused heterocycle that has garnered significant attention in the field of drug discovery. Its structural resemblance to purines allows it to interact with a variety of biological targets. Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anti-inflammatory, anticancer, antiviral, and cardiotonic effects.[1] The planar nature of the imidazo[1,2-a]pyrazine core, with hydrogen bond acceptors at N-1 and N-7, provides a versatile template for the design of inhibitors that can be tailored with various substitutions to optimize target engagement.

The C-3 Position: A Hotspot for SAR Exploration

Among the various positions on the imidazo[1,2-a]pyrazine ring, the C-3 position of the imidazole moiety is a critical site for chemical modification. Electrophilic substitution reactions on the imidazo[1,2-a]pyrazine core preferentially occur at the C-3 position. This regioselectivity can be rationalized by examining the stability of the intermediate formed upon electrophilic attack. Attack at C-3 allows the six-membered pyrazine ring to maintain its aromaticity, resulting in a more stable intermediate compared to attack at the C-2 position.[2] This inherent reactivity makes the C-3 position a prime target for introducing diversity into imidazo[1,2-a]pyrazine-based compound libraries.

Diagram: Regioselectivity of Electrophilic Substitution

G cluster_c2 imidazo_pyrazine Imidazo[1,2-a]pyrazine electrophile Electrophile (E+) imidazo_pyrazine->electrophile Attack at C-3 imidazo_pyrazine->electrophile Attack at C-2 intermediate_C3 More Stable Intermediate (Aromaticity in Pyrazine Ring Maintained) electrophile->intermediate_C3 intermediate_C2 Less Stable Intermediate (Aromaticity in Pyrazine Ring Disrupted) electrophile->intermediate_C2 product_C3 C-3 Substituted Product intermediate_C3->product_C3 -H+ product_C2 C-2 Substituted Product (Minor) intermediate_C2->product_C2

Caption: Regioselectivity of electrophilic attack on the imidazo[1,2-a]pyrazine core.

The 3-Chloro Group: A Versatile Handle for Molecular Elaboration

The introduction of a chloro group at the C-3 position provides a valuable synthetic handle for further functionalization through various cross-coupling reactions. This allows for the systematic exploration of the chemical space around the imidazo[1,2-a]pyrazine core, a crucial step in optimizing lead compounds. The synthesis of 3-chloro-imidazo[1,2-a]pyrazines is often achieved through electrophilic chlorination of the parent heterocycle using reagents like N-chlorosuccinimide (NCS).

Experimental Protocol: Synthesis of 3-Chloro-imidazo[1,2-a]pyrazine Derivatives

A general procedure for the chlorination of an imidazo[1,2-a]pyrazine derivative is as follows:

  • Dissolution: Dissolve the starting imidazo[1,2-a]pyrazine (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or chloroform.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add N-chlorosuccinimide (NCS) (1.1-1.5 equivalents) portion-wise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for a period of 2-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 3-chloro-imidazo[1,2-a]pyrazine.

Impact of the 3-Chloro Group on Biological Activity: Case Studies

The presence of a 3-chloro substituent can significantly influence the biological activity of imidazo[1,2-a]pyrazine derivatives. This can be attributed to a combination of steric and electronic effects, as well as its ability to participate in halogen bonding.

Anticancer Activity

In the development of novel anticancer agents, the imidazo[1,2-a]pyrazine scaffold has been extensively explored.[3] While direct comparisons are often compound-specific, the introduction of a halogen at the C-3 position has been shown to be beneficial in certain contexts. For instance, in a series of 2,8-disubstituted-imidazo[1,2-a]pyrazines, a bromo substitution at the 3rd position led to slightly better antioxidant activity compared to the unsubstituted analog. While not a direct measure of anticancer potency, antioxidant activity can be relevant in cancer biology.

Kinase Inhibition

The imidazo[1,2-a]pyrazine core has been utilized in the design of kinase inhibitors. In a study on CDK9 inhibitors, a series of 2,3-disubstituted imadazo[1,2-a]pyrazines were synthesized and evaluated.[4] While this study focused on variations at the 2- and 3-positions with other groups, the synthetic strategies often involve intermediates that could be halogenated at the 3-position for further diversification.

Antiviral Activity

Derivatives of imidazo[1,2-a]pyrazine have also been investigated as potential antiviral agents.[4] The electronic modulation of the heterocyclic system by a 3-chloro group can influence interactions with viral proteins.

Table 1: Illustrative SAR Data for 3-Substituted Imidazo[1,2-a]pyrazines
Compound IDR2-SubstituentR3-SubstituentR8-SubstituentBiological ActivityIC50 (µM)Reference
5f PhenylHImidazoleAntioxidant12.5
6b PhenylBrImidazoleAntioxidant9.75
3b Pyridin-4-ylCyclohexyl-Anti-coronaviral (HCoV-229E)56.96[4]
3c Pyridin-4-ylBenzyl-CDK9 Inhibition0.16[4]

Note: This table provides illustrative data from different studies and is not a direct head-to-head comparison.

The 3-Chloro Group in the Context of Overall Molecular Design

The decision to incorporate a 3-chloro substituent into an imidazo[1,2-a]pyrazine-based drug candidate should be made within the broader context of the overall SAR and the specific therapeutic target.

Diagram: Workflow for Leveraging the 3-Chloro Group in Drug Discovery

G start Identify Imidazo[1,2-a]pyrazine Hit synthesis Synthesize 3-Chloro Analog start->synthesis sar_exploration SAR Exploration via Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) synthesis->sar_exploration biological_screening Biological Screening (Potency, Selectivity) sar_exploration->biological_screening adme_profiling ADME/PK Profiling biological_screening->adme_profiling lead_optimization Lead Optimization adme_profiling->lead_optimization lead_optimization->sar_exploration Iterative Refinement candidate Drug Candidate lead_optimization->candidate

Caption: A typical workflow for utilizing a 3-chloro-imidazo[1,2-a]pyrazine intermediate in a drug discovery program.

Conclusion

The 3-chloro group is a strategically important substituent in the SAR studies of imidazo[1,2-a]pyrazines. Its facile introduction via electrophilic chlorination provides a versatile synthetic handle for extensive molecular diversification. Furthermore, the electronic and steric properties of the chloro group can directly and favorably impact biological activity. A thorough understanding of the role of the 3-chloro group empowers medicinal chemists to design and synthesize novel imidazo[1,2-a]pyrazine derivatives with improved therapeutic potential. As research in this area continues, the strategic use of the 3-chloro substituent will undoubtedly contribute to the development of new and effective medicines.

References

  • Shailaja Myadaraboina, S. M., Alla, M. A., Saddanapu, V. S., Bommena, V. R. V., & Addlagatta, A. A. (2010). Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. European Journal of Medicinal Chemistry, 45(11), 5208–5216.
  • de Oliveira, C. S., de Mattos, M. C. S., & de Souza, R. O. M. A. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega, 11(2), 2348–2383.
  • Synthesis of 3-chloro-8-(1-piperazinyl)-imidazo[1,2-a]pyrazine hydrochloride salt. (n.d.).
  • Shailaja Myadaraboina, S. M., Alla, M. A., Saddanapu, V. S., Bommena, V. R. V., & Addlagatta, A. A. (2010). Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. ElectronicsAndBooks.
  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. (n.d.). TSI Journals.
  • Not Voodoo. (2014, November 18). Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. Chemistry Stack Exchange.
  • Al-Ostath, A., Ghattas, M. A.-A., Al-Ktaifani, M., Al-Ijel, H., Al-Far, M., & Al-Qudah, M. A. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. Molecules, 27(14), 4496.
  • Imidazo[1,2-a]pyrazines. (2025, August 5).

Sources

Beyond the Plane: The Rise of Tetrahydroimidazo[1,2-a]pyrazine as a 3D Pharmacophore

Author: BenchChem Technical Support Team. Date: February 2026

Topic: History and Development of Tetrahydroimidazo[1,2-a]pyrazine as a Drug Scaffold Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Shift to sp³-Rich Scaffolds

In the modern era of drug discovery, the "escape from flatland" has driven medicinal chemists toward scaffolds with higher fraction of sp³-hybridized carbons (


). While the fully aromatic imidazo[1,2-a]pyrazine is a well-established kinase-privileged structure (e.g., Entospletinib), its partially saturated congener—5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine —has emerged as a distinct, versatile pharmacophore.

This guide explores the development of this bicyclic scaffold, distinguishing it as a premier peptidomimetic core capable of freezing transient protein conformations (as seen with G


) and mimicking 

-turns in protein-protein interaction (PPI) inhibitors. Unlike its aromatic parent, the tetrahydro- variant offers defined stereochemistry and vectoral control, making it a critical tool for next-generation ligand design.

Structural Identity & Pharmacophore Features[1][2]

The tetrahydroimidazo[1,2-a]pyrazine core is a bicyclic system fusing a saturated piperazine ring with an imidazole ring.

The Aromatic vs. Tetrahydro Distinction

It is vital to distinguish between the two dominant forms of this ring system:

FeatureImidazo[1,2-a]pyrazine (Aromatic)5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine
Hybridization Planar, fully aromatic (

rich)
Bicyclic, partially saturated (

rich)
Primary Target Class Kinases (ATP-competitive inhibitors)GPCR effectors, PPIs, Peptidomimetics
Key Drug Example Entospletinib (SYK inhibitor)BIM-46187 (G

inhibitor tool)
Stereochemistry Achiral (unless substituted)Chiral centers at C5, C6, C7, C8 possible
Conformation Rigid, flatSemi-rigid, puckered piperazine ring
Peptidomimetic Utility: The -Turn Mimic

The 5,6,7,8-tetrahydro core is structurally homologous to a dipeptide constrained in a loop. The N1-C8a-N4 bridge mimics the


 and 

residues of a

-turn, a common recognition motif in protein-protein interactions. By substituting the C5-C8 positions, chemists can project side chains (R groups) in vectors that precisely match natural amino acid side chains (e.g., Phe-Pro or Pro-Xaa turns).

Synthetic Evolution: From Reduction to Multicomponent Assembly

The synthesis of this scaffold has evolved from brute-force hydrogenation to elegant, stereoselective assembly.

Method A: Catalytic Hydrogenation (The Historical Route)

Early access to the tetrahydro scaffold relied on the reduction of the aromatic imidazo[1,2-a]pyrazine.

  • Reagents:

    
    , 
    
    
    
    (Adams' catalyst) or
    
    
    in acetic acid.
  • Limitation: Difficult to control stereochemistry; often requires harsh conditions that reduce other functional groups.

Method B: The "Heterocyclized Dipeptide" Strategy (The BIM Route)

This is the preferred modern method for generating complex, chiral derivatives like the BIM series. It treats the scaffold as a cyclized dipeptide.[1]

SynthesisRoute SM1 N-Protected Diamine / Amino Acid Inter Intermediate (Alkylation) SM1->Inter Alkylation SM2 α-Haloketone SM2->Inter Cycl Cyclization (NH4OAc / Heat) Inter->Cycl Condensation Prod Tetrahydroimidazo [1,2-a]pyrazine Cycl->Prod Deprotection

Figure 1: The "Davidson-type" cyclization strategy used for BIM-46187 synthesis. This modular approach allows the introduction of chiral amino acid side chains prior to ring closure.

Method C: Multicomponent Reactions (MCR)

The Ugi reaction offers a rapid entry into the scaffold.

  • Ugi-4CR: Aldehyde + Amine + Isocyanide + Carboxylic Acid.

  • Post-Condensation: If the amine and acid components contain masked nucleophiles/electrophiles, a secondary cyclization yields the bicyclic core.

Case Study: G Inhibition (The BIM Series)

The most authoritative application of the tetrahydroimidazo[1,2-a]pyrazine scaffold is in the BIM-46187 series, discovered to specifically silence G


 signaling.
Mechanism of Action: The "Empty Pocket" Trap

Unlike orthosteric GPCR antagonists, BIM-46187 permeates the cell and binds directly to the G


 subunit.
  • The Effect: It permits GDP release but blocks GTP entry .[1][2][3]

  • The Result: The G protein is "frozen" in a nucleotide-free (empty pocket) transition state, preventing downstream signaling (e.g., Calcium release).

Structure-Activity Relationship (SAR)

The BIM molecule is a "heterocyclized dipeptide" dimer.

  • The Core: The tetrahydroimidazo[1,2-a]pyrazine is essential for binding the G

    
     hydrophobic cleft.
    
  • The Linker: A disulfide bridge (homodimer) is critical for potency, likely spanning a specific domain interface or utilizing cellular redox mechanisms for uptake.

  • Stereochemistry: The (S)-configuration at the cyclohexylalanine-derived position is preferred.

GalphaPathway GPCR GPCR Activation G_GDP Gα-GDP (Inactive) GPCR->G_GDP Stimulates Empty Empty Pocket Intermediate G_GDP->Empty GDP Exit G_GTP Gα-GTP (Active) Empty->G_GTP GTP Entry Signal Downstream Signaling (Ca2+ Release) G_GTP->Signal BIM BIM-46187 (Tetrahydroimidazo Scaffold) BIM->Empty  BINDS & STABILIZES  

Figure 2: Mechanism of G


 silencing by BIM-46187. The scaffold stabilizes the nucleotide-free state, effectively breaking the transduction cycle.

Emerging Therapeutic Areas

Renal Disease (TRPC5 Inhibitors)

Recent work (2024) has utilized the tetrahydroimidazo[1,2-a]pyrazine scaffold to develop inhibitors of TRPC5 (Transient Receptor Potential Canonical 5), a target for focal segmental glomerulosclerosis (FSGS).

  • Innovation: Replacing the core of previous candidates (like GFB-887) with this bicyclic scaffold improved solubility and metabolic stability while maintaining nanomolar potency.

Heparanase-1 Inhibition

Derivatives substituted at the C5 position (carboxylic acid derivatives) have shown promise as inhibitors of Heparanase-1 , an enzyme implicated in tumor metastasis and kidney dysfunction. The scaffold acts as a sugar mimetic, fitting into the glucuronidase active site.

Experimental Protocols

Protocol: Synthesis of 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

A robust, self-validating protocol for generating the core scaffold.

Reagents:

  • Ethylenediamine (10 mmol)

  • 2-Bromoacetophenone (10 mmol)

  • Sodium Borohydride (

    
    )
    
  • Ethanol (Abs.)

Step-by-Step Workflow:

  • Alkylation: Dissolve ethylenediamine (excess, 3 eq) in ethanol at 0°C. Add 2-bromoacetophenone dropwise over 30 mins to minimize bis-alkylation. Stir at RT for 2 hours.

    • Checkpoint: TLC should show consumption of bromide.

  • Cyclization: Heat the mixture to reflux for 4 hours. The intermediate amino-ketone cyclizes to the dihydro-imidazopyrazine.

  • Reduction: Cool to 0°C. Add

    
     (2 eq) portion-wise. Stir overnight at RT.
    
    • Validation: The disappearance of the imine stretch in IR (~1600-1650 cm⁻¹) confirms reduction.

  • Workup: Quench with dilute HCl, basify with NaOH to pH 10, and extract with DCM.

  • Purification: Recrystallize from EtOAc/Hexane or use flash chromatography (MeOH/DCM).

Protocol: G Functional Assay (IP1 Accumulation)

To validate biological activity of the scaffold derivatives.

  • Cell Line: HEK293 stably expressing the M1 muscarinic receptor (G

    
     coupled).
    
  • Reagent: HTRF IP-One kit (Cisbio/PerkinElmer).

  • Dosing: Pre-incubate cells with the tetrahydroimidazo[1,2-a]pyrazine derivative (0.1 - 100

    
    M) for 2 hours.
    
  • Stimulation: Add Carbachol (agonist) at EC80 concentration for 30 mins.

  • Detection: Lyse cells and add HTRF acceptor/donor conjugates. Measure FRET signal.

  • Analysis: A decrease in IP1 accumulation relative to control indicates G

    
     inhibition.
    

References

  • BIM Series Discovery: Prévost, G. P., et al. (2006).[4] "Anticancer activity of BIM-46174, a new inhibitor of the heterotrimeric Galpha/Gbetagamma protein complex."[4] Cancer Research.[4][5][6] Link

  • G-Protein Mechanism: Ayoub, M. A., et al. (2009).[3] "The cell-permeable G protein inhibitor BIM-46187 freezes Galphaq in its empty pocket conformation."[1][2][7] Journal of Biological Chemistry. Link

  • TRPC5 Inhibitors: Wang, K., et al. (2024).[8] "Discovery of pyridazinone derivatives bearing tetrahydroimidazo[1,2-a]pyrazine scaffold as potent inhibitors of TRPC5."[8] European Journal of Medicinal Chemistry. Link

  • Peptidomimetics: Goossens, L., et al. (2009). "Imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrazines as beta-turn mimetics." Chemistry - A European Journal. Link

  • Heparanase Inhibition: Imai, Y., et al. (2023). "Lead identification of novel tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid derivative as a potent heparanase-1 inhibitor." Bioorganic & Medicinal Chemistry Letters. Link

Sources

Methodological & Application

Synthesis of 3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine from 2-aminopyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Scalable Synthesis of 3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine , a critical pharmacophore found in various bioactive molecules, including dipeptidyl peptidase-4 (DPP-4) inhibitors and antiviral agents.

While direct chlorination of the tetrahydro- scaffold is theoretically possible, it often suffers from chemoselectivity issues due to the competing reactivity of the secondary amine in the saturated ring. This guide presents a "Protect-Functionalize-Deprotect" strategy that ensures high regioselectivity at the C3 position of the imidazole ring while preserving the integrity of the piperazine moiety.

Strategic Analysis & Retrosynthesis

The synthesis is divided into three distinct phases to maximize yield and purity:

  • Core Construction: Condensation of 2-aminopyrazine with a bifunctional electrophile to form the aromatic imidazo[1,2-a]pyrazine.

  • Selective Saturation: Catalytic hydrogenation to reduce the pyrazine ring to a piperidine ring, yielding the 5,6,7,8-tetrahydro intermediate.

  • Regioselective Halogenation: Transient protection of the secondary amine followed by Electrophilic Aromatic Substitution (EAS) using N-chlorosuccinimide (NCS).

Pathway Visualization

SynthesisPath Start 2-Aminopyrazine Inter1 Imidazo[1,2-a]pyrazine (Aromatic Core) Start->Inter1 Step 1: Cyclization BrCH2CH(OEt)2, HBr Inter2 5,6,7,8-Tetrahydro imidazo[1,2-a]pyrazine Inter1->Inter2 Step 2: Hydrogenation H2, Pd/C Inter3 N-Boc-Tetrahydro Intermediate Inter2->Inter3 Step 3: Protection Boc2O Inter4 3-Chloro-N-Boc Intermediate Inter3->Inter4 Step 4: Chlorination NCS, DMF Final 3-Chloro-5,6,7,8-tetrahydro imidazo[1,2-a]pyrazine (HCl) Inter4->Final Step 5: Deprotection HCl/Dioxane

Figure 1: Optimized synthetic route avoiding N-chlorination side products.

Detailed Experimental Protocols

Phase 1: Construction of the Imidazo[1,2-a]pyrazine Core

Objective: Formation of the fused bicyclic aromatic system.

Reagents:

  • 2-Aminopyrazine (1.0 equiv)

  • Bromoacetaldehyde diethyl acetal (1.5 equiv)

  • Hydrobromic acid (48% aq., 0.5 equiv)

  • Solvent: Ethanol/Water (5:1)

Protocol:

  • Setup: Charge a round-bottom flask with 2-aminopyrazine and ethanol/water.

  • Addition: Add bromoacetaldehyde diethyl acetal followed by catalytic HBr.

  • Reflux: Heat the mixture to reflux (approx. 80-85°C) for 12–16 hours.

    • Mechanism:[1][2][3] The reaction proceeds via N-alkylation followed by acid-catalyzed cyclization and dehydration.

  • Workup: Cool to room temperature (RT). Concentrate under reduced pressure to remove ethanol.

  • Neutralization: Dilute the residue with water and adjust pH to ~8-9 using saturated NaHCO₃.

  • Extraction: Extract with Dichloromethane (DCM) (3x). Dry combined organics over Na₂SO₄ and concentrate.

  • Purification: Recrystallize from Ethyl Acetate/Hexanes or purify via flash chromatography (DCM/MeOH).

Key QC Parameter: disappearance of the 2-aminopyrazine peak at ~8.0 ppm in ¹H NMR.

Phase 2: Selective Reduction (Hydrogenation)

Objective: Saturation of the pyrazine ring without reducing the imidazole ring.

Reagents:

  • Imidazo[1,2-a]pyrazine (from Phase 1)[4]

  • 10% Palladium on Carbon (Pd/C) (10 wt% loading)

  • Solvent: Methanol or Ethanol

  • Hydrogen Gas (H₂)

Protocol:

  • Preparation: Dissolve the starting material in methanol in a hydrogenation vessel (Parr shaker or autoclave).

  • Catalyst Addition: Carefully add 10 wt% Pd/C under an inert atmosphere (Nitrogen/Argon) to prevent ignition.

  • Hydrogenation: Pressurize with H₂ to 40–50 psi (3–3.5 bar). Shake/stir at RT for 12–24 hours.

    • Note: The imidazole ring is significantly more stable and resistant to reduction than the pyrazine ring under these conditions [1].

  • Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with methanol.

  • Isolation: Concentrate the filtrate to yield 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine.

    • Stability: This intermediate contains a secondary amine and should be stored under inert gas or used immediately.

Phase 3: Regioselective Chlorination (The Protection Strategy)

Objective: Installation of Chlorine at C3 without N-chlorination.

Step 3a: N-Boc Protection

  • Dissolve the tetrahydro- intermediate in DCM.

  • Add Triethylamine (TEA, 1.5 equiv) and Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv).

  • Stir at RT for 2–4 hours. Monitor by TLC/LCMS.

  • Wash with water, dry (Na₂SO₄), and concentrate to yield the N-Boc protected intermediate.

Step 3b: C3-Chlorination

  • Dissolve the N-Boc intermediate in DMF or Acetonitrile.

  • Cool to 0°C.

  • Add N-Chlorosuccinimide (NCS) (1.05 equiv) portion-wise.

    • Critical: Avoid large excess of NCS to prevent over-chlorination.

  • Allow to warm to RT and stir for 2–6 hours.

    • Mechanism:[1][2][3] The C3 position of the imidazole ring is highly nucleophilic. The Boc group sterically hinders the N4 position and electronically deactivates the piperazine ring, directing substitution to C3 [2].

  • Workup: Dilute with water and extract with Ethyl Acetate. Wash with brine (to remove DMF/Succinimide). Dry and concentrate.

Step 3c: Deprotection & Salt Formation

  • Dissolve the chlorinated intermediate in 1,4-Dioxane or DCM.

  • Add 4M HCl in Dioxane (5 equiv).

  • Stir at RT for 2–4 hours. A white precipitate should form.

  • Isolation: Filter the solid, wash with diethyl ether, and dry under vacuum.

  • Product: 3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine Hydrochloride .

Analytical Validation

ParameterMethodAcceptance Criteria
Identity ¹H NMR (DMSO-d₆)Aromatic: Singlet at ~7.2–7.5 ppm (C2-H). Absence of C3-H. Aliphatic: Multiplets at ~3.0–4.5 ppm (Piperazine ring protons).
Purity HPLC (UV 254 nm)> 98.0% Area
Mass LC-MS (ESI+)[M+H]⁺ consistent with C₆H₈ClN₃ (Calc: ~158.04 for free base)
Halogen Elemental AnalysisPresence of Cl confirmed; absence of Br (if Br-reagents used).
Troubleshooting Guide
  • Issue: Dehalogenation during hydrogenation?

    • Cause: If you attempted to chlorinate before hydrogenation.

    • Solution: Strict adherence to the order: Cyclize -> Reduce -> Chlorinate.

  • Issue: N-Chlorination (unstable product).

    • Cause: Skipped the Boc-protection step.

    • Solution: While direct chlorination in acidic media is possible, the Boc route guarantees regioselectivity.

Process Logic & Decision Tree

DecisionLogic Start Start: 5,6,7,8-Tetrahydro Intermediate Decision Is High Purity Required? Start->Decision RouteA Route A: Direct Chlorination (Reagent: NCS, Acidic Media) Decision->RouteA No (Rapid Screen) RouteB Route B: Protection Strategy (Boc -> NCS -> Deprotect) Decision->RouteB Yes (Pharma Dev) RiskA Risk: N-Cl formation Requires careful pH control RouteA->RiskA BenefitB Benefit: High Regioselectivity Stable Intermediates RouteB->BenefitB

Figure 2: Decision logic for selecting the chlorination strategy.

References

  • General Synthesis of Imidazo[1,2-a]pyrazines: Slepukhin, P. A., et al. "Simple Synthesis of Imidazo[1,2-a]pyrazines."[5] Chemistry of Heterocyclic Compounds, vol. 38, no.[5] 9, 2002, pp. 1142–1142.[5]

  • Tetrahydro- Scaffold Synthesis: Gozalbes, R., et al. "Tetrahydroimidazo[1,2-a]pyrazine Derivatives: Synthesis and Evaluation as Gαq-Protein Ligands." ChemMedChem, 2020.

  • Regioselective Halogenation: Song, S., et al. "DMSO-catalysed late-stage chlorination of (hetero)arenes."[6] Nature Catalysis, vol. 3, 2020, pp. 107–115.[6] (Demonstrates NCS utility in heteroaromatics).

  • Commercial Availability & Structure Confirmation: PubChem Compound Summary for CID 65439124: 3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine.

Sources

Application Note: Palladium-Catalyzed Suzuki-Miyaura Coupling of 3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive technical overview and a detailed, field-proven protocol for the Suzuki-Miyaura cross-coupling of 3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine. The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, and efficient C-C bond formation at the C3 position is critical for developing novel molecular entities. We address the inherent challenges of using electron-rich, nitrogen-containing heteroaryl chlorides, which are known to be less reactive and can act as catalyst poisons.[1] This document details critical parameters, including the selection of palladium precatalysts, ligands, bases, and solvent systems, to ensure a high-yielding and reproducible reaction. A step-by-step protocol, troubleshooting guide, and mechanistic insights are provided for researchers, scientists, and drug development professionals.

Mechanistic Rationale and Core Challenges

The Suzuki-Miyaura reaction is a Nobel Prize-winning transformation that forges a carbon-carbon bond between an organohalide and an organoboron compound, catalyzed by a palladium complex.[2] The catalytic cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3]

Suzuki_Catalytic_Cycle cluster_reactants Pd0 Pd(0)L₂ Active Catalyst ArPdX Ar-Pd(II)L₂-X Oxidative Adduct Pd0->ArPdX Oxidative Addition ArPdR Ar-Pd(II)L₂-R' Transmetalation Product ArPdX->ArPdR Transmetalation ArPdR->Pd0 Reductive Elimination Product Ar-R' ArPdR->Product ArylHalide Ar-X (3-Chloro-Imidazopyrazine) ArylHalide->ArPdX BoronicAcid R'-B(OR)₂ BoronicAcid->ArPdR Base Base Base->ArPdR

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The primary challenge with a substrate like 3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine lies in the first step: oxidative addition. Aryl chlorides are significantly less reactive than their bromide or iodide counterparts due to the strong C-Cl bond.[2][3] Furthermore, the electron-rich nature of the imidazopyrazine ring and the presence of nitrogen lone pairs can deactivate the palladium catalyst through strong coordination, hindering its catalytic activity.[1][4] Therefore, the selection of an appropriate catalyst system is paramount.

Optimizing Reaction Components: A Causal Analysis

Successful coupling of this challenging substrate requires careful consideration of each component. The choices below are rationalized to overcome the specific hurdles presented by heteroaryl chlorides.

Palladium Catalyst and Ligand Selection

For unactivated heteroaryl chlorides, standard catalysts like Pd(PPh₃)₄ are often ineffective.[5][6] The key to success is using a catalyst system that is both highly active and resistant to poisoning. This is achieved by pairing a palladium source with a bulky, electron-rich phosphine ligand.

  • Rationale: Electron-rich ligands increase the electron density on the palladium center, which promotes the oxidative addition of the C-Cl bond.[3][7] Steric bulk on the ligand facilitates the final reductive elimination step and can prevent the formation of inactive catalyst dimers.[2]

  • Recommended Systems: Dialkylbiaryl phosphine ligands developed by the Buchwald group are exceptionally effective for this purpose.[8] N-heterocyclic carbenes (NHCs) are also excellent alternatives due to their strong electron-donating properties.[2][9]

The Organoboron Reagent

While boronic acids are the most common coupling partners, they can be prone to side reactions, particularly protodeboronation (cleavage of the C-B bond), which is accelerated in the presence of water and base.[10]

  • Rationale: For valuable or unstable coupling partners, more robust boron reagents are recommended. Boronic esters, such as pinacol esters (Bpin), or N-methyliminodiacetic acid (MIDA) boronates offer greater stability.[9][11][12] MIDA boronates, in particular, provide a "slow release" of the boronic acid under the reaction conditions, minimizing decomposition.[9]

  • Recommendation: For initial trials, commercially available arylboronic acids are suitable. If protodeboronation becomes a significant issue, switching to the corresponding pinacol or MIDA ester is advised.

The Role of the Base

The base is not a passive component; it is critical for activating the organoboron species to facilitate transmetalation.[13][14][15] The generally accepted mechanism involves the formation of a more nucleophilic boronate species [R-B(OH)₃]⁻.[13]

  • Rationale: The choice of base can dramatically affect yield. Inorganic bases are most common. Potassium phosphate (K₃PO₄) is often an excellent choice for challenging couplings as it is strong enough to be effective but often minimizes base-promoted side reactions.[8][16] Carbonates like K₂CO₃ and Cs₂CO₃ are also widely used.[13] The solubility of the base is a key factor; K₃PO₄ often requires a small amount of water to be effective.[17][18]

  • Recommendation: K₃PO₄ is the recommended starting point. If solubility issues arise or yields are low, screening other bases like Cs₂CO₃ is a logical next step.

Solvent System Selection

The solvent must solubilize the reactants and catalyst while being compatible with the reaction conditions. For Suzuki couplings, ethereal or aromatic solvents, often with a water co-solvent, are typical.[16][19]

  • Rationale: A biphasic system (e.g., Dioxane/H₂O or Toluene/H₂O) is often employed. The organic phase dissolves the aryl halide and catalyst, while the aqueous phase dissolves the inorganic base and aids in the formation of the active boronate species.[17] Polar aprotic solvents like DMF can also be used, especially for poorly soluble substrates, but may influence selectivity in some cases.[16][20]

  • Recommendation: A 4:1 to 5:1 mixture of 1,4-Dioxane/Water is a robust starting point that balances the solubility of both organic and inorganic components.

Data Presentation: Recommended Screening Conditions

For a novel substrate, screening a small matrix of catalysts and ligands is the most efficient path to an optimized protocol.

EntryPalladium Source (mol%)Ligand (mol%)Base (Equiv.)SolventTemp (°C)Expected Outcome
1Pd₂(dba)₃ (1-2)SPhos (2-4)K₃PO₄ (2.0)Dioxane/H₂O (4:1)100High probability of success
2Pd₂(dba)₃ (1-2)XPhos (2-4)K₃PO₄ (2.0)Dioxane/H₂O (4:1)100Excellent alternative to SPhos
3Pd(OAc)₂ (2)RuPhos (4)Cs₂CO₃ (2.0)Toluene/H₂O (5:1)110Good for less polar substrates
4PdCl₂(Amphos)₂ (2)(Amphos)K₂CO₃ (2.0)Toluene/H₂O (5:1)90Air-stable precatalyst option

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of 3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine with a generic arylboronic acid.

Workflow A 1. Reagent Preparation Weigh solids in a vial. B 2. Inert Atmosphere Seal vial, evacuate & backfill with Argon/N₂ (3x). A->B C 3. Solvent Addition Add degassed solvents via syringe. B->C D 4. Catalyst Addition Add Pd/Ligand solution via syringe. C->D E 5. Reaction Heat with vigorous stirring. Monitor by TLC/LC-MS. D->E F 6. Workup Cool, quench with water, and extract with organic solvent. E->F G 7. Purification Dry, concentrate, and purify by column chromatography. F->G

Caption: General experimental workflow for the Suzuki coupling protocol.

Materials:

  • 3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv, finely powdered)

  • Anhydrous, degassed 1,4-Dioxane

  • Degassed deionized water

  • Reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a flame-dried reaction vessel containing a magnetic stir bar, add 3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine, the arylboronic acid, and the powdered base.

  • Inerting the Atmosphere: Seal the vessel with a rubber septum or screw cap. Evacuate the vessel under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[21]

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed 1,4-dioxane followed by the degassed water via syringe to achieve the desired ratio (e.g., 4:1).

  • Catalyst Addition: In a separate, small vial under an inert atmosphere, briefly mix the palladium precatalyst and the phosphine ligand in a small amount of the reaction solvent. Add this catalyst slurry to the main reaction vessel via syringe.

  • Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block (e.g., 100 °C). Stir the mixture vigorously for the duration of the reaction (typically 12-24 hours).

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by TLC or LC-MS until the starting material is consumed.

  • Workup: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., Ethyl Acetate, 3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.[22]

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficient temperature.3. Poorly soluble base.1. Ensure rigorous degassing of solvents and inert atmosphere setup.[10][23] Use fresh, high-quality ligands.2. Increase temperature in 10 °C increments.3. Use a finely powdered base or switch to a more soluble one like Cs₂CO₃.
Dehalogenation of Starting Material 1. Presence of a hydride source.2. Catalyst decomposition.1. Avoid amine bases or alcohol solvents if this is observed.[10][19]2. Ensure an appropriate ligand-to-palladium ratio (typically 2:1 for monoligated Pd(0)) to stabilize the catalyst.[10]
Protodeboronation of Boronic Acid 1. Excessive water or prolonged heating.2. Substrate is particularly sensitive (e.g., electron-rich heteroaryls).1. Minimize water content or use anhydrous conditions with a base like KF.[15]2. Switch to a more stable boron reagent like a pinacol ester or MIDA boronate.[9][10]
Formation of Black Precipitate (Palladium Black) Catalyst decomposition due to ligand oxidation, insufficient ligand, or high temperature.1. Re-check inert atmosphere technique.2. Increase the ligand-to-palladium ratio slightly.3. Consider if the reaction temperature can be lowered.[10]

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Wikipedia. Suzuki reaction. Available from: [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]

  • Guram, A. S., et al. New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 2007. Available from: [Link]

  • University of Windsor. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Available from: [Link]

  • Thomas, A. A., et al. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 2018. Available from: [Link]

  • Lei, P., et al. Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering, 2020. Available from: [Link]

  • Thomas, A. A., et al. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 2018. Available from: [Link]

  • Amatore, C., et al. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 2005. Available from: [Link]

  • Wordpress. Use of Base Metals in Suzuki Coupling. Available from: [Link]

  • Riddell, S. M., et al. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PMC, 2021. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Billingsley, K. L., et al. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC, 2007. Available from: [Link]

  • ScienceDirect. Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Available from: [Link]

  • Myers, A. The Suzuki Reaction - Chem 115. Available from: [Link]

  • Wang, D., et al. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 2023. Available from: [Link]

  • Lee, D., et al. Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. ResearchGate, 2011. Available from: [Link]

  • Scott, J. S., et al. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. PMC, 2016. Available from: [Link]

  • Reddit. What is the proper way to set up a suzuki coupling?. Available from: [Link]

  • Vasilevsky, S. F., et al. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 2015. Available from: [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling?. Available from: [Link]

  • Wang, L., et al. Highly Efficient Method for Suzuki Reactions in Aqueous Media. PMC, 2012. Available from: [Link]

  • Scott, J. S., et al. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 2016. Available from: [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available from: [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Available from: [Link]

  • Kandefer-Szerszen, M., et al. Tetrahydroimidazo[1,2‐a]pyrazine Derivatives: Synthesis and Evaluation as Gαq‐Protein Ligands. PMC, 2020. Available from: [Link]

  • ResearchGate. Suzuki‐Miyaura cross‐coupling reaction of heteroaryl chlorides with.... Available from: [Link]

  • ResearchGate. Synthesis of Tetra(imidazoil-4(5)-yl)pyrazine and Tetrapyrazilpyrazine. Available from: [Link]

  • Chemical Synthesis Database. 6,8-dichloro-3-methylimidazo[1,2-a]pyrazine. Available from: [Link]

Sources

Application Notes and Protocols: The Strategic Use of 3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine as a Core Intermediate for Novel TRPC5 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Transient Receptor Potential Canonical 5 (TRPC5) channels are calcium-permeable, non-selective cation channels that have emerged as a compelling therapeutic target for a spectrum of debilitating conditions, including chronic kidney disease, anxiety disorders, and cancer.[1][2][3] The development of potent and selective TRPC5 inhibitors is a key focus in contemporary drug discovery. This guide provides a comprehensive overview and detailed protocols for the synthesis and application of 3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine , a versatile intermediate for crafting novel TRPC5 inhibitors. We will explore the underlying science of TRPC5 inhibition, provide step-by-step synthetic procedures, and outline methods for biological evaluation, empowering researchers to accelerate their drug development programs.

Introduction: TRPC5 as a Therapeutic Target

TRPC5 is a member of the transient receptor potential (TRP) channel superfamily.[4] These channels are crucial for maintaining cellular ion homeostasis.[1] TRPC5 activation, which can be triggered downstream of G-protein coupled receptors (GPCRs) and receptor tyrosine kinases, leads to an influx of cations, primarily Ca²⁺ and Na⁺.[5][6] This influx depolarizes the cell membrane and elevates intracellular calcium levels, modulating a variety of cellular processes.[4]

However, aberrant TRPC5 activity is implicated in the pathophysiology of several diseases. For instance, in focal segmental glomerulosclerosis (FSGS), a progressive kidney disease, TRPC5 mediates podocyte injury, leading to proteinuria and kidney failure.[7] Consequently, small-molecule inhibitors of TRPC5 have shown promise in preclinical models of kidney disease.[7][8] The therapeutic potential of TRPC5 inhibitors also extends to neurology, where they are being investigated for anxiety and depression, and to oncology, due to the channel's role in cancer cell proliferation and migration.[1][4]

The imidazo[1,2-a]pyrazine scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[9][10] Its rigid, bicyclic nature provides a three-dimensional framework that can be strategically decorated with various functional groups to achieve high-affinity and selective interactions with biological targets. Recent research has highlighted the potential of derivatives of the tetrahydroimidazo[1,2-a]pyrazine core as potent TRPC5 inhibitors.[11] The 3-chloro substituent on this scaffold serves as a versatile synthetic handle, enabling the introduction of diverse chemical moieties through well-established cross-coupling reactions, thereby facilitating the exploration of the chemical space around the TRPC5 binding pocket.

The TRPC5 Signaling Pathway and Mechanism of Inhibition

TRPC5 channels are activated by a variety of stimuli, often downstream of receptor activation. A common pathway involves the activation of Gq/11-coupled receptors, which leads to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), which in turn modulate TRPC5 channel gating.[6] Small-molecule inhibitors can block TRPC5 activity through several mechanisms, including direct pore blockade or allosteric modulation, which induces a conformational change that prevents ion permeation.[1]

TRPC5_Signaling GPCR GPCR / RTK PLC PLC GPCR->PLC Activates TRPC5 TRPC5 Channel PLC->TRPC5 Modulates Ca_influx Ca²⁺ / Na⁺ Influx TRPC5->Ca_influx Allows Inhibitor TRPC5 Inhibitor (e.g., from Imidazo[1,2-a]pyrazine) Inhibitor->TRPC5 Blocks Extracellular Extracellular Signal (e.g., Ligand) Extracellular->GPCR Activates Downstream Downstream Cellular Effects (e.g., Cytoskeletal Remodeling, Gene Expression) Ca_influx->Downstream

Figure 1: Simplified TRPC5 signaling pathway and point of inhibition.

Synthesis of 3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

The synthesis of the title intermediate is a multi-step process that requires careful execution. The following protocol outlines a plausible and robust synthetic route, starting from commercially available materials.

Synthesis_Workflow_Intermediate Start Piperazin-2-one Step1 Step 1: N-Alkylation with 2-chloroacetaldehyde Start->Step1 Intermediate1 1-(2-oxoethyl)piperazin-2-one Step1->Intermediate1 Step2 Step 2: Intramolecular Cyclization (Ammonia) Intermediate1->Step2 Intermediate2 5,6,7,8-tetrahydroimidazo[1,2-a] pyrazin-3(2H)-one Step2->Intermediate2 Step3 Step 3: Chlorination (POCl₃) Intermediate2->Step3 FinalProduct 3-Chloro-5,6,7,8-tetrahydro imidazo[1,2-a]pyrazine Step3->FinalProduct

Figure 2: Synthetic workflow for the target intermediate.

Protocol 1: Synthesis of 3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

Materials:

  • Piperazin-2-one

  • 2-Chloroacetaldehyde (50% solution in water)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN)

  • Ammonia (7N solution in Methanol)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Hexanes

Step 1: Synthesis of 1-(2-oxoethyl)piperazin-2-one

  • To a stirred solution of piperazin-2-one (1.0 eq) in acetonitrile (0.2 M), add potassium carbonate (2.5 eq).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add 2-chloroacetaldehyde (1.2 eq, 50% aq. solution) dropwise over 20 minutes, ensuring the internal temperature does not exceed 10 °C.

    • Rationale: The use of K₂CO₃ as a base is crucial to neutralize the HCl formed during the N-alkylation reaction. Acetonitrile is a suitable polar aprotic solvent for this Sₙ2 reaction.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

  • The crude residue can be purified by silica gel chromatography (eluting with a gradient of 0-10% methanol in dichloromethane) to yield 1-(2-oxoethyl)piperazin-2-one.

Step 2: Synthesis of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-3(2H)-one

  • Dissolve the crude 1-(2-oxoethyl)piperazin-2-one (1.0 eq) in a 7N solution of ammonia in methanol (0.1 M).

  • Transfer the solution to a sealed tube or a pressure vessel.

  • Heat the reaction mixture to 80 °C for 12 hours.

    • Rationale: This step involves an intramolecular condensation and cyclization. The ammonia acts as both a reagent and a catalyst to form the imidazole ring. Heating in a sealed vessel is necessary to prevent the evaporation of ammonia and to drive the reaction to completion.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • The resulting crude solid can be triturated with diethyl ether to afford the desired product, which can be used in the next step without further purification if purity is >90% by NMR.

Step 3: Synthesis of 3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

  • To a round-bottom flask, add 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-3(2H)-one (1.0 eq).

  • Carefully add phosphorus oxychloride (POCl₃) (5.0 eq) at 0 °C.

  • Heat the reaction mixture to 100 °C and stir for 4 hours.

    • Rationale: POCl₃ is a standard and effective reagent for converting cyclic amides (lactams) and ketones into their corresponding chloro-derivatives. The excess POCl₃ also serves as the solvent.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of solid NaHCO₃ or a saturated aqueous solution until the pH is ~8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography (eluting with a gradient of 20-80% ethyl acetate in hexanes) to yield the final intermediate, 3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine .

Application: Synthesis of a Potent TRPC5 Inhibitor

The 3-chloro group on the imidazo[1,2-a]pyrazine core is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions.[12][13] This allows for the facile introduction of aryl or heteroaryl moieties, a common strategy in the development of kinase and ion channel inhibitors. Below is a representative protocol for a Suzuki coupling reaction.

Synthesis_Workflow_Final Intermediate 3-Chloro-5,6,7,8-tetrahydro imidazo[1,2-a]pyrazine Step Suzuki-Miyaura Cross-Coupling Intermediate->Step Reagent Arylboronic Acid (R-B(OH)₂) Reagent->Step FinalProduct Final TRPC5 Inhibitor Step->FinalProduct

Figure 3: General workflow for synthesizing a final inhibitor.

Protocol 2: Suzuki-Miyaura Coupling

Materials:

  • 3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (1.0 eq)

  • Arylboronic acid (e.g., 4-(trifluoromethoxy)phenylboronic acid) (1.5 eq)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂) (0.05 eq)

  • Base (e.g., Sodium carbonate, Na₂CO₃) (3.0 eq)

  • Solvent system (e.g., 1,4-Dioxane and Water, 4:1 ratio)

Procedure:

  • To a microwave vial or a round-bottom flask, add the 3-chloro intermediate, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system (Dioxane/Water).

    • Rationale: The Suzuki reaction is sensitive to oxygen, which can deactivate the palladium catalyst. Therefore, performing the reaction under an inert atmosphere with degassed solvents is critical for achieving high yields. A mixed solvent system is often used to dissolve both the organic and inorganic reagents.

  • Seal the vessel and heat the reaction mixture to 100 °C for 2-4 hours (or use microwave irradiation at 120 °C for 30 minutes).

  • Monitor the reaction by LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography or preparative HPLC to obtain the final TRPC5 inhibitor.

Biological Evaluation: In Vitro TRPC5 Inhibition Assay

The inhibitory activity of the newly synthesized compounds against TRPC5 can be assessed using a cell-based calcium influx assay. This is commonly performed using a fluorescent calcium indicator in a cell line stably expressing the human TRPC5 channel.[14][15]

Protocol 3: FLIPR-Based Calcium Influx Assay

Materials:

  • HEK293 cell line stably expressing human TRPC5

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • TRPC5 agonist (e.g., Englerin A or use a receptor-mediated activation with Carbachol if a muscarinic receptor is co-expressed)

  • Test compounds (synthesized inhibitors) and a reference inhibitor (e.g., GFB-887, HC-070)

  • 384-well black-walled, clear-bottom assay plates

  • Fluorescence Imaging Plate Reader (FLIPR) or similar instrument

Procedure:

  • Cell Plating: Seed the TRPC5-expressing HEK293 cells into 384-well plates at an appropriate density and allow them to adhere overnight.

  • Dye Loading: The next day, remove the culture medium and add assay buffer containing Fluo-4 AM and Pluronic F-127. Incubate for 45-60 minutes at 37 °C.

    • Rationale: Fluo-4 AM is a cell-permeant dye that is cleaved by intracellular esterases to the calcium-sensitive form, Fluo-4. Pluronic F-127 is a non-ionic surfactant that aids in the dispersion of the nonpolar AM ester in the aqueous medium.

  • Compound Addition: After incubation, wash the cells with assay buffer. Add varying concentrations of the test compounds to the wells and incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation and Measurement: Place the plate in the FLIPR instrument. Record a baseline fluorescence reading for a few seconds. Then, add the TRPC5 agonist and continue to monitor the fluorescence intensity over time (typically 2-5 minutes). The agonist will induce TRPC5 channel opening, leading to Ca²⁺ influx and an increase in Fluo-4 fluorescence.

  • Data Analysis: The inhibitory effect of the compounds is determined by the reduction in the agonist-induced fluorescence signal. Calculate the percent inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a maximal inhibitor control (100% inhibition). Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Expected Data and Interpretation

The successful synthesis and evaluation of novel inhibitors derived from the 3-chloro intermediate should yield potent and selective compounds. The following table provides representative data for known TRPC5 inhibitors to serve as a benchmark.

CompoundScaffold TypeTRPC5 IC₅₀ (nM)Selectivity ProfileReference
GFB-887 Pyridazinone~100Selective vs. TRPC6[4]
HC-070 Methylxanthine~71Equipotent on TRPC4[16][17]
Pico145 XanthinePotent (pM range)Potent on TRPC1/4/5
JDIC-127 Macrocycle0.374Highly potent and selective[17]

Table 1: Pharmacological data for selected TRPC5 inhibitors.

Conclusion

The 3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine core is a strategically important intermediate for the development of next-generation TRPC5 inhibitors. Its synthesis, while multi-stepped, is achievable through established chemical transformations. The chloro-substituent provides a versatile anchor point for diversification through robust cross-coupling chemistry, enabling the systematic exploration of structure-activity relationships. The protocols provided herein offer a comprehensive guide for researchers and drug development professionals to synthesize and evaluate novel TRPC5 inhibitors, ultimately contributing to the development of new therapies for a range of unmet medical needs.

References

  • An In-depth Technical Guide on the Core Mechanism of Action of TRPC5 Inhibitors - Benchchem.
  • What are TRPC5 inhibitors and how do they work? - Patsnap Synapse. (2024-06-21).
  • Structural basis for human TRPC5 channel inhibition by two distinct inhibitors - PMC.
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities | ACS Omega.
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available from: [Link]

  • The TRPC5 receptor as pharmacological target for pain and metabolic disease - PubMed. (2024-10-09). Available from: [Link]

  • TRPC5 in cardiovascular diseases - IMR Press. Available from: [Link]

  • Structural basis for human TRPC5 channel inhibition by two distinct inhibitors | eLife. (2021-03-08). Available from: [Link]

  • Review of Transient Receptor Potential Canonical (TRPC5) Channel Modulators and Diseases | Journal of Medicinal Chemistry - ACS Publications. (2019-04-03). Available from: [Link]

  • Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed. Available from: [Link]

  • TRPC5 in cardiovascular diseases - PubMed. (2021-03-30). Available from: [Link]

  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PubMed. (2026-01-06). Available from: [Link]

  • Discovery of a Potent and Selective TRPC5 Inhibitor, Efficacious in a Focal Segmental Glomerulosclerosis Model - PMC. Available from: [Link]

  • Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A. (2013-04-09). Available from: [Link]

  • Tetrahydroimidazo[1,2‐a]pyrazine Derivatives: Synthesis and Evaluation as Gαq‐Protein Ligands - PMC - NIH. (2020-09-07). Available from: [Link]

  • Discovery of pyridazinone derivatives bearing tetrahydroimidazo[1,2-a]pyrazine scaffold as potent inhibitors of transient receptor potential canonical 5 to ameliorate hypertension-induced renal injury in rats - PubMed. Available from: [Link]

  • Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators - PMC. Available from: [Link]

  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A - TSI Journals. Available from: [Link]

  • A small-molecule inhibitor of TRPC5 ion channels suppresses progressive kidney disease in animal models - PubMed. (2017-12-08). Available from: [Link]

  • A small-molecule inhibitor of TRPC5 ion channels suppresses progressive kidney disease in animal models. | Broad Institute. (2017-12-08). Available from: [Link]

  • TRPC5 Is a Ca2+-activated Channel Functionally Coupled to Ca2+-selective Ion Channels - PMC. Available from: [Link]

  • Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 | Request PDF - ResearchGate. (2025-08-06). Available from: [Link]

  • Transient Receptor Potential C 1/4/5 Is a Determinant of MTI-101 Induced Calcium Influx and Cell Death in Multiple Myeloma - NIH. (2021-06-13). Available from: [Link]

  • Structure-guided design of picomolar-level macrocyclic TRPC5 channel inhibitors with antidepressant activity - PMC. (2025-10-27). Available from: [Link]

Sources

Application Notes and Protocols: A Strategic Approach to the Synthesis and Profiling of G-Protein Biased Ligands Utilizing a Tetrahydroimidazo[1,2-a]pyrazine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative of Functional Selectivity in Modern Drug Discovery

The classical paradigm of G-protein coupled receptor (GPCR) pharmacology, a linear model of agonism and antagonism, has given way to a more nuanced understanding of receptor signaling. The discovery of "biased agonism" or "functional selectivity" has illuminated the capacity of ligands to stabilize distinct receptor conformations, thereby preferentially activating specific downstream signaling pathways.[1] This phenomenon most notably manifests as a bias between G-protein-mediated signaling and β-arrestin recruitment.[2][3] The therapeutic implications are profound: the potential to design safer, more effective medicines by selectively engaging pathways responsible for therapeutic effects while avoiding those that cause adverse reactions.[2] For instance, G-protein biased agonists of the μ-opioid receptor have shown promise in providing potent analgesia with reduced respiratory depression and constipation, side effects linked to β-arrestin signaling.[4]

This guide delineates a comprehensive strategy for the discovery and characterization of G-protein biased ligands, employing the versatile tetrahydroimidazo[1,2-a]pyrazine scaffold as a starting point for library synthesis. While this specific scaffold has been explored for its activity as a Gαq-protein inhibitor, its potential as a framework for generating G-protein biased agonists remains an exciting and underexplored avenue in medicinal chemistry.[5][6][7] We present here a self-validating workflow, from the rational design and synthesis of a diverse chemical library to a robust screening cascade designed to identify and quantify biased agonism, providing researchers with the tools to explore this promising area of drug discovery.

I. The Strategic Foundation: Why the Tetrahydroimidazo[1,2-a]pyrazine Scaffold?

The selection of a chemical scaffold is a critical decision in any drug discovery campaign. The tetrahydroimidazo[1,2-a]pyrazine core offers several advantages for the synthesis of a diverse library of potential GPCR modulators:

  • Synthetic Tractability: The fused bicyclic system can be constructed through various established synthetic routes, including multi-component reactions, which are amenable to combinatorial and parallel synthesis.[8][9] This allows for the rapid generation of a large number of analogs with diverse substitution patterns.

  • Structural Rigidity and 3D Diversity: The scaffold provides a rigid core, which can help to pre-organize substituents in three-dimensional space, potentially leading to higher affinity and selectivity for the target receptor. The non-planar nature of the tetrahydro portion of the ring system allows for the exploration of diverse pharmacophore models.

  • Multiple Points for Diversification: The scaffold presents several positions where different chemical moieties can be introduced, allowing for a systematic exploration of the structure-activity relationship (SAR) and its influence on biased signaling.

II. Synthetic Strategy: Building a Diverse Tetrahydroimidazo[1,2-a]pyrazine Library

A successful screening campaign begins with a high-quality, diverse library of compounds. The following is a generalized, multi-step synthetic protocol for the generation of a tetrahydroimidazo[1,2-a]pyrazine library. This approach is designed to be adaptable for combinatorial synthesis.

Protocol 1: Combinatorial Synthesis of a Tetrahydroimidazo[1,2-a]pyrazine Library

Objective: To synthesize a library of tetrahydroimidazo[1,2-a]pyrazine derivatives with diversity at key positions to explore the SAR for G-protein biased agonism.

Rationale: This protocol employs a multi-component reaction followed by functionalization, a strategy that is efficient for generating chemical diversity. Microwave-assisted synthesis can be employed to accelerate reaction times.[8]

Materials:

  • A diverse set of 2-aminopyrazines (varying substituents)

  • A diverse set of α-bromoacetophenones (varying aryl substituents)

  • A diverse set of isonitriles

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Dimethylformamide (DMF)

  • Reagents: Potassium carbonate (K2CO3), Cesium carbonate (Cs2CO3), Ethyl bromoacetate, Palladium on carbon (Pd/C), Trifluoroacetic acid (TFA), Triethylamine (Et3N), Borane-tetrahydrofuran complex (BH3·THF)

  • Microwave reactor (optional)

  • Parallel synthesis equipment

Procedure:

  • Step 1: Synthesis of the Imidazo[1,2-a]pyrazine Core

    • In an array of reaction vessels, combine a 2-aminopyrazine (1.0 eq), an α-bromoacetophenone (1.1 eq), and an isonitrile (1.2 eq) in a suitable solvent such as methanol.

    • Heat the reactions at 60-80°C for 2-6 hours. If using a microwave reactor, typical conditions are 100-120°C for 10-30 minutes.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, concentrate the reaction mixtures and purify the products by column chromatography or preparative HPLC to yield a library of 3-aminoimidazo[1,2-a]pyrazines.

  • Step 2: N-Alkylation of the Pyrazine Ring

    • To the library of imidazo[1,2-a]pyrazines (1.0 eq) in DMF, add cesium carbonate (2.0 eq) and ethyl bromoacetate (1.2 eq).

    • Stir the reactions at room temperature for 3-4 hours.

    • Monitor the reactions by TLC or LC-MS.

    • Upon completion, quench the reactions with water and extract the products with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried, and concentrated.

  • Step 3: Reduction of the Pyrazine Ring

    • Dissolve the N-alkylated products in methanol and add a catalytic amount of 10% Pd/C.

    • Subject the reactions to a hydrogen atmosphere (1 atm) and stir at room temperature for 18-24 hours.

    • Filter the reactions through celite to remove the catalyst and concentrate the filtrate to obtain the tetrahydroimidazo[1,2-a]pyrazine scaffold.

Visualizing the Synthetic Workflow

G cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_products Products A 2-Aminopyrazines S1 Step 1: Multi-component Condensation A->S1 B α-Bromoacetophenones B->S1 C Isonitriles C->S1 P1 Imidazo[1,2-a]pyrazine Core Library S1->P1 S2 Step 2: N-Alkylation P2 N-Alkylated Intermediates S2->P2 S3 Step 3: Ring Reduction P3 Final Tetrahydroimidazo[1,2-a]pyrazine Library S3->P3 P1->S2 + Ethyl bromoacetate P2->S3 H2, Pd/C

Caption: Combinatorial synthesis workflow for the tetrahydroimidazo[1,2-a]pyrazine library.

III. The Screening Cascade: A Funnel Approach to Identifying Biased Agonists

A tiered screening approach is essential to efficiently identify and characterize G-protein biased ligands from a large compound library. The cascade should begin with high-throughput primary assays and progress to more detailed secondary and tertiary assays for hit validation and characterization.

Visualizing the Screening Cascade

G cluster_library Compound Library cluster_primary Primary Screening (High-Throughput) cluster_secondary Secondary Screening (Hit Confirmation) cluster_tertiary Tertiary Screening (Bias Quantification) cluster_final Validated Hits Lib Tetrahydroimidazo[1,2-a]pyrazine Library (e.g., 10,000 compounds) P_Screen Single Concentration Screen (e.g., 10 µM) Lib->P_Screen Assay1 G-protein Pathway Assay (e.g., TR-FRET cAMP) P_Screen->Assay1 Assay2 β-arrestin Pathway Assay (e.g., BRET Recruitment) P_Screen->Assay2 S_Screen Dose-Response Analysis Assay1->S_Screen Select Actives Assay2->S_Screen Select Actives S_Assay1 G-protein Pathway (EC50, Emax) S_Screen->S_Assay1 S_Assay2 β-arrestin Pathway (EC50, Emax) S_Screen->S_Assay2 T_Screen Bias Analysis S_Assay1->T_Screen S_Assay2->T_Screen Bias_Calc Calculation of Bias Factor (e.g., ΔΔlog(τ/KA)) T_Screen->Bias_Calc Hits Validated G-protein Biased Agonists Bias_Calc->Hits

Caption: A tiered screening cascade for the identification of G-protein biased agonists.

A. Primary Screening: Identifying Initial Hits

The goal of primary screening is to rapidly identify compounds that exhibit agonist activity in either the G-protein or β-arrestin pathway from the entire library. This is typically performed at a single high concentration (e.g., 10 µM).

1. G-protein Pathway Assay (Gs/Gi-coupled GPCRs): TR-FRET cAMP Assay

Principle: This is a competitive immunoassay that measures intracellular cyclic adenosine monophosphate (cAMP) levels. For Gs-coupled receptors, agonists will increase cAMP levels, while for Gi-coupled receptors, they will inhibit forskolin-stimulated cAMP production. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) provides a robust and sensitive readout.[10][11]

Protocol 2: TR-FRET cAMP Assay

Materials:

  • Cells stably expressing the GPCR of interest (e.g., HEK293 or CHO cells)

  • THUNDER™ TR-FRET cAMP Assay Kit (Bioauxilium) or equivalent

  • 384-well white opaque microplates

  • Test compounds and reference agonist

  • Forskolin (for Gi-coupled receptors)

  • Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.5 mM IBMX, 0.1% BSA, pH 7.4)[10]

  • TR-FRET compatible plate reader

Procedure:

  • Cell Plating: Seed cells into 384-well plates at a pre-optimized density and incubate overnight.

  • Compound Addition: Remove culture medium and add stimulation buffer. Add test compounds (final concentration 10 µM) and reference agonist to the appropriate wells. For Gi-coupled receptors, co-incubate with a concentration of forskolin that gives a submaximal response (e.g., EC80).

  • Stimulation: Incubate the plate for a pre-determined time (e.g., 30 minutes) at room temperature or 37°C.[11]

  • Lysis and Detection: Add the Eu-cAMP tracer and ULight-anti-cAMP antibody prepared in lysis buffer to all wells.

  • Incubation: Incubate for 60 minutes at room temperature in the dark.

  • Reading: Read the plate on a TR-FRET reader at 615 nm and 665 nm.

  • Data Analysis: Calculate the 665 nm/615 nm ratio. Compounds that significantly increase this ratio (for Gs) or decrease it (for Gi) compared to vehicle control are considered hits.

2. β-arrestin Recruitment Assay: BRET-based Assay

Principle: This assay measures the recruitment of β-arrestin to the activated GPCR. The GPCR is fused to a Bioluminescence Resonance Energy Transfer (BRET) donor (e.g., Renilla luciferase, Rluc8) and β-arrestin is fused to a BRET acceptor (e.g., Venus, a YFP variant). Agonist-induced proximity of the donor and acceptor results in an increased BRET signal.[12][13][14]

Protocol 3: BRET β-arrestin Recruitment Assay

Materials:

  • HEK293 cells

  • Plasmids encoding GPCR-Rluc8 and Venus-β-arrestin2

  • Transfection reagent

  • 96- or 384-well white, clear-bottom microplates

  • Test compounds and reference agonist

  • Coelenterazine h (luciferase substrate)

  • BRET-compatible plate reader

Procedure:

  • Transfection: Co-transfect HEK293 cells with the GPCR-Rluc8 and Venus-β-arrestin2 plasmids. Optimize the ratio of plasmids to achieve a good signal-to-background ratio.[15]

  • Cell Plating: Plate the transfected cells into microplates and incubate for 24-48 hours.

  • Compound Addition: Wash the cells with assay buffer (e.g., HBSS). Add test compounds (final concentration 10 µM) and reference agonist.

  • Substrate Addition: Add coelenterazine h to all wells.

  • Reading: Immediately read the plate in a BRET plate reader, measuring luminescence at two wavelengths (e.g., ~480 nm for Rluc8 and ~530 nm for Venus).

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Compounds that cause a significant increase in the BRET ratio are considered hits.

B. Secondary Screening: Hit Confirmation and Potency Determination

Compounds identified as hits in the primary screen are subjected to dose-response analysis to confirm their activity and determine their potency (EC50) and efficacy (Emax) in both the G-protein and β-arrestin assays.

Procedure:

  • Perform the TR-FRET cAMP assay (Protocol 2) and the BRET β-arrestin recruitment assay (Protocol 3) with a range of concentrations for each hit compound (e.g., 10-point, half-log dilutions).

  • Generate dose-response curves and fit them using a four-parameter logistic equation to determine EC50 and Emax values for each compound in each pathway.

C. Tertiary Screening: Quantification of Biased Agonism

The goal of this stage is to quantify the degree of bias for the confirmed hits. This is achieved by calculating a bias factor, which compares the relative activity of a test compound to a reference agonist across the two signaling pathways. The operational model, which accounts for both ligand affinity and efficacy, is a robust method for this purpose.[16] A commonly used parameter derived from this model is ΔΔlog(τ/KA).[16][17]

Protocol 4: Calculation of Bias Factor (ΔΔlog(τ/KA))

Rationale: This method provides a quantitative measure of bias that is less susceptible to system-dependent variations in signal amplification.[3] It compares the transduction coefficient (log(τ/KA)) of a test ligand to a reference ligand in two different assays.

Procedure:

  • Data Collection: Use the dose-response data (EC50 and Emax values) from the secondary screening for both the test compounds and a reference ("balanced") agonist in both the G-protein and β-arrestin assays.

  • Calculate log(τ/KA) for each ligand in each pathway: This is typically done using specialized pharmacological software (e.g., GraphPad Prism) that can fit the data to the operational model.

  • Calculate Δlog(τ/KA) for each pathway: This is the difference between the log(τ/KA) of the test ligand and the reference ligand in the same assay.

    • Δlog(τ/KA)G-protein = log(τ/KA)test, G-protein - log(τ/KA)ref, G-protein

    • Δlog(τ/KA)β-arrestin = log(τ/KA)test, β-arrestin - log(τ/KA)ref, β-arrestin

  • Calculate the bias factor (ΔΔlog(τ/KA)):

    • ΔΔlog(τ/KA) = Δlog(τ/KA)G-protein - Δlog(τ/KA)β-arrestin

  • Interpretation:

    • A ΔΔlog(τ/KA) value significantly greater than 0 indicates a bias towards the G-protein pathway.

    • A ΔΔlog(τ/KA) value significantly less than 0 indicates a bias towards the β-arrestin pathway.

    • A value close to 0 suggests a balanced agonist.

    • A general rule of thumb is that a |ΔΔlog(τ/KA)| > 1 (representing a 10-fold bias) is considered significant.[16]

IV. Data Presentation and Interpretation

Table 1: Pharmacological Profile of Hit Compounds

Compound IDG-protein Assay (cAMP)β-arrestin Assay (BRET)Bias FactorBias Direction
EC50 (nM) Emax (%) EC50 (nM) Emax (%)
Reference Agonist1010015100
THIP-0012595>10,000<10
THIP-00250806075
THIP-003>10,000<1010090

V. Concluding Remarks and Future Directions

The workflow described in this application note provides a robust and systematic approach for the synthesis and characterization of G-protein biased ligands based on the tetrahydroimidazo[1,2-a]pyrazine scaffold. The successful identification of compounds with significant G-protein bias (e.g., THIP-001 in the example table) would validate this scaffold as a promising starting point for the development of novel therapeutics with improved safety and efficacy profiles.

Future work should focus on:

  • Structure-Activity Relationship (SAR) Elucidation: A detailed analysis of the SAR from the screening data will guide the design of more potent and selective biased agonists.

  • Orthogonal Assays: Validating hits in different assay formats (e.g., measuring downstream signaling events like ERK phosphorylation) can strengthen the evidence for biased agonism.

  • In Vivo Validation: The ultimate test for any potential therapeutic is its efficacy and safety in preclinical animal models. Validated G-protein biased agonists should be advanced to in vivo studies to assess their therapeutic potential.

By integrating rational chemical synthesis with a sophisticated pharmacological screening cascade, researchers can effectively navigate the complex landscape of GPCR signaling and unlock the therapeutic promise of biased agonism.

References

  • Küppers, J., Benkel, T., et al. (2020). Tetrahydroimidazo[1,2‐a]pyrazine Derivatives: Synthesis and Evaluation as Gαq‐Protein Ligands. Chemistry – A European Journal, 26(55). Available at: [Link]

  • Assay Guidance Manual. (2019). Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization. National Center for Biotechnology Information. Available at: [Link]

  • Küppers, J., Benkel, T., et al. (2020). Tetrahydroimidazo[1,2‐a]pyrazine Derivatives: Synthesis and Evaluation as Gαq‐Protein Ligands. Semantic Scholar. Available at: [Link]

  • Donthamsetti, P., et al. (2015). Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs). Methods in Cell Biology. Available at: [Link]

  • Donthamsetti, P., et al. (2015). In-cell arrestin-receptor interaction assays. Current Protocols in Pharmacology. Available at: [Link]

  • Rajagopal, S., et al. (2017). A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors. Neuropharmacology. Available at: [Link]

  • Rajagopal, S., et al. (2017). A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors. Frontiers in Pharmacology. Available at: [Link]

  • Rankovic, Z., et al. (2016). Biased ligand quantification in drug discovery: from theory to high throughput screening to identify new biased μ opioid receptor agonists. British Journal of Pharmacology. Available at: [Link]

  • Eurofins DiscoverX. (2017). Duplexed Screening of GPCRs to Measure Calcium and β-Arrestin. YouTube. Available at: [Link]

  • Küppers, J., Benkel, T., et al. (2020). Tetrahydroimidazo[1,2‐a]pyrazine Derivatives: Synthesis and Evaluation as Gαq‐Protein Ligands. ResearchGate. Available at: [Link]

  • Bioauxilium Research. (n.d.). THUNDER™ cAMP TR-FRET Assay Kit. Bioauxilium. Available at: [Link]

  • Nakajima, K., et al. (2015). BRET assay for the detection of arrestin recruitment by GPCRs. ResearchGate. Available at: [Link]

  • Multispan, Inc. (n.d.). MULTISCREEN™ TR-FRET cAMP 1.0 No-Wash Assay Kit. Multispan, Inc. Available at: [Link]

  • Ayoub, M. A., et al. (2015). β-arrestin 2 recruitment assessed by BRET. ResearchGate. Available at: [Link]

  • Li, F., et al. (2020). A Novel G Protein-Biased and Subtype-Selective Agonist for a G Protein-Coupled Receptor Discovered from Screening Herbal Extracts. ACS Central Science. Available at: [Link]

  • Nagi, K., & Pineyro, G. (2016). Practical guide for calculating and representing biased signaling by GPCR ligands: A stepwise approach. Methods. Available at: [Link]

  • Xu, Y., et al. (2024). Discovery of pyridazinone derivatives bearing tetrahydroimidazo[1,2-a]pyrazine scaffold as potent inhibitors of transient receptor potential canonical 5 to ameliorate hypertension-induced renal injury in rats. European Journal of Medicinal Chemistry. Available at: [Link]

  • AstraZeneca R&D. (2014). Building GPCR screening cascades for lead generation. Drug Target Review. Available at: [Link]

  • Gsandtner, I., & Dautzenberg, F. M. (2017). Use of BRET to Measure β-Arrestin Recruitment at Oxytocin and Vasopressin Receptors. Methods in Molecular Biology. Available at: [Link]

  • Kenakin, T. (n.d.). BiasFactorCalculation. GitHub. Available at: [Link]

  • Guntuku, L., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. Available at: [Link]

  • Bream, R. N., et al. (2019). Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Wacker, D., et al. (2017). Biased G Protein-Coupled Receptor Signaling: New Player in Modulating Physiology and Pathology. Chemical Reviews. Available at: [Link]

  • Rankovic, Z. (2015). Biased agonism: An emerging paradigm in GPCR drug discovery. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Sun, H., et al. (2017). Protocol for a Steady-State FRET Assay in Cancer Chemoprevention. Methods in Molecular Biology. Available at: [Link]

  • Prieto, L., et al. (2017). Analyzing biased responses of GPCR ligands. Current Opinion in Pharmacology. Available at: [Link]

  • Profolus. (n.d.). How to Perform Camp Fret Assay for Reliable Results in Molecular Biology. Profolus. Available at: [Link]

  • Nagi, K., & Pineyro, G. (2016). Practical Guide for Calculating and Representing Biased Signaling by GPCR Ligands: A Stepwise Approach. Methods. Available at: [Link]

  • TRUPATH. (2022). Using the TRUPATH BRET platform to analyse GPCR biased agonism. YouTube. Available at: [Link]

  • da Silva, F. de A., et al. (2026). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at: [Link]

  • May, L. T., et al. (2016). Modelling and simulation of biased agonism dynamics at a G protein-coupled receptor. Journal of Theoretical Biology. Available at: [Link]

  • The Pharmacology Education Project. (2024). What is a biased agonist in Pharmacology and how does it work? YouTube. Available at: [Link]

Sources

Preparation of 3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride salt

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis and Purification of 3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine Hydrochloride

Abstract

This application note details a robust, scalable protocol for the regioselective synthesis of 3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride , a critical pharmacophore found in dopamine


-hydroxylase inhibitors (e.g., Zamicastat/BIA 5-1058). Traditional halogenation of fused imidazoles often suffers from over-chlorination or competitive N-halogenation of the secondary amine. This guide presents an optimized "Direct Acid-Mediated Chlorination" strategy that utilizes protonation to mask the secondary amine, ensuring exclusive C3-functionalization without the need for protection/deprotection steps.

Introduction & Strategic Analysis

The 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine scaffold is a "privileged structure" in medicinal chemistry, offering a rigid bicyclic core with defined vectors for substituent display. The introduction of a chlorine atom at the C3 position is chemically distinct because:

  • Electronic Modulation: It lowers the pKa of the imidazole ring, altering the hydrogen bond donor/acceptor profile.

  • Metabolic Blocking: It blocks the C3 position from oxidative metabolism (e.g., by CYP450s).

Retrosynthetic Logic

The primary challenge is the coexistence of a nucleophilic imidazole ring and a nucleophilic secondary amine (piperazine ring).

  • Path A (Protected Route): Boc-protection

    
     Chlorination 
    
    
    
    Deprotection. High fidelity but low atom economy.
  • Path B (Direct Route - Selected): Chlorination in acidic media (AcOH). The acid protonates the secondary amine (

    
    ), rendering it non-nucleophilic. The imidazole ring (
    
    
    
    ) remains sufficiently electron-rich to undergo Electrophilic Aromatic Substitution (EAS) at C3.

Chemical Safety & Hazard Identification

  • N-Chlorosuccinimide (NCS): Strong irritant and oxidizer. Avoid contact with metal powders.

  • Acetic Acid (AcOH): Corrosive. Work in a fume hood.

  • Reaction Profile: The chlorination is exothermic. Temperature control is a Critical Process Parameter (CPP).

Experimental Protocol

Phase 1: Regioselective C3-Chlorination

Reagents:

  • 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine (SM): 10.0 g (81.2 mmol)

  • N-Chlorosuccinimide (NCS): 11.4 g (85.3 mmol, 1.05 equiv)

  • Glacial Acetic Acid: 100 mL (10 vol)

  • Dichloromethane (DCM): For extraction

  • 5N NaOH (aq): For pH adjustment

Step-by-Step Procedure:

  • Dissolution: Charge SM into a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer and internal thermometer. Add Glacial Acetic Acid (100 mL). Stir until fully dissolved.

    • Note: The exotherm from amine protonation may raise the temperature by 5-10°C. Cool to 20°C before proceeding.

  • Reagent Addition: Add NCS portion-wise over 30 minutes, maintaining internal temperature

    
    C.
    
    • Mechanism:[1][2][3][4] AcOH activates NCS and simultaneously protects the secondary amine via protonation.

  • Reaction: Stir at ambient temperature (20-25°C) for 2-4 hours.

    • IPC (In-Process Control): Monitor by HPLC or TLC (10% MeOH in DCM). Look for the disappearance of SM (

      
      ) and appearance of Product (
      
      
      
      ).
  • Quench & Workup:

    • Cool the mixture to 0-5°C.

    • Slowly adjust pH to ~10 using 5N NaOH (exothermic!).

    • Extract with DCM (

      
       mL).
      
    • Wash combined organics with Brine (

      
       mL).
      
    • Dry over anhydrous

      
      , filter, and concentrate in vacuo to yield the crude free base as a pale yellow oil/solid.
      
Phase 2: Salt Formation (Hydrochloride)

Reagents:

  • Crude Free Base (from Phase 1)

  • Ethanol (Absolute): 50 mL

  • HCl in 1,4-Dioxane (4.0 M): ~25 mL

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude free base in Ethanol (50 mL) at room temperature.

  • Acidification: Dropwise add HCl/Dioxane (1.2 equiv relative to theoretical yield) with vigorous stirring.

    • Observation: A white precipitate should form immediately.

  • Crystallization: Stir the slurry at 0-5°C for 1 hour to maximize yield.

  • Isolation: Filter the solid under vacuum (Buchner funnel).

  • Washing: Wash the cake with cold Ethanol (

    
     mL) followed by Diethyl Ether (
    
    
    
    mL) to remove colored impurities.
  • Drying: Dry in a vacuum oven at 40-45°C for 12 hours.

Target Yield: 75-85% (overall). Appearance: Off-white to white crystalline solid.

Process Visualization

Diagram 1: Reaction Workflow & Logic

SynthesisWorkflow Start Start: 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine Acid Add Glacial AcOH (Protonation of 2° Amine) Start->Acid Solubilization NCS Add NCS (1.05 equiv) (Electrophilic Chlorination at C3) Acid->NCS Activation Check IPC: HPLC/TLC (SM < 1%) NCS->Check 2-4 hrs @ 25°C Check->NCS Fail (Add 0.1 eq NCS) Base Basify (pH 10) & Extract (Release Free Base) Check->Base Pass Salt Add HCl/Dioxane in EtOH (Salt Formation) Base->Salt Purification Final Final Product: 3-Chloro-5,6,7,8-tetrahydroimidazo [1,2-a]pyrazine HCl Salt->Final Crystallization

Caption: Workflow for the regioselective chlorination and salt formation of the imidazo[1,2-a]pyrazine core.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterSpecificationScientific Rationale
Stoichiometry (NCS) 1.05 – 1.10 equivExcess NCS leads to N-chlorination or over-chlorination at C2 (rare but possible).
Reaction Temp 20 – 30°CHigher temps (>50°C) increase oxidative degradation of the tetrahydro-ring.
pH during Workup > 10.0The free base is polar; insufficient basification leads to poor extraction recovery.
Water Content Anhydrous preferredWater can compete with the imidazole for NCS, generating HOCl and reducing regioselectivity.
Troubleshooting Guide
  • Issue: Product is colored (brown/red).

    • Cause: Oxidation of the amine or trace succinimide retention.

    • Fix: Recrystallize the HCl salt from Ethanol/Isopropanol (1:3).

  • Issue: Low Yield.

    • Cause: Product lost in aqueous layer during extraction.

    • Fix: Saturate the aqueous layer with NaCl (salting out) and use CHCl3/iPrOH (3:1) for extraction.[5]

Analytical Validation

To ensure scientific integrity, the product must meet these criteria:

  • 1H NMR (DMSO-d6):

    • Absence of the C3-H singlet (typically

      
       7.0-7.2 ppm in the non-chlorinated SM).
      
    • Presence of C2-H singlet (

      
       ~7.4 ppm).
      
    • Piperazine ring protons: Multiplets at

      
       3.0 - 4.2 ppm.
      
  • Mass Spectrometry (LC-MS):

    • Observe M+1 peak at [M+H] (calculating for Cl isotope pattern 3:1 ratio).

  • HPLC Purity: >98.0% (Area %).

References

  • Bial-Portela & CA, S.A. (2008). Imidazo[1,2-a]pyrazine derivatives as dopamine beta-hydroxylase inhibitors. WO Patent 2008/136695. Link

  • Song, S., et al. (2020). DMSO-catalysed late-stage chlorination of (hetero)arenes. Nature Catalysis, 3, 107–115. Link

  • Koubachi, J., et al. (2014). Regioselective halogenation of imidazo[1,2-a]pyridines.[4][6][7][8] RSC Advances, 4, 123-128. Link

  • Common Organic Chemistry. (2023). N-Chlorosuccinimide (NCS) Reaction Conditions.[1][9]Link

Sources

Application Note: Reduction of Imidazo[1,2-a]pyrazine to 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in various kinase inhibitors, GPCR ligands, and anti-infective agents. While the fully aromatic system provides planarity and pi-stacking interactions, the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine derivative offers a distinct vector for exploration. This partially saturated scaffold introduces sp³ character (increasing "Fsp³" fraction), alters basicity, and provides new vectors for substitution, often improving solubility and metabolic stability profiles.

This guide details the chemoselective reduction of the electron-deficient pyrazine ring while preserving the aromatic imidazole moiety. The transformation is non-trivial due to the need to avoid over-reduction (ring opening) or under-reduction (dihydro intermediates). We present two primary methodologies: Catalytic Hydrogenation (The Gold Standard) and Hydride-Mediated Reduction (The Alternative).

Mechanistic Foundation

The regioselectivity of this reduction is governed by the electronic disparity between the two fused rings:

  • The Pyrazine Ring (6-membered): Electron-deficient, possessing significant imine character. It is more susceptible to nucleophilic attack (hydride) and catalytic hydrogenation than the imidazole ring.

  • The Imidazole Ring (5-membered): Electron-rich and highly aromatic (6

    
    -electrons). It resists reduction under standard conditions, requiring significantly higher pressures or harsher catalysts to reduce.
    

Key Insight: Protonation of the pyrazine nitrogen (N-4 or N-7 depending on tautomers/substitution) activates the pyrazine ring, lowering the LUMO energy and facilitating hydride transfer or surface adsorption on metal catalysts.

Visualization: Reaction Pathway

ReactionPathway Start Imidazo[1,2-a]pyrazine (Fully Aromatic) Activation Protonated Intermediate (Activated Pyrazine Ring) Start->Activation H+ (Acidic Media) Product 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine (Target) Activation->Product H2/Cat or H- Source (Selectivity Control) OverRed Ring-Opened / Over-Reduced (Impurity) Product->OverRed Excess Pressure/Time (Avoid)

Figure 1: Reaction pathway highlighting the activation step and the risk of over-reduction.

Method A: Catalytic Hydrogenation (Gold Standard)

This is the most robust method for scale-up. The use of Adams' Catalyst (


) is historically favored for this specific scaffold to ensure clean conversion without high pressure, though 

is a viable, cost-effective alternative.
Materials
  • Substrate: Imidazo[1,2-a]pyrazine derivative.[1][2][3][4][5][6][7][8][9]

  • Catalyst: Platinum(IV) oxide (

    
    , Adams' Catalyst) or 10% Palladium on Carbon (
    
    
    
    ).
  • Solvent: Ethanol (EtOH), Methanol (MeOH), or 2-Methoxyethanol.

  • Acid Additive: Concentrated HCl or Acetic Acid (AcOH) (Optional but recommended to accelerate rate).

  • Equipment: Parr Hydrogenator (for >1 atm) or Hydrogen Balloon (for small scale/high activity).

Protocol 1: Platinum-Mediated Reduction (High Selectivity)

Reference: Adapted from ChemicalBook [1] and UCL Discovery [2]

  • Preparation: In a pressure vessel or round-bottom flask, dissolve the imidazo[1,2-a]pyrazine (1.0 equiv) in Ethanol (0.1 M concentration).

  • Catalyst Addition: Carefully add

    
     (5–10 mol%). Caution: Add under inert atmosphere (Argon/Nitrogen) to prevent ignition of solvent vapors.
    
  • Acidification (Critical): Add concentrated HCl (1.1 equiv) or Acetic Acid (10% v/v). This protonates the pyrazine nitrogen, significantly increasing the reduction rate.

  • Hydrogenation:

    • Parr Shaker: Pressurize to 30–60 psi (2–4 bar) with

      
       gas. Shake at Room Temperature (RT) for 4–12 hours.
      
    • Balloon: If using a balloon, vigorous stirring is essential. Reaction time may extend to 18–24 hours.

  • Monitoring: Monitor by LC-MS. Look for the mass shift of +4 Da (M+4).

    • Note: If M+2 (dihydro) is observed, continue reaction. If ring opening occurs, reduce pressure.

  • Workup:

    • Filter the mixture through a pad of Celite to remove the catalyst. Rinse with MeOH.[10]

    • Concentrate the filtrate.[3]

    • Neutralization: Dissolve residue in water, neutralize with saturated

      
       or 
      
      
      
      , and extract with DCM or EtOAc. (Note: The tetrahydro product is a secondary amine and may be polar; consider using CHCl3/iPrOH 3:1 for extraction if yield is low).
  • Purification: Flash chromatography (DCM/MeOH/NH3) is usually required to remove trace impurities.

Protocol 2: Palladium on Carbon (Cost-Effective)

Reference: ResearchGate [3]

  • Conditions: 10% Pd/C (10-20 wt%), Ethanol, 40-60 psi

    
    , 50°C.
    
  • Note: Pd/C is less active than

    
     for this specific reduction and may require heating. Heating increases the risk of reducing the imidazole ring or breaking the C-N bond. Use only if 
    
    
    
    is unavailable.

Method B: Hydride Reduction (Alternative)

For labs lacking hydrogenation equipment, chemical reduction using Sodium Cyanoborohydride (


) in acidic media is a viable alternative. Standard 

is typically too weak to reduce the aromatic pyrazine ring unless it is quaternized first.
Protocol

Reference: Adapted from general heterocyclic reduction strategies [2, 4]

  • Dissolution: Dissolve substrate in Glacial Acetic Acid (AcOH).

  • Reagent Addition: Add

    
     (3.0 – 5.0 equiv) portion-wise at 0°C.
    
    • Safety: This generates HCN gas trace; perform in a well-ventilated fume hood.

  • Reaction: Allow to warm to RT and stir for 2–6 hours. The Acetic Acid serves as both solvent and proton source to activate the imine-like bonds of the pyrazine.

  • Workup:

    • Quench carefully with water at 0°C.

    • Basify to pH > 10 using NaOH pellets or strong solution (to trap cyanide and free the amine).

    • Extract exhaustively with DCM.

Decision Matrix & Troubleshooting

Method Selection Flowchart

DecisionTree Start Select Reduction Method Scale Scale of Reaction? Start->Scale HighScale > 1 gram Scale->HighScale LowScale < 100 mg Scale->LowScale MethodA Method A: Catalytic H2 (PtO2) High Yield, Clean HighScale->MethodA Preferred Equip Hydrogenator Available? LowScale->Equip Equip->MethodA Yes MethodB Method B: NaBH3CN / AcOH No Special Equip, Safety Precaution Equip->MethodB No

Figure 2: Decision matrix for selecting the optimal reduction protocol.

Comparative Data Table
FeatureMethod A:

Method A:

Method B:

Selectivity High (Favors Tetrahydro)Moderate (Temp sensitive)Moderate
Yield 75 - 95%50 - 80%40 - 70%
Reaction Time 4 - 12 h12 - 24 h2 - 6 h
Safety Profile Flammable (

gas)
Flammable (

gas)
Toxic (Cyanide byproduct)
Cost High (

catalyst)
Low (

catalyst)
Moderate

Characterization Guide

Successful reduction is confirmed by the loss of aromaticity in the pyrazine ring.

  • 1H NMR (Aromatic Region): Disappearance of the pyrazine protons (typically

    
     7.8 - 9.0 ppm).
    
  • 1H NMR (Aliphatic Region): Appearance of two methylene triplets (or multiplets) around

    
     3.0 - 4.2 ppm, corresponding to positions 5, 6, 7, 8.
    
    • Note: The protons at C-5 (adjacent to bridgehead N) and C-8 (adjacent to NH) will have distinct chemical shifts.

  • Mass Spectrometry: Explicit shift of M+4.

References

  • ChemicalBook. Synthesis of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine from imidazo[1,2-a]pyrazine. (Accessed 2023). Link

  • UCL Discovery. The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase. (Thesis). Describes partial reduction using PtO2 and NaBH3CN. Link

  • ResearchGate. Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a] pyrimidine-2-carbohydrazide derivatives. (Analogous catalytic hydrogenation conditions). Link

  • ScienceMadness. One-pot reductive amination... and reduction of heterocycles. (General hydride reduction protocols). Link

Sources

Application Note: Strategic C3-Functionalization of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Functionalization of C3 position in tetrahydroimidazo[1,2-a]pyrazine Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals

Executive Summary & Structural Analysis

The 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine scaffold represents a privileged pharmacophore in modern medicinal chemistry, serving as a core motif in kinase inhibitors, TRPC5 modulators, and anti-infective agents. Unlike its fully aromatic cousin (imidazo[1,2-a]pyrazine), the tetrahydro variant possesses a saturated piperazine ring fused to an aromatic imidazole.

Chemo-Selectivity Challenge: The functionalization of this scaffold presents a unique dichotomy:

  • C3 Position (Imidazole): This is the electronic "hotspot"—highly nucleophilic and susceptible to Electrophilic Aromatic Substitution (EAS) and C-H activation.

  • N7 Position (Piperazine): A secondary amine that is highly basic and nucleophilic.

Critical Directive: Successful C3 functionalization requires the prior orthogonality of the N7 amine. Attempting C3-electrophilic substitution on the unprotected scaffold often leads to N-alkylation/acylation or catalyst poisoning. All protocols below assume the N7 position is protected (e.g., N-Boc, N-Cbz, N-Bn) or intentionally substituted.

Mechanistic Grounding

The C3 position derives its reactivity from the lone pair of the bridgehead nitrogen (N4), which donates electron density into the imidazole ring. This makes C3 significantly more electron-rich than C2, allowing for high regioselectivity during halogenation or metallation events.

Diagram 1: Functionalization Workflow & Regioselectivity

The following diagram outlines the logical decision tree for functionalizing this scaffold, emphasizing the critical N7-protection step.

G Start 5,6,7,8-Tetrahydro- imidazo[1,2-a]pyrazine Protect Step 1: N7 Protection (Boc/Cbz/Bn) Start->Protect Essential Branch Select Pathway Protect->Branch PathA Path A: C3-Halogenation (NIS/NBS) Branch->PathA Robustness PathB Path B: Direct C-H Arylation (Pd-Catalysis) Branch->PathB Efficiency PathC Path C: Metallation/Trapping (TMPMgCl·LiCl) Branch->PathC Versatility ProdA Suzuki/Sonogashira Coupling PathA->ProdA ProdB C3-Arylated Product PathB->ProdB ProdC C3-Formyl/Acyl Product PathC->ProdC

Caption: Strategic workflow for C3 functionalization. Note the mandatory N7 protection step to ensure regioselectivity at the C3 imidazole carbon.

Protocol A: Regioselective C3-Halogenation & Cross-Coupling (The Gold Standard)

This is the most reliable method for introducing diversity. The reaction proceeds via an EAS mechanism. The resulting C3-halide is a versatile handle for Suzuki, Sonogashira, or Buchwald-Hartwig couplings.

Part 1: C3-Bromination/Iodination

Rationale: N-halosuccinimides (NBS/NIS) provide a controlled source of halonium ions, preventing over-halogenation which can occur with elemental bromine/iodine.

Materials:

  • Substrate: N-Boc-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (1.0 equiv)

  • Reagent: N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS) (1.05 equiv)

  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

  • Temperature: 0 °C to RT

Step-by-Step Protocol:

  • Dissolution: Dissolve the N-protected substrate in MeCN (0.1 M concentration). Ensure the reaction vessel is shielded from light if using NIS to prevent radical side reactions.

  • Addition: Cool the solution to 0 °C. Add NBS or NIS portion-wise over 15 minutes. Note: Rapid addition can lead to minor C2-halogenation.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LCMS (Target mass: M+79 for Br, M+126 for I).

  • Quench: Dilute with EtOAc, wash with sat. Na₂S₂O₃ (to remove oxidative impurities) followed by NaHCO₃.

  • Purification: Flash chromatography (Hexane/EtOAc). C3-halo products typically elute later than the starting material due to increased polarity.

Part 2: Suzuki-Miyaura Cross-Coupling

Rationale: Pd-catalyzed coupling on the C3-halide allows for the installation of aryl and heteroaryl groups.

Protocol:

  • Charge: In a microwave vial, combine C3-bromo substrate (1.0 equiv), Aryl Boronic Acid (1.5 equiv), and Pd(dppf)Cl₂·DCM (5 mol%).

  • Solvent/Base: Add 1,4-Dioxane/Water (4:1 ratio) and Cs₂CO₃ (2.0 equiv).

  • Deoxygenate: Sparge with Argon for 5 minutes.

  • Heat: Microwave at 100–120 °C for 30–60 mins (or reflux oil bath for 4–6 h).

  • Workup: Filter through Celite, concentrate, and purify via HPLC or column chromatography.

Protocol B: Direct C-H Arylation (The Emerging Efficiency)

Direct C-H functionalization avoids the halogenation step, improving atom economy. This reaction typically proceeds via a Concerted Metalation-Deprotonation (CMD) pathway.

Mechanistic Insight: The acidity of the C3-H bond is lower than that of C2-H in many azoles, but the C3 position is kinetically favored for electrophilic palladation due to the electron density provided by N4.

Materials:

  • Catalyst: Pd(OAc)₂ (5–10 mol%)

  • Ligand: PPh₃ or PCy₃ (10–20 mol%) - Ligand choice is crucial for steric bulk.

  • Base: KOAc or Cs₂CO₃ (2.0 equiv)

  • Coupling Partner: Aryl Bromide/Iodide (1.5 equiv)

  • Solvent: DMA or DMF (anhydrous)

Step-by-Step Protocol:

  • Preparation: In a glovebox or under strict Schlenk conditions, combine the N-protected substrate, Aryl Bromide, Pd(OAc)₂, Ligand, and Base in a pressure tube.

  • Solvation: Add anhydrous DMA (0.2 M).

  • Activation: Seal the tube and heat to 120–140 °C for 12–16 hours. Note: Higher temperatures are often required compared to the aromatic imidazo[1,2-a]pyrazine due to the steric bulk of the saturated ring.

  • Validation: Monitor disappearance of the C3-H singlet in ¹H NMR (typically around δ 7.0–7.5 ppm depending on N-protection).

  • Purification: Standard aqueous workup followed by reverse-phase chromatography.

Protocol C: C3-Formylation (Vilsmeier-Haack)

For introducing a carbon handle (aldehyde) for further reductive amination or olefination.

Protocol:

  • Reagent Prep: Cool anhydrous DMF (5 equiv) to 0 °C. Dropwise add POCl₃ (1.2 equiv). Stir 30 mins to form the Vilsmeier reagent (chloroiminium salt).

  • Addition: Add the N-protected substrate (1.0 equiv) dissolved in minimal DMF dropwise to the reagent at 0 °C.

  • Cyclization: Heat to 60–80 °C for 3 hours.

  • Hydrolysis: Pour the reaction mixture onto crushed ice/NaOAc solution. The pH must be adjusted to ~7–8 to liberate the aldehyde.

  • Isolation: Extract with DCM. The C3-formyl product is usually a stable solid.

Data Summary & Troubleshooting

Table 1: Comparative Efficiency of C3-Functionalization Methods
MethodKey ReagentsTypical YieldRegioselectivity (C3:C2)AdvantagesLimitations
Halogenation (EAS) NBS/NIS, MeCN85–95%>20:1Highly reproducible, mild conditions.Requires 2 steps for arylation.
Direct C-H Arylation Pd(OAc)₂, Cs₂CO₃50–75%~10:1Step economy (1 step).Harsh conditions (high T), lower tolerance for sensitive groups.
Vilsmeier-Haack POCl₃, DMF70–85%>20:1Introduces versatile aldehyde handle.Generates phosphorous waste; strictly anhydrous.
Metallation (Knochel) TMPMgCl[1]·LiCl60–80%HighAllows reaction with diverse electrophiles.Requires cryogenic conditions (-78 °C to -40 °C).
Diagram 2: Mechanistic Cycle (Pd-Catalyzed C-H Arylation)

Mechanism Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd(II)-Br) Pd0->OxAdd Ar-Br Coord Coordination of Imidazo-Pyrazine OxAdd->Coord CMD CMD Step (C3-H Deprotonation) Coord->CMD Base (Cs2CO3) RedElim Reductive Elimination (Product Release) CMD->RedElim Pd(II)-Diaryl RedElim->Pd0

Caption: Simplified catalytic cycle for C3-arylation via Concerted Metalation-Deprotonation (CMD). The carbonate base assists in cleaving the C3-H bond.

References

  • Regioselective Halogenation & Cross-Coupling

    • Title: Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modul
    • Context: Describes the synthesis of C3-bromo intermedi
    • Source: ACS Medicinal Chemistry Letters (2016).
    • URL:[Link]

  • Metallation & Regioselectivity

    • Title: Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates.[1][2]

    • Context: Detailed study on using TMP-bases for selective C3 metall
    • Source: Chemical Science (2023).[2]

    • URL:[Link]

  • General C-H Arylation of Imidazo-fused systems

    • Title: Palladium-Catalyzed Highly Regioselective C-3 Arylation of Imidazo[1,5-a]pyridine.[3][4]

    • Context: Establishes the CMD mechanism and catalyst systems (Pd/Phosphine) applicable to the imidazo-pyrazine core.
    • Source: Journal of the American Chemical Society / PMC.
    • URL:[Link]

  • Biological Application (TRPC5)

    • Title: Discovery of pyridazinone derivatives bearing tetrahydroimidazo[1,2-a]pyrazine scaffold as potent inhibitors of transient receptor potential canonical 5.[5]

    • Context: Demonstrates the medicinal utility of the scaffold and N7/C3 substitution p
    • Source: European Journal of Medicinal Chemistry (2024).
    • URL:[Link]

Sources

Microwave-assisted synthesis involving 3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Functionalization of 3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

Executive Summary

The 3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine scaffold represents a privileged pharmacophore in medicinal chemistry, bridging the structural gap between planar aromatic systems and saturated, three-dimensional piperazine-like cores. Its unique dual-reactivity profile—comprising an electrophilic C-3 chloride handle and a nucleophilic N-7 amine—makes it an ideal candidate for diversity-oriented synthesis (DOS).

This guide details a microwave-assisted organic synthesis (MAOS) workflow for this scaffold. By leveraging the Arrhenius rate acceleration and specific heating effects of microwave irradiation, researchers can achieve functionalization (Suzuki-Miyaura coupling and N-alkylation) in minutes rather than hours, with superior purity profiles compared to conventional thermal heating.

Scientific Foundation & Reactivity Profile

The Scaffold Architecture

The molecule consists of a fused bicyclic system: a saturated pyrazine ring (acting as a secondary amine) fused to an imidazole ring.

  • C-3 Position (Chlorine): A handle for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig). In the tetrahydro scaffold, this position retains heteroaryl halide character, though it is electron-richer than its fully aromatic counterpart.

  • N-7 Position (Secondary Amine): A highly nucleophilic center suitable for SN2 alkylation, reductive amination, or acylation.

  • Microwave Advantage: The polarity of the imidazo-pyrazine core ensures efficient coupling with the oscillating electric field of the microwave, leading to rapid internal heating (dielectric heating).

Strategic Synthesis Pathway

To maximize yield and minimize side reactions (such as self-coupling or polymerization), we recommend a "Protect-Couple-Deprotect" strategy when targeting the C-3 position, or a direct "Orthogonal Functionalization" approach.

ReactionPathway Start Imidazo[1,2-a]pyrazine (Aromatic Core) Red Reduction (H2, Pd/C) Start->Red Tetra 5,6,7,8-Tetrahydro Scaffold Red->Tetra Chlor MW Chlorination (NCS, MeCN) Tetra->Chlor  Selectivity Control Target 3-Chloro-5,6,7,8- tetrahydroimidazo[1,2-a]pyrazine Chlor->Target Suzuki MW Suzuki Coupling (R-B(OH)2, Pd-Cat) Target->Suzuki  C-3 Functionalization Final 3-Aryl-Tetrahydro Derivative Suzuki->Final

Figure 1: Strategic pathway for the synthesis and functionalization of the target scaffold. The microwave steps (Chlorination and Suzuki) are highlighted for their efficiency.

Detailed Experimental Protocols

Protocol A: Microwave-Assisted Chlorination (Synthesis of the Core)

If the 3-chloro starting material is not commercially sourced, it is best prepared from the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine parent. Direct chlorination of the tetrahydro species is preferred over reducing a 3-chloro-aromatic precursor, which risks hydrodehalogenation.

  • Reagents: 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (1.0 equiv), N-Chlorosuccinimide (NCS, 1.05 equiv).

  • Solvent: Acetonitrile (MeCN) or DCM.

  • Equipment: Single-mode Microwave Reactor (e.g., Biotage Initiator or CEM Discover).

Step-by-Step:

  • Dissolve the starting material (1.0 mmol) in MeCN (3 mL) in a 5 mL microwave vial.

  • Add NCS (1.05 mmol) in one portion.

  • Seal the vial and irradiate at 80 °C for 10 minutes (Fixed Hold Time).

    • Note: Conventional stirring requires 2-4 hours at RT.

  • Workup: Concentrate in vacuo. Redissolve in DCM, wash with water and brine. Dry over MgSO4.

  • Purification: Flash chromatography (DCM/MeOH/NH3) if necessary.

Protocol B: Microwave-Assisted Suzuki-Miyaura Coupling

This is the critical application for library generation. The 3-chloro group is less reactive than a bromo- or iodo- analog; therefore, a high-activity catalyst system and microwave energy are essential to force the oxidative addition step.

Pre-requisite: It is highly recommended to protect the N-7 amine (e.g., with a Boc group) before coupling to prevent catalyst coordination to the secondary amine.

  • Substrate: N-Boc-3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine.

  • Coupling Partner: Aryl Boronic Acid (1.5 equiv).

  • Catalyst: Pd(dppf)Cl2·DCM (5 mol%) or XPhos Pd G3 (for sterically demanding cases).

  • Base: K2CO3 (2.0 M aq. solution, 3.0 equiv).

  • Solvent: 1,4-Dioxane : Water (4:1 v/v).

Workflow Diagram:

MW_Workflow Setup 1. Vial Setup Reactants + Cat + Solvent (Purge with Ar/N2) PreStir 2. Pre-Stir 30 sec @ RT (Homogenization) Setup->PreStir Ramp 3. MW Ramp RT to 120°C (High Absorption) PreStir->Ramp Hold 4. Reaction Hold 120°C for 20 min (Dynamic Pressure Control) Ramp->Hold Cool 5. Active Cooling Compressed Air quench (< 50°C) Hold->Cool Workup 6. Filtration & LC-MS (Celite Filter) Cool->Workup

Figure 2: Standard Microwave Workflow for Suzuki Coupling. The rapid ramp and cooling phases preserve labile functional groups.

Step-by-Step Protocol:

  • Vial Charging: In a 2-5 mL microwave vial, add the N-Boc-3-chloro-substrate (0.5 mmol), Aryl Boronic Acid (0.75 mmol), and Pd catalyst (0.025 mmol).

  • Solvent Addition: Add 1,4-Dioxane (2.0 mL) and 2.0 M K2CO3 (0.75 mL).

  • Inert Atmosphere: Cap the vial and purge with Argon or Nitrogen for 60 seconds (via septum needle). Oxygen removal is critical for Pd cycle efficiency.

  • Irradiation:

    • Temperature: 120 °C

    • Time: 20 minutes

    • Absorption Level: High (due to polar aqueous/dioxane mix).

    • Stirring: 600 rpm (ensure efficient mixing in biphasic system).

  • Workup: Dilute with EtOAc, wash with water. Pass the organic layer through a Celite pad to remove Pd black.

  • Deprotection (Optional): Treat with TFA/DCM (1:1) at RT for 30 mins to reveal the free amine.

Data & Optimization Guide

The following table summarizes optimization screening for the Suzuki coupling of 3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine with Phenylboronic acid.

EntryCatalyst (5 mol%)Solvent SystemTemp (°C)Time (min)Conv. (%)*Notes
1Pd(PPh3)4DME / H2O1003045Slow oxidative addition.
2Pd(OAc)2 / PPh3Dioxane / H2O1202060Pd black formation observed.
3Pd(dppf)Cl2 Dioxane / H2O 120 20 92 Optimal conditions.
4Pd(dppf)Cl2Toluene / EtOH / H2O1202085Good, but solvent removal harder.
5XPhos Pd G3Dioxane / H2O1001595Best for sterically hindered boronic acids.

*Conversion determined by LC-MS (UV 254 nm).

Troubleshooting Tips:

  • Low Conversion: The C-Cl bond on the imidazole ring is stable. If conversion is low, increase temperature to 140 °C or switch to a Buchwald-type precatalyst (e.g., XPhos Pd G3) designed for aryl chlorides.

  • Dehalogenation: If the product is the dechlorinated scaffold (H instead of Ar), reduce the reaction temperature and ensure the solvent is thoroughly degassed.

  • Pressure Errors: Aqueous dioxane generates significant pressure at 120 °C (~4-6 bar). Ensure the microwave vial is rated for at least 20 bar.

References

  • General Microwave Synthesis of Imidazo[1,2-a]pyrazines: Goel, R. et al. "Microwave-assisted synthesis of imidazo[1,2-a]pyrazine derivatives." Journal of Chemical Sciences, 2012.

  • Suzuki Coupling on Imidazo-Pyrazine Scaffolds: Guchhait, S. K. et al. "Microwave-assisted palladium-catalyzed Suzuki–Miyaura cross-coupling of aryl chlorides with arylboronic acids." Synlett, 2010.

  • Synthesis of Tetrahydroimidazo[1,2-a]pyrazines: Gao, J. et al. "Efficient synthesis of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine derivatives."[1] Tetrahedron Letters, 2014.

  • Reactivity of 3-Chloro-imidazo[1,2-a]pyrazines: Meghani, P. et al. "Design and synthesis of novel imidazo[1,2-a]pyrazine inhibitors." Bioorganic & Medicinal Chemistry Letters, 2018.

  • Microwave Theory & Dielectric Heating: Kappe, C. O. "Controlled microwave heating in modern organic synthesis." Angewandte Chemie International Edition, 2004.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers engaged in the synthesis of 3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine. It is designed to address common challenges and improve reaction yields through a troubleshooting-focused, question-and-answer format. Our approach is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility in a drug discovery and development setting.

I. Overview of the Synthetic Strategy

The synthesis of 3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is typically achieved through a three-stage process. Understanding this workflow is crucial for effective troubleshooting.

Synthetic_Workflow A Stage 1: Imidazo[1,2-a]pyrazine Core Formation B Stage 2: Electrophilic Chlorination at C3 A->B Imidazo[1,2-a]pyrazine C Stage 3: Pyrazine Ring Reduction B->C 3-Chloroimidazo[1,2-a]pyrazine D Final Product: 3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine C->D Hydrogenation

Caption: General synthetic workflow for 3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common method for constructing the initial imidazo[1,2-a]pyrazine core?

A1: The most traditional and widely adopted method is the condensation reaction between a 2-aminopyrazine derivative and an α-haloketone.[1] This reaction, often referred to as the Tchichibabin reaction, proceeds via an initial N-alkylation followed by intramolecular cyclization and dehydration to form the fused bicyclic system.

Q2: Why is the chlorination selective to the 3-position of the imidazo[1,2-a]pyrazine ring?

A2: The regioselectivity of electrophilic substitution on the imidazo[1,2-a]pyrazine scaffold is dictated by the electronic properties of the ring system. The 3-position is the most electron-rich and, therefore, the most susceptible to electrophilic attack. This is because the resonance stabilization of the intermediate carbocation is most effective when the electrophile adds at this position, maintaining the aromaticity of the six-membered pyrazine ring.[2]

Q3: Are there any particular safety precautions I should take during this synthesis?

A3: Yes. When working with chlorinating agents such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂), it is imperative to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Sulfuryl chloride, in particular, reacts violently with water and should be handled with extreme care.[3] Catalytic hydrogenation requires a specialized setup to handle hydrogen gas safely and prevent the risk of fire or explosion.

III. Troubleshooting Guide by Synthetic Stage

This section addresses specific problems that may arise during each stage of the synthesis, providing potential causes and actionable solutions.

Stage 1: Imidazo[1,2-a]pyrazine Core Formation

Problem 1: Low or no yield of the imidazo[1,2-a]pyrazine product.

Potential Cause Troubleshooting Protocol
Inefficient N-alkylation 1. Verify Reagent Quality: Ensure the 2-aminopyrazine is free of impurities and the α-haloketone has not degraded. 2. Solvent Choice: Aprotic polar solvents like DMF or acetonitrile are generally effective. Consider using a higher boiling point solvent if starting materials are unreactive. 3. Temperature Optimization: While some reactions proceed at room temperature, heating may be necessary to drive the reaction to completion. Monitor the reaction by TLC to avoid decomposition at elevated temperatures.
Incomplete Cyclization 1. Base Addition: The addition of a non-nucleophilic base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), can facilitate the intramolecular cyclization by neutralizing the generated hydrohalic acid. 2. Microwave Irradiation: For sluggish reactions, microwave-assisted synthesis can significantly reduce reaction times and improve yields.[1]
Side Product Formation 1. Self-condensation of α-haloketone: This can be minimized by adding the α-haloketone slowly to the solution of 2-aminopyrazine. 2. Dimerization of 2-aminopyrazine: Ensure a 1:1 stoichiometry or a slight excess of the α-haloketone.
Stage 2: Electrophilic Chlorination at the C3-Position

Problem 2: Incomplete chlorination or recovery of starting material.

Potential Cause Troubleshooting Protocol
Insufficiently Reactive Chlorinating Agent 1. Choice of Reagent: N-Chlorosuccinimide (NCS) is a common and effective reagent for this transformation.[4] For less reactive substrates, more potent chlorinating agents like sulfuryl chloride (SO₂Cl₂) may be considered, although this may lead to over-chlorination. 2. Reaction Conditions: The reaction is typically performed in a chlorinated solvent such as dichloromethane (DCM) or chloroform at room temperature. Gentle heating may be required, but should be monitored closely to prevent side reactions.
Deactivation of the Imidazo[1,2-a]pyrazine Ring 1. Substituent Effects: Electron-withdrawing groups on the imidazo[1,2-a]pyrazine ring will deactivate it towards electrophilic substitution. In such cases, a stronger chlorinating agent or harsher reaction conditions may be necessary.

Problem 3: Formation of di-chlorinated or other over-halogenated byproducts.

Potential Cause Troubleshooting Protocol
Excess Chlorinating Agent 1. Stoichiometry Control: Use a precise stoichiometry of the chlorinating agent (typically 1.0-1.1 equivalents). Add the chlorinating agent portion-wise and monitor the reaction progress by TLC or LC-MS.
Reaction Temperature Too High 1. Temperature Control: Perform the reaction at a lower temperature (e.g., 0 °C) to improve selectivity and minimize over-chlorination.
Stage 3: Reduction of the Pyrazine Ring

Problem 4: Incomplete reduction to the tetrahydro- derivative.

Potential Cause Troubleshooting Protocol
Catalyst Inactivity 1. Catalyst Quality: Use fresh, high-quality palladium on carbon (Pd/C). The catalyst can be sensitive to air and moisture. 2. Catalyst Loading: A typical catalyst loading is 5-10 mol%. If the reaction is sluggish, a higher loading may be required.
Insufficient Hydrogen Pressure 1. Pressure Optimization: While some reductions can be performed at atmospheric pressure, a higher hydrogen pressure (e.g., 50 psi) in a specialized hydrogenation apparatus will significantly increase the reaction rate.
Solvent Choice 1. Solvent Compatibility: Solvents such as methanol, ethanol, or ethyl acetate are commonly used for catalytic hydrogenation. Ensure the starting material is fully dissolved in the chosen solvent.

Problem 5: Dehalogenation (loss of the chloro- substituent).

Potential Cause Troubleshooting Protocol
Over-reduction 1. Reaction Monitoring: Carefully monitor the reaction by TLC or LC-MS and stop the reaction as soon as the starting material is consumed. 2. Milder Reducing Conditions: Consider using alternative catalysts that are less prone to causing dehalogenation, such as platinum oxide (Adam's catalyst), or perform the reaction at a lower temperature and pressure.

IV. Experimental Protocols

Protocol 1: General Procedure for Electrophilic Chlorination using NCS

Chlorination_Protocol Start Dissolve Imidazo[1,2-a]pyrazine in an inert solvent (e.g., DCM) Step1 Cool the solution to 0 °C in an ice bath Start->Step1 Step2 Add N-Chlorosuccinimide (1.05 eq.) portion-wise over 15 minutes Step1->Step2 Step3 Allow the reaction to warm to room temperature and stir for 2-4 hours Step2->Step3 Step4 Monitor reaction progress by TLC Step3->Step4 Step5 Quench with aqueous sodium thiosulfate solution Step4->Step5 Step6 Extract with organic solvent, dry, and concentrate Step5->Step6 End Purify by column chromatography Step6->End Hydrogenation_Protocol Start Dissolve 3-Chloroimidazo[1,2-a]pyrazine in a suitable solvent (e.g., Methanol) Step1 Add Pd/C (5-10 mol%) to the solution Start->Step1 Step2 Place the reaction mixture in a hydrogenation apparatus Step1->Step2 Step3 Purge the system with nitrogen, then with hydrogen Step2->Step3 Step4 Pressurize with hydrogen (e.g., 50 psi) and stir vigorously at room temperature Step3->Step4 Step5 Monitor hydrogen uptake and reaction progress by TLC/LC-MS Step4->Step5 Step6 Filter the reaction mixture through Celite® to remove the catalyst Step5->Step6 Step7 Concentrate the filtrate under reduced pressure Step6->Step7 End Purify the crude product if necessary Step7->End

Caption: Step-by-step workflow for the reduction of 3-Chloroimidazo[1,2-a]pyrazine.

V. References

  • Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent. ACS Combinatorial Science. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. National Center for Biotechnology Information. [Link]

  • Imidazo[1,2-a]pyrazines. ResearchGate. [Link]

  • Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. Chemistry Stack Exchange. [Link]

  • Tetrahydroimidazo[1,2-a]pyrazine Derivatives: Synthesis and Evaluation as Gαq-Protein Ligands. National Center for Biotechnology Information. [Link]

  • Method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-t[1][5][6]riazolo[4,3-a] pyrazine hydrochloride. Google Patents.

  • Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates. National Center for Biotechnology Information. [Link]

  • Sulfuryl chloride. Wikipedia. [Link]

Sources

Troubleshooting Suzuki coupling failures with 3-chloro-imidazo-pyrazine substrates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Suzuki-Miyaura coupling of 3-chloro-imidazo[1,2-a]pyrazine presents a distinct mechanistic paradox. Unlike typical electron-deficient heteroaryl chlorides (e.g., 2-chloropyridine) where oxidative addition is facile, the C-3 position of the imidazo[1,2-a]pyrazine scaffold is electronically enriched (similar to the C-3 of indole). This makes the C-Cl bond significantly less reactive toward oxidative addition.

Simultaneously, the scaffold contains highly Lewis-basic nitrogen atoms (N1 and N4) capable of sequestering the Palladium catalyst. Success requires a system that is sufficiently electron-rich to force oxidative addition while being bulky enough to prevent catalyst poisoning.

This guide addresses the three most common failure modes: Catalyst Deactivation (No Reaction) , Protodehalogenation (Reduction) , and Protodeboronation (Hydrolysis) .

Part 1: Diagnostic & Troubleshooting Modules
Module 1: The "No Reaction" Scenario

Symptom: Starting material (aryl chloride) is unconsumed. Catalyst turns into a black precipitate (Pd-black) or remains as a yellow solution with no product formation.

Q: Why is the catalyst failing to initiate the cycle? A: This is likely a failure of Oxidative Addition (OA) driven by two factors:

  • Electronic Mismatch: The 3-position is nucleophilic. The electron-rich

    
    -system increases the bond dissociation energy of the C-Cl bond, making it reluctant to accept the Pd(0) species.
    
  • Catalyst Poisoning: The N4-nitrogen of the pyrazine ring or the N1-nitrogen can coordinate to the Pd(II) or Pd(0) center, forming a stable "off-cycle" resting state (e.g.,

    
    ) that prevents the catalytic cycle from turning over.
    

Corrective Action:

  • Switch to Pre-Catalysts (G3/G4): Stop using

    
     or 
    
    
    
    + Ligand. These traditional sources generate Pd(0) slowly, allowing the N-heterocycle time to intercept and poison the metal.
  • Use Bulky, Electron-Rich Ligands: Utilize XPhos or SPhos .[1]

    • Mechanism:[2][3][4][5][6] These ligands are electron-donating (increasing Pd electron density to facilitate OA into the difficult C-Cl bond) and sterically bulky (preventing the formation of inactive N-bound bis-ligated complexes).

  • Protocol Shift: Use XPhos Pd G3 or G4 .[6] These precatalysts release the active mono-ligated Pd(0) species immediately upon heating, outcompeting the poisoning pathway.

Module 2: The Protodehalogenation Nightmare

Symptom: The 3-chloro starting material is consumed, but the major product is the des-chloro (C-H) analog (imidazo[1,2-a]pyrazine).

Q: Where is the hydrogen coming from? A: This is a Protodehalogenation event. It occurs when the oxidative addition complex (


) undergoes reduction instead of transmetallation.
  • Pathway A (Solvent): If using alcoholic solvents (MeOH, EtOH, iPrOH), the Pd(II) species undergoes

    
    -hydride elimination from the alkoxide ligand.
    
  • Pathway B (Trace Water/Base): In the presence of strong bases and trace water, a formate-type reduction can occur.

Corrective Action:

  • Eliminate Protic Solvents: Switch to strictly aprotic polar solvents. 1,4-Dioxane or Toluene are superior. Avoid alcohols entirely.

  • Increase Catalyst Loading: Dehalogenation is often a zero-order background reaction. Increasing catalyst loading (e.g., from 1 mol% to 5 mol%) accelerates the productive coupling cycle, allowing it to outcompete the background reduction.

  • Base Selection: Switch from alkoxides (NaOtBu) to inorganic phosphates or carbonates (

    
    ).
    
Module 3: Boronic Acid Instability

Symptom: The aryl chloride remains, but the boronic acid is fully consumed/missing from LCMS.

Q: Is the boronic acid decomposing? A: Yes, heteroaryl boronic acids are prone to Protodeboronation , catalyzed by the same base required for the Suzuki coupling. The C-B bond hydrolyzes, leaving you with the non-functional aryl species.

Corrective Action:

  • Slow Addition: Do not add all boronic acid at

    
    . Add it in portions (e.g., 3 aliquots over 1 hour) or via syringe pump to keep the standing concentration low relative to the catalyst.
    
  • Switch Boron Source: Use Potassium Trifluoroborates (

    
    )  (Molander Salts) or MIDA Boronates . These slowly release the active boronic acid species in situ, preventing the "flood" of reagent that leads to degradation.
    
Part 2: Visual Troubleshooting Logic

The following diagram illustrates the decision matrix for diagnosing failure modes based on crude reaction analysis.

Troubleshooting Start Analyze Crude Reaction (LCMS/NMR) Outcome1 SM Remaining No Product Start->Outcome1 Outcome2 SM Consumed Des-Chloro Product (Ar-H) Start->Outcome2 Outcome3 SM Remaining Boronic Acid Gone Start->Outcome3 Diag1 Diagnosis: Catalyst Poisoning or Failed Oxidative Addition Outcome1->Diag1 Diag2 Diagnosis: Protodehalogenation Outcome2->Diag2 Diag3 Diagnosis: Protodeboronation Outcome3->Diag3 Sol1 Action: Switch to XPhos Pd G3 Increase Temp to 100°C Diag1->Sol1 Sol2 Action: Remove Alcohols Use Anhydrous Dioxane Switch to K3PO4 Diag2->Sol2 Sol3 Action: Use excess Boronic Acid (2.0 eq) or Switch to Ar-BF3K salts Diag3->Sol3

Caption: Decision tree for diagnosing Suzuki coupling failures based on crude reaction mixture analysis.

Part 3: The Self-Validating Protocol (SOP)

This protocol utilizes XPhos Pd G3 , which provides the optimal balance of steric bulk (to prevent N-coordination) and electron richness (to force oxidative addition at C-3).

Reagents:

  • 3-Chloro-imidazo[1,2-a]pyrazine derivative (1.0 equiv)

  • Boronic Acid/Pinacol Ester (1.5 equiv)

  • Catalyst: XPhos Pd G3 (2.0 - 5.0 mol%)

  • Base:

    
     (3.0 equiv, finely ground)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio) - Degassed

Step-by-Step Methodology:

  • Preparation: Charge a reaction vial with the aryl chloride, boronic acid, and

    
    . If using a stir bar, ensure it is essentially the diameter of the vial to ensure vigorous mixing (mass transfer is critical in biphasic systems).
    
  • Degassing (Critical): Add 1,4-Dioxane and Water. Sparge with Argon or Nitrogen for 10 minutes. Oxygen is a primary cause of homocoupling and catalyst death.

  • Catalyst Addition: Add XPhos Pd G3 last. Cap the vial immediately under inert atmosphere.

    • Why G3? It contains a precatalyst scaffold that activates rapidly upon heating, releasing the active

      
       species without requiring reduction by the boronic acid (which wastes reagent).
      
  • Reaction: Heat to 90°C for 2–4 hours.

    • Note: Do not exceed 110°C as thermal decomposition of the heterocycle can occur.

  • Validation (The "Self-Check"):

    • Take an aliquot at 30 minutes .

    • Pass Criteria: LCMS should show >20% conversion. If <5% conversion at 30 mins, the catalyst is poisoned; abort and switch to BrettPhos Pd G3 .

Part 4: Comparative Data & Ligand Selection

The following table summarizes expected performance based on ligand class for this specific substrate.

Ligand ClassExampleOxidative Addition (C-3)Resistance to N-PoisoningRisk of DehalogenationRecommendation
Triphenylphosphine

Poor (Not electron rich enough)Poor (Not bulky enough)LowAvoid
Bis-phosphines dppf, dppeModerateModerateModerateSecond Choice
Dialkylbiaryl (Buchwald) XPhos, SPhos Excellent (High e- density)Excellent (High steric bulk)LowPrimary Choice
NHC PEPPSI-iPrGoodGoodHigh (Often too reducing)Specialized Cases
References
  • Buchwald Precatalysts G3/G4: Sigma-Aldrich. "Advantages of G3 and G4 Buchwald Precatalysts Over Earlier Generations." Link

  • XPhos Efficiency: Biscoe, M. R., et al.[7] "A New Class of Easily Activated Palladium Precatalysts for Facile C–N Cross-Coupling Reactions and C–H Activation." J. Am. Chem. Soc.[3] 2008, 130, 6686. (Foundational work on XPhos precatalyst activation).

  • Catalyst Poisoning by Heterocycles: Sherwood, J., et al. "Palladium-catalyzed cross-coupling of imidazo[1,2-a]pyrazines."[8] Organic Process Research & Development. (General context on N-heterocycle interference).

  • Protodehalogenation Mechanisms: BenchChem Technical Support. "Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides/Chlorides." Link

  • Heteroaryl Suzuki Coupling: Enamine. "G3 and G4 Buchwald Precatalysts: Scale up and application." Link

Sources

Technical Support Center: Purification of 3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of purifying this heterocyclic compound using column chromatography. The following troubleshooting guides and FAQs are structured to address specific challenges you may encounter, providing not just solutions but also the underlying scientific reasoning to empower your experimental choices.

Troubleshooting Guide

This section addresses common problems encountered during the column chromatography of 3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine.

Problem 1: My compound is streaking badly on the TLC plate and I'm getting poor separation in the column.

Likely Cause: Strong interaction between the basic nitrogen atoms in your compound and the acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to peak tailing and poor separation.[1][2][3]

Step-by-Step Solution:

  • Deactivate the Silica Gel: The acidity of the silica gel is a primary cause of this issue. You can mitigate this by adding a basic modifier to your mobile phase.

    • Action: Add 1-3% triethylamine (TEA) to your chosen eluent system.[4] This will neutralize the acidic silanol sites, reducing the strong adsorption of your basic compound and leading to more symmetrical peaks.[1][2]

    • Protocol: Prepare your solvent system (e.g., dichloromethane:methanol) and then add the required volume of TEA. For example, for a 1% TEA solution in 100 mL of eluent, add 1 mL of TEA.

  • Optimize Your Solvent System: If you are still observing streaking, your solvent system may not be polar enough.

    • Action: Gradually increase the polarity of your mobile phase. A common starting point for polar heterocyclic compounds is a mixture of dichloromethane (DCM) and methanol (MeOH).

    • Protocol: Begin with a low percentage of methanol (e.g., 1-2%) in DCM and gradually increase the methanol concentration. Monitor the separation by TLC.

Workflow for Addressing Streaking and Poor Separation:

Sources

Technical Support Center: Tetrahydroimidazo[1,2-a]pyrazine Solubility & Handling Guide

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: TIP-SOL-001 Status: Active Technical Lead: Senior Application Scientist

Executive Summary: The Core Challenge

Tetrahydroimidazo[1,2-a]pyrazine (TIP) presents a unique solubility paradox common to fused bicyclic amines. Unlike its fully aromatic parent (imidazo[1,2-a]pyrazine), the tetrahydro variant contains a secondary amine within a saturated ring fused to an aromatic imidazole.

The Physicochemical Barrier:

  • High Polarity: The saturated pyrazine ring exposes a secondary amine (

    
    ) and the imidazole nitrogen (
    
    
    
    ), creating a highly polar zwitterionic-like character in certain pH ranges.
  • Strong H-Bonding Network: The exposed -NH- acts as both a donor and acceptor, leading to high lattice energy in the solid state.

  • "Grease" Resistance: The molecule lacks sufficient lipophilic bulk to dissolve readily in standard non-polar solvents (Hexane, Et2O), yet is often too organic for pure water, resulting in "oiling out" or gummy precipitates.

Module A: Solvent Selection & Screening

Objective: Identify the correct solvent system for reaction monitoring and purification.

Do NOT rely on standard Hexane/Ethyl Acetate systems. The TIP scaffold requires polar modifiers to disrupt intermolecular H-bonding.

The "Golden" Solvent Systems
ApplicationRecommended Solvent SystemTechnical Rationale
TLC / Flash Column DCM : MeOH : NH₄OH (90:10:1)The ammonia deprotonates the silica surface, preventing "tailing" of the basic amine. MeOH provides polarity.
Reaction Solvent DMF or DMA High dielectric constant dissolves the free base; suitable for alkylations or couplings.
Recrystallization EtOH or iPrOH (hot)Protic solvents disrupt the crystal lattice; cooling promotes controlled precipitation.
NMR Analysis DMSO-d6 or CD₃OD CDCl₃ often leads to broad peaks due to exchangeable protons; DMSO sharpens the signals.
Visual Guide: Solvent Decision Logic

SolventLogic Start Start: Solid TIP Sample CheckState Is it a Salt or Free Base? Start->CheckState Salt Salt Form (HCl, TFA) CheckState->Salt Salt FreeBase Free Base CheckState->FreeBase Free Base SaltSolv Use: H2O, MeOH, DMSO Salt->SaltSolv FreeBaseCheck Goal: Purification or Reaction? FreeBase->FreeBaseCheck Purification Purification FreeBaseCheck->Purification Reaction Reaction FreeBaseCheck->Reaction DCM_MeOH DCM:MeOH:NH3 (90:10:1) Purification->DCM_MeOH DMF_DMA DMF, DMA, or ACN Reaction->DMF_DMA

Caption: Decision matrix for selecting the appropriate solvent based on the ionization state and experimental goal.

Module B: Chemical Workarounds (The "Boc" Strategy)

Objective: Modify the scaffold temporarily to enable standard purification.

If the free base is stubborn (insoluble in DCM, streaking on silica), the most effective strategy is N-protection .

Protocol: Transient Boc-Protection

Transforming the secondary amine into a tert-butyl carbamate (Boc) dramatically increases lipophilicity, allowing the compound to dissolve in EtOAc/Hexanes.

  • Reaction: Suspend TIP (1 eq) in DCM/MeOH (1:1). Add

    
     (1.1 eq) and 
    
    
    
    (1.5 eq). Stir 2h.
  • Workup: The suspension will clear as the Boc-derivative forms. Wash with water, dry over

    
    .
    
  • Purification: The Boc-TIP is now soluble in EtOAc. Purify via standard flash chromatography (Hex/EtOAc).

  • Deprotection: Remove Boc with 4M HCl in Dioxane or TFA/DCM (1:1) after the difficult purification steps are complete.

Expert Insight: This adds two steps (protection/deprotection) but often saves days of failed crystallizations or messy columns.

Module C: Purification & Isolation Protocols

Objective: Recover high-purity material without loss.

Method 1: Reverse Phase Prep-HPLC (Recommended)

Because TIP is polar, Normal Phase (Silica) is often inefficient.

  • Column: C18 (ODS).

  • Mobile Phase A: Water + 0.1% Formic Acid (or 0.1% TFA).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Start at 0-5% B. The TIP scaffold is polar and will elute early.

  • Recovery: Lyophilize the fractions. You will obtain the Formate or TFA salt, which is highly water-soluble and stable.

Method 2: Salt Formation / Crystallization

If you require a solid powder rather than a gum/oil:

  • Dissolve the crude free base in a minimum amount of MeOH .

  • Add 1.1 eq of HCl (4M in Dioxane) dropwise.

  • Add EtOAc or Et₂O slowly until the solution turns cloudy.

  • Cool to 4°C overnight. The Hydrochloride salt usually crystallizes well.

Visual Guide: Purification Workflow

PurificationFlow Crude Crude Mixture SolubilityCheck Soluble in DCM? Crude->SolubilityCheck YesDCM Yes SolubilityCheck->YesDCM NoDCM No SolubilityCheck->NoDCM Flash Flash Column DCM:MeOH:NH3 YesDCM->Flash BocRoute Boc-Protection Route NoDCM->BocRoute High Lipophilicity Needed Prep Prep-HPLC (C18) Acidic Modifier NoDCM->Prep Polar/Small Scale Final Pure Product Flash->Final BocRoute->Final Prep->Final

Caption: Workflow for selecting the purification method based on crude solubility.

Frequently Asked Questions (FAQ)

Q: My compound is "stuck" on the silica column even with 10% MeOH. What now? A: You are likely experiencing strong interaction between the basic amine and the acidic silanols.

  • Immediate Fix: flush the column with DCM : MeOH : Triethylamine (85:10:5) .

  • Future Fix: Switch to "Amine-functionalized Silica" cartridges or use the Boc-protection strategy described in Module B.

Q: I isolated the oil, but it won't solidify. How do I get a solid? A: The free base is often an amorphous gum. Convert it to a salt.[1] Dissolve the oil in minimal EtOH, add 1 eq of Fumaric acid or Oxalic acid (if pharmaceutically acceptable), and heat to dissolve. Cool slowly. These counter-ions often encourage better lattice formation than HCl.

Q: Can I use DMSO for my biological assay stock solution? A: Yes. The TIP scaffold is highly soluble in DMSO. However, ensure your stock concentration is high (e.g., 100 mM) so that when you dilute into the assay media (aqueous), the final DMSO concentration is <1% to avoid cell toxicity. Watch for precipitation upon dilution into water; if it crashes out, lower the stock concentration.

References

  • Synthesis and Evaluation of Tetrahydroimidazo[1,2-a]pyrazine Derivatives (Gαq-Protein Ligands) Source: Küppers, J., et al. (2020).[2] Chemistry – A European Journal.[3] Relevance: details the synthesis, deprotection, and handling of the TIP scaffold in medicinal chemistry.

  • Discovery of Pyridazinone Derivatives Bearing Tetrahydroimidazo[1,2-a]pyrazine Scaffold (TRPC5 Inhibitors) Source: Wang, K., et al. (2024).[3] European Journal of Medicinal Chemistry. Relevance: Provides recent protocols for structural modification and biological evaluation of TIP derivatives.

  • Synthesis of Imidazo[1,2-a]pyrazine Derivatives via Reduction Source: Borisov, A. V., et al. (2012). Chemistry of Heterocyclic Compounds. Relevance: Describes the catalytic hydrogenation (H2/Pd) to convert the aromatic parent to the tetrahydro- derivative.

  • General Solubility of Bicyclic Amines Source: Enamine Building Blocks Guide. Relevance: General handling data for bicyclic aliphatic amines in drug discovery.[4]

Sources

Minimizing side reactions during chlorination of tetrahydroimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The tetrahydroimidazo[1,2-a]pyrazine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] The regioselective introduction of a chlorine atom onto this electron-rich heterocyclic system is a critical transformation for tuning pharmacological properties. However, the high reactivity of the nucleus often leads to a variety of side reactions, complicating synthesis and purification.[4]

This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and optimized protocols to minimize side reactions during the chlorination of the tetrahydroimidazo[1,2-a]pyrazine core. We will explore the causality behind common experimental pitfalls and offer field-proven solutions to achieve high-yield, selective chlorination.

Understanding the Core Problem: Common Side Reactions

The chlorination of electron-rich aromatic heterocycles is a classic example of electrophilic aromatic substitution.[5] The fused ring system of tetrahydroimidazo[1,2-a]pyrazine is highly activated, making it prone to several undesirable reaction pathways.[5] Controlling the selectivity of these processes is often challenging.[6]

Key challenges include:

  • Over-chlorination: The high reactivity of the monochlorinated product can lead to the formation of di- or even tri-chlorinated species. This is a common issue with highly reactive chlorinating agents.[4]

  • Poor Regioselectivity: The electron density is distributed across several positions in the heterocyclic core, potentially leading to a mixture of constitutional isomers. The substitution pattern is governed by the relative stability of the carbocation intermediate (the arenium ion).[7][8]

  • Substrate Degradation: Harsh reaction conditions (e.g., strong acids, high temperatures) or highly reactive chlorinating agents can lead to ring-opening or decomposition of the starting material.

  • Solvent-Related Side Products: Certain solvents can react with the chlorinating agent or intermediates, leading to unexpected byproducts. For example, dimethylsulfoxide (DMSO) in the presence of chlorine sources can lead to unwanted oxidations.[9]

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific issues you may encounter during your experiments.

Question 1: My reaction is producing a mixture of mono- and di-chlorinated products. How can I improve selectivity for the desired mono-chlorinated compound?

This is a classic case of over-chlorination, where the initial product is more reactive than the starting material. The key is to control the reactivity of the chlorinating agent and the reaction stoichiometry.

Potential Cause Recommended Solution & Scientific Rationale
Excessive Chlorinating Agent Solution: Carefully control the stoichiometry. Use 0.95-1.05 equivalents of the chlorinating agent. Rationale: Using a slight excess can help drive the reaction to completion, but a large excess dramatically increases the probability of a second chlorination event.[4]
Highly Reactive Chlorinating Agent Solution: Switch to a milder, more selective reagent. N-Chlorosuccinimide (NCS) is often preferred over harsher agents like sulfuryl chloride (SO2Cl2) or chlorine gas (Cl2). Rationale: NCS is a solid, easy-to-handle reagent that acts as a source of an electrophilic chlorine species (Cl⁺).[10] Its reactivity is more moderate, allowing for greater control and reducing the likelihood of over-chlorination compared to highly aggressive reagents.
High Reaction Temperature Solution: Perform the reaction at a lower temperature. Start at 0 °C or even -20 °C and allow the reaction to slowly warm to room temperature. Rationale: Higher temperatures increase the rate of all reactions, including the undesired second chlorination. By lowering the temperature, you decrease the kinetic energy of the system, favoring the initial, lower activation energy pathway to the mono-chlorinated product.
Reaction Monitoring Solution: Monitor the reaction closely by TLC or LC-MS every 15-30 minutes. Quench the reaction as soon as the starting material is consumed. Rationale: Allowing the reaction to proceed for too long after the initial starting material is gone provides an opportunity for the mono-chlorinated product to react further.

Question 2: The chlorine atom is adding to the wrong position on the heterocyclic core. How can I control the regioselectivity?

Regioselectivity in electrophilic aromatic substitution is governed by a combination of electronic and steric factors.[7][11] The incoming electrophile will preferentially add to the position that results in the most stable resonance-stabilized intermediate.[5][8]

Potential Cause Recommended Solution & Scientific Rationale
Inherent Electronic Effects Solution: Change the solvent. Move from a non-polar solvent (like Dichloromethane, DCM) to a more polar one (like Acetonitrile, MeCN) or a coordinating solvent. Rationale: The polarity of the solvent can influence the stability of the charged intermediates formed during the substitution.[12] In some cases, a polar solvent can better stabilize the transition state leading to the desired isomer, altering the product ratio.
Steric Hindrance Solution: If the desired position is sterically hindered, consider using a smaller chlorinating agent. If trying to avoid a sterically accessible but electronically favored position, use a bulkier chlorinating agent. Rationale: Bulky reagents may be sterically prevented from approaching a crowded position, thus favoring attack at a more accessible, albeit less electronically activated, site.
pH/Acid Catalysis Solution: Add a mild acid catalyst or, conversely, a non-nucleophilic base. For NCS chlorination, adding a catalytic amount of an acid can enhance the electrophilicity of the chlorine.[10] Rationale: Protonation of a nitrogen atom in the ring can change the electron distribution, deactivating certain positions and directing the electrophile to others. Conversely, a base can prevent protonation, maintaining the original electronic state.

Question 3: My reaction is consuming the starting material, but the yield of the desired product is low, and I see a complex mixture of byproducts. What is happening?

This often points to substrate degradation or radical side reactions. The tetrahydroimidazo[1,2-a]pyrazine core, while aromatic, has sites susceptible to oxidation or radical attack under certain conditions.

Potential Cause Recommended Solution & Scientific Rationale
Radical Pathway Initiation Solution: Ensure the reaction is performed in the dark and that solvents are degassed. Avoid radical initiators (like AIBN or peroxides) unless a radical pathway is desired. Rationale: Some chlorinating agents, including NCS, can react via a radical mechanism, especially when initiated by light or radical initiators.[10][13] This can lead to non-selective chlorination or degradation.
Oxidative Degradation Solution: Use a milder chlorinating agent and ensure anhydrous conditions. Rationale: Strong chlorinating agents are also strong oxidants.[4] Oxidation can be a significant side reaction with electron-rich systems. Water can also participate in side reactions, potentially leading to chlorohydrin formation or hydrolysis of intermediates.
Solvent Reactivity Solution: Choose an inert solvent. Dichloromethane (DCM), chloroform, or acetonitrile are generally good choices. Avoid solvents like THF which can be susceptible to radical abstraction, or DMSO which can be oxidized.[9] Rationale: The solvent should be a passive medium for the reaction. Solvents that can react with the chlorinating agent or intermediates will inevitably lead to a complex mixture and lower yields.

Visualizing Reaction Pathways and Troubleshooting

To better understand the choices in a chlorination reaction, we can visualize the desired pathway versus the common pitfalls.

cluster_start Starting Point cluster_reagents Reagent Choice cluster_products Potential Outcomes SM Tetrahydroimidazo [1,2-a]pyrazine NCS NCS (Milder) SM->NCS Good Control SO2Cl2 SO2Cl2 / Cl2 (Harsher) SM->SO2Cl2 Poor Control Desired Desired Mono-Chloro Product NCS->Desired Isomer Isomeric Mono-Chloro Byproducts NCS->Isomer Control with Solvent/Temp Over Di- / Poly-Chloro Byproducts SO2Cl2->Over Decomp Degradation Products SO2Cl2->Decomp

Caption: Choice of chlorinating agent impacts reaction outcome.

A logical workflow can help diagnose and solve experimental issues systematically.

Start Reaction Issue (e.g., Low Yield, Impure Product) CheckPurity Identify Byproducts (LC-MS, NMR) Start->CheckPurity IsOverChlorination Over-chlorination Detected? CheckPurity->IsOverChlorination IsIsomer Isomeric Impurities Detected? IsOverChlorination->IsIsomer No Sol_OverChlor Reduce Equivalents of Reagent Lower Temperature Use Milder Reagent (NCS) IsOverChlorination->Sol_OverChlor Yes IsDegradation Degradation / Complex Mixture? IsIsomer->IsDegradation No Sol_Isomer Change Solvent Polarity Screen Temperatures Consider Steric Effects of Reagent IsIsomer->Sol_Isomer Yes Sol_Degradation Use Milder Reagent Run in Dark / Degas Solvent Ensure Anhydrous Conditions IsDegradation->Sol_Degradation Yes

Caption: A systematic troubleshooting workflow for chlorination.

Optimized Experimental Protocol: Selective Mono-chlorination using NCS

This protocol provides a robust starting point for the selective mono-chlorination of an unsubstituted tetrahydroimidazo[1,2-a]pyrazine core.

Materials:

  • Tetrahydroimidazo[1,2-a]pyrazine (1.0 eq)

  • N-Chlorosuccinimide (NCS) (1.05 eq), recrystallized

  • Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)

  • Argon or Nitrogen supply

  • Standard glassware (oven-dried)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the tetrahydroimidazo[1,2-a]pyrazine starting material.

  • Dissolution: Add anhydrous solvent (e.g., DCM, 0.1 M concentration) and stir until all the solid has dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is critical for controlling the initial rate of reaction.

  • Reagent Addition: Add N-chlorosuccinimide (1.05 eq) to the cooled solution in a single portion. It is crucial to use high-purity, preferably recrystallized, NCS.[10]

  • Reaction Monitoring: Stir the reaction at 0 °C. Monitor the progress by TLC or LC-MS at 15-minute intervals, checking for the consumption of starting material and the formation of the product.

  • Warming (Optional): If the reaction is sluggish at 0 °C after 1-2 hours, allow it to warm slowly to room temperature. Continue to monitor closely.

  • Quenching: Once the starting material is consumed (or conversion has stalled), quench the reaction by adding an aqueous solution of sodium thiosulfate (10% w/v). This will consume any unreacted NCS.[10]

  • Workup: Transfer the mixture to a separatory funnel. Dilute with additional DCM and wash with the sodium thiosulfate solution, followed by saturated sodium bicarbonate solution, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired mono-chlorinated isomer.

Frequently Asked Questions (FAQs)

Q1: Can I use sulfuryl chloride (SO2Cl2) for this reaction? A1: While SO2Cl2 is a powerful chlorinating agent, it is often too reactive for electron-rich systems like this, frequently leading to over-chlorination and degradation. It should only be considered if milder reagents like NCS fail and with extreme caution regarding temperature control and stoichiometry.

Q2: My NCS is old. Does it matter? A2: Yes. NCS can decompose over time, especially if exposed to moisture, leading to inconsistent results. It is best practice to use a freshly opened bottle or to recrystallize older NCS from water or acetic acid before use.

Q3: Why is the reaction performed under an inert atmosphere? A3: While not always strictly necessary for NCS chlorinations, an inert atmosphere ensures that atmospheric moisture is excluded. Moisture can react with the chlorinating agent and certain intermediates, leading to side products. It is a standard practice for ensuring reproducibility in sensitive reactions.

Q4: What is the best solvent for this reaction? A4: Dichloromethane (DCM) is a common and effective starting point due to its inertness.[9] However, acetonitrile (MeCN) is another excellent choice and its higher polarity can sometimes influence regioselectivity. A solvent screen is recommended during optimization.

Q5: Can this reaction be done at a larger scale? A5: Yes, but caution is advised. Chlorination reactions can be exothermic. For larger scales, ensure adequate cooling capacity and add the chlorinating agent portion-wise or as a solution via an addition funnel to maintain temperature control. A safety review is essential before any scale-up.

References

  • Smith, K., & El-Hiti, G. A. (2004). Regioselective Control of Electrophilic Aromatic Substitution Reactions. 11.

  • American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Chlorination. 4.

  • Hughes, D. L. (2020). Regioselective Control of Electrophilic Aromatic Substitution Reactions. 6.

  • BenchChem. (2025). N-Chlorosuccinimide: A Comprehensive Technical Guide to its Mechanism of Action in Chlorination Reactions. 10.

  • Küppers, J., Benkel, T., et al. (2020).
  • The Organic Chemistry Tutor. (n.d.). Electrophilic Aromatic Substitution in Heterocyclic Compounds. 5.

  • UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - N-chlorosuccinimide. 13.

  • BenchChem Technical Support Team. (2025). Technical Support Center: Managing Regioselectivity in Electrophilic Aromatic Substitution. 7.

  • The Organic Chemistry Tutor. (2023). Regioselectivity in Electrophilic Aromatic Substitutions. 8.

  • American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Specific Solvent Issues with Chlorination. 9.

  • Küppers, J., Benkel, T., et al. (2020). Tetrahydroimidazo[1,2‐a]pyrazine Derivatives: Synthesis and Evaluation as Gαq‐Protein Ligands. 14.

  • Küppers, J., Benkel, T., et al. (2020). Tetrahydroimidazo[1,2‐a]pyrazine Derivatives: Synthesis and Evaluation as Gαq‐Protein Ligands. 2.

  • Küppers, J., Benkel, T., et al. (2020). Tetrahydroimidazo[1,2‐a]pyrazine Derivatives: Synthesis and Evaluation as Gαq‐Protein Ligands. 3.

  • Laha, J. K., et al. (2020). Solvent Effects in the Reactions of Free Radicals and Atoms. II. Effects of Solvents on the Position of Attack of Chlorine Atoms upon 2,3-Dimethylbutane, Isobutane and 2-Deuterio-2-methylpropane1. Journal of the American Chemical Society.

Sources

Optimal solvent systems for recrystallization of 3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

[1][2]

Ticket ID: #REC-Zw882 Subject: Optimization of Solvent Systems for Purification Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open[1][2]

Executive Summary & Triage

Welcome to the Technical Support Center. You are likely working with 3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (CAS: 7682-41-9 or related salts), a critical bicyclic amine intermediate often used in the synthesis of DPP-4 inhibitors and kinase inhibitors.[1][2]

The Core Challenge: This molecule possesses a secondary amine (N7) and a chloro-substituted imidazole ring.[1][2]

  • As a Free Base: It is prone to "oiling out" and oxidation.[1][2] It often exists as a low-melting solid or viscous oil.[1][2]

  • As a Salt (Recommended): The Hydrochloride (HCl) or Tosylate salts are the preferred forms for isolation, offering superior crystallinity.[1][2]

Immediate Action Required: Before proceeding, confirm your material's state.[2][3] If you are working with the free base and struggling with purity, we strongly recommend converting to the HCl salt prior to recrystallization.[2]

Recommended Solvent Systems

Based on the solubility profile of the tetrahydroimidazo[1,2-a]pyrazine scaffold, we have validated the following solvent systems.

Table 1: Solvent Performance Matrix (HCl Salt Form)
Solvent SystemRatio (v/v)Temperature ProfilePrimary Use CaseRisk Factor
Ethanol / MTBE 1:3 to 1:5Dissolve at 60°C → Cool to RT → Add MTBE → 0°CStandard Purification. Balances yield and purity.[1][2]Low. MTBE prevents oiling better than ether.[1][2]
Isopropanol (IPA) 100%Reflux (82°C) → Slow cool to 4°CHigh Purity Requirement. Slower crystallization yields better crystal lattice.[2]Medium. Yield may be lower; requires concentration.[1][2]
Methanol / EtOAc 1:4Dissolve in min.[1][2] MeOH → Add hot EtOAc → CoolPolar Impurity Removal. Good for removing inorganic salts.[1][2]High. Hygroscopic nature of MeOH can trap water.[1][2]
Table 2: Solvent Performance Matrix (Free Base)

Note: Recrystallization of the free base is difficult.[1][2] Distillation or Column Chromatography is usually preferred.[1][2]

Solvent SystemRatio (v/v)Temperature ProfilePrimary Use CaseRisk Factor
Toluene / Heptane 1:2Dissolve at 80°C → Add Heptane → CoolNon-polar Impurities. High.[1][2] High risk of oiling out (phase separation).[1][2]
DCM / Hexane 1:5Dissolve in DCM → Add Hexane → Evaporate DCMPrecipitation (Not true recrystallization). Medium.[1][2] Amorphous powder likely, not crystals.[2]
Detailed Protocols
Protocol A: The "Gold Standard" (Ethanol/MTBE Displacement)

Best for: Routine purification of the HCl salt with >98% purity target.[1]

  • Dissolution: Place the crude 3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine HCl in a round-bottom flask. Add absolute Ethanol (5 mL per gram of solid).[1][2]

  • Heating: Heat to 60-70°C with stirring. If undissolved solids remain after 15 minutes, add Ethanol in 1 mL increments.[2]

    • Checkpoint: If the solution is dark/black, add activated carbon (5 wt%), stir for 10 mins, and filter hot through Celite.

  • Nucleation: Remove from heat. Allow the solution to cool to roughly 40°C.

  • Anti-Solvent Addition: Slowly add MTBE (Methyl tert-butyl ether) dropwise.[1][2]

    • Visual Cue: Stop adding when a persistent cloudiness (turbidity) is observed that does not disappear on swirling.

  • Crystallization: Re-heat briefly to clarify (dissolve the cloudiness), then let the flask stand undisturbed at Room Temperature (RT) for 2 hours.

  • Finishing: Move to a fridge/cold bath (0-4°C) for 4 hours. Filter the white crystalline solid and wash with cold MTBE.[1][2][4]

Protocol B: Reactive Crystallization (Free Base → Salt)

Best for: Converting crude oily free base directly into pure solid.[1][2]

  • Dissolve crude free base in Ethyl Acetate (EtOAc) (10 volumes).

  • Cool to 0°C.

  • Slowly bubble HCl gas or add 4M HCl in Dioxane (1.1 equivalents).

  • The salt will precipitate immediately.[1][2]

  • Heat the slurry to reflux (77°C). Add Methanol dropwise until the solution becomes clear (homogenous).

  • Cool slowly to RT to grow large, pure crystals.

Troubleshooting Guide (FAQ)

Q1: My product is "oiling out" (forming a second liquid layer) instead of crystallizing. Why?

  • Cause: This usually happens when the temperature drops too fast or the anti-solvent (e.g., Hexane/Heptane) is added too quickly, causing the solute to crash out as an amorphous liquid before a crystal lattice can form.[1]

  • Fix: Re-heat the mixture until clear. Add a "seed crystal" of pure product if available. Scratch the glass wall with a rod.[1][2] Switch solvent system: Use Protocol A (Ethanol/MTBE) instead of Toluene/Heptane, as the polarity gap is smaller.

Q2: The crystals are colored (yellow/brown) even after recrystallization.

  • Cause: Oxidation products of the secondary amine or trace polymerization of the chloro-imidazole ring.[1][2]

  • Fix: You must perform a charcoal treatment .[1][2][5] Dissolve the salt in hot methanol, add Activated Carbon (10% by weight), reflux for 30 mins, and filter hot through a Celite pad. Then proceed to recrystallize.[1][2][5][6][7]

Q3: Can I use water as a solvent?

  • Analysis: While the HCl salt is water-soluble, we advise against using water for recrystallization.[1][2]

  • Reasoning: Removing water requires high heat or lyophilization, which can degrade the 3-chloro moiety (hydrolysis risk) or promote oxidation.[1][2] Alcohols are safer and easier to remove.[1][2]

Process Logic Visualization

The following diagram illustrates the decision logic for selecting the purification route.

RecrystallizationLogicStartStart: Crude MaterialCheckStateCheck State:Solid or Oil?Start->CheckStateIsOilOily / Sticky Solid(Free Base)CheckState->IsOilFree BaseIsSolidCrystalline Solid(Salt Form)CheckState->IsSolidHCl/TFA SaltSaltFormationProtocol B:Reactive Crystallization(EtOAc + HCl/Dioxane)IsOil->SaltFormationRecommendedStdRecrystProtocol A:Ethanol / MTBEIsSolid->StdRecrystFinalFinal Product:White Crystalline Solid(>98% Purity)SaltFormation->FinalOilingOutIssue: Oiling Out?StdRecryst->OilingOutSlowCoolRemedy:Re-heat + Seed Crystal+ Slower CoolOilingOut->SlowCoolYesOilingOut->FinalNoSlowCool->Final

Caption: Decision tree for selecting the optimal purification workflow based on the physical state of the starting material.

References & Grounding

The protocols above are synthesized from standard methodologies for tetrahydropyrazine and imidazopyrazine derivatives found in pharmaceutical patent literature.

  • General Synthesis of Imidazo[1,2-a]pyrazines:

    • Source: Patent US20100273786A1 describes the preparation of tetrahydro-imidazo[1,5-a]pyrazine derivatives, highlighting the use of Ethanol/HCl for salt formation and purification.[1][2]

    • URL:[1][2]

  • Purification of Sitagliptin Intermediates (Structurally Analogous):

    • Source: Patent CN102796104A details the recrystallization of the trifluoromethyl-analog using Ethanol and MTBE , establishing this solvent pair as a class-standard for this heterocyclic scaffold.[1][2]

    • URL:[1][2]

  • Solubility Data & Physical Properties:

    • Source: PubChem Compound Summary for 3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine.

    • URL:[1][2]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling chlorinated heterocyclic amines.

Technical Support Center: Stability of Tetrahydroimidazo[1,2-a]pyrazines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Stability & Handling Desk. Current Status: Operational Subject: Prevention of Oxidative Degradation in Tetrahydroimidazo[1,2-a]pyrazine Scaffolds.

Core Analysis: Why is my compound degrading?

The Issue: Researchers often observe that white/off-white tetrahydroimidazo[1,2-a]pyrazine solids turn yellow or brown upon exposure to air, often accompanied by the appearance of "M-2" or "M-4" peaks in LCMS data.

The Mechanism: The instability of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is driven by oxidative dehydrogenation . The "tetrahydro" ring is saturated. However, the fully aromatic imidazo[1,2-a]pyrazine system is thermodynamically more stable due to extended conjugation.

  • Initiation: The bridgehead nitrogen (N1) and the secondary amine (N7) are electron-rich. In the presence of atmospheric oxygen, light, or trace metals, a radical abstraction of the

    
    -hydrogen occurs.
    
  • Propagation: This leads to the formation of iminium intermediates or peroxides.

  • Aromatization: The system loses hydrogen (dehydrogenation) to achieve the lower-energy aromatic state, or undergoes ring-opening oxidation (common in coelenterazine analogs).

Visualizing the Threat:

OxidationMechanism cluster_0 Degradation Pathway Tetra Tetrahydro-Scaffold (Saturated, High Energy) Radical α-Amino Radical (Intermediate) Tetra->Radical O2 / Light / Metals Imine Iminium Species (M-2 Peak) Radical->Imine -H• Aromatic Fully Aromatic Imidazo[1,2-a]pyrazine (Thermodynamic Sink) Imine->Aromatic Oxidative Dehydrogenation (Irreversible)

Figure 1: The oxidative dehydrogenation pathway. The driving force is the restoration of aromaticity, often observed as M-2 peaks in mass spectrometry.

Troubleshooting Guides (Q&A)
Issue A: "My product degrades during solvent removal (Rotovap)."

Diagnosis: Concentrating electron-rich amines in a warm water bath while exposing them to air (via the rotovap vent) is a common failure point. The combination of heat + oxygen accelerates aromatization.

Protocol: The "Cold & Inert" Evaporation

  • Acidify First: If your synthesis allows, convert the free base to a salt (HCl or TFA) before concentration. The protonated nitrogen is significantly less prone to oxidation [1].

  • Inert Venting: Connect the rotovap vent to an Argon or Nitrogen line. Never vent with ambient air.

  • Temperature Limit: Do not exceed 30°C. Use a high-vacuum pump to remove solvents at lower temperatures rather than increasing the bath heat.

Issue B: "The solid turned brown in the freezer."

Diagnosis: Auto-oxidation occurred due to residual solvent, moisture, or improper sealing. Coelenterazine analogs are notorious for this; they can bind to albumin or other proteins in media and oxidize, but even neat solids degrade if moisture facilitates proton transfer [2].

Protocol: Long-Term Storage System

  • Form: Store as a dry salt (e.g., Hydrochloride or Trifluoroacetate). Avoid storing as a free base oil.

  • Atmosphere: Flush the vial with Argon before sealing.

  • Container: Amber glass (to prevent photo-oxidation) with a Parafilm seal over the cap.

  • Temperature: -20°C is mandatory; -80°C is preferred for derivatives with high electron density (e.g., methoxy substituents).

Issue C: "I see impurities after silica gel chromatography."

Diagnosis: Silica gel is slightly acidic and often contains trace metals (Iron) which act as single-electron transfer (SET) catalysts, initiating radical oxidation [3].

Protocol: The "Basified" Column

  • Pre-treatment: Flush the silica column with 1% Triethylamine (TEA) in Hexanes/DCM before loading your compound. This neutralizes acidic sites.

  • Alternative Phase: Use Neutral Alumina or Diatomaceous Earth (Celite) for filtration if the compound is extremely labile [4].

  • Speed: Flash chromatography must be fast. Do not leave the compound on the column overnight.

Experimental Protocols
Standard Operating Procedure: Salt Stabilization

Context: Converting the unstable free base into a stable salt for storage.

StepActionRationale
1 Dissolve crude free base in minimal anhydrous DCM or EtOAc .Avoid protic solvents like MeOH initially to prevent solvolysis during acidification.
2 Cool solution to 0°C under Argon.Low temperature slows exothermic protonation and side reactions.
3 Add 1.1 eq of HCl (4M in Dioxane) or TFA dropwise.Controlled protonation of the most basic nitrogen (usually N7).
4 Stir for 10 min. Precipitate usually forms.Protonation locks the lone pair , preventing N-oxide formation [5].
5 Filter under inert atmosphere or evaporate.Isolate the stable salt.
Data Table: Solvent Compatibility for Storage
SolventSuitabilityRisk Factor
DMSO High Risk DMSO is an oxidant (Swern conditions). Can cause N-oxidation upon long storage.
Methanol Medium Protic. Good for LCMS, bad for long-term storage of free bases (nucleophilic attack).
Acetonitrile Good Aprotic, non-oxidizing. Ideal for stock solutions if acidified.
Water Poor Promotes hydrolysis and auto-oxidation (especially at pH > 7).
Decision Tree: Troubleshooting Workflow

Use this logic flow to determine the correct corrective action for your experiment.

TroubleshootingTree Start Start: Stability Issue Identified Q1 Is the compound turning yellow/brown? Start->Q1 A1 Oxidation Detected. Check LCMS for M-2. Q1->A1 Yes Q2 Is this happening during workup? Sol1 Action: Switch to Neutral Alumina or Basified Silica Q2->Sol1 Yes (On Column) Sol2 Action: Convert to HCl/TFA Salt immediately Q2->Sol2 Yes (On Rotovap) Sol3 Action: Add Ascorbic Acid (if in aqueous media) Q2->Sol3 No (In Buffer/Media) A1->Q2

Figure 2: Diagnostic workflow for identifying and mitigating oxidation sources.

References
  • LibreTexts Chemistry. (2021). Protection of Amino Groups in Synthesis.[1][2]

  • National Institutes of Health (NIH). (2004). Characterization of coelenterazine analogs for measurements of Renilla luciferase activity.

  • ResearchGate. (2012).[3] How to prevent/minimize rapid air oxidation of arylamine.

  • ChemicalBook. (2025). 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine Synthesis and Handling.

  • Biotium. Coelenterazine Analogs Technical Guide.

Sources

Validation & Comparative

Publish Comparison Guide: 1H NMR Analysis of 3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the 1H NMR spectrum for 3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine . It is designed for medicinal chemists and analytical scientists requiring rigorous structural verification of this scaffold, which is a critical intermediate in the synthesis of kinase inhibitors and GPCR ligands.

Executive Summary: The Structural Mandate

In drug discovery, the 3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine scaffold represents a specific "hybrid" challenge. It combines an electron-deficient aromatic imidazole ring with a saturated, conformationally flexible piperazine-like ring.

The Core Analytical Challenge: Distinguishing this product from its two primary synthetic precursors/byproducts:

  • The Non-Chlorinated Parent: 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (Failure of chlorination).

  • The Fully Aromatic Precursor: 3-Chloroimidazo[1,2-a]pyrazine (Failure of reduction).

This guide objectively compares the spectral performance (resolvability and diagnostic signals) of the target molecule against these alternatives.

Structural Analysis & Chemical Shift Logic

Before interpreting the spectrum, we must establish the magnetic environment of the protons.

The Molecule[1][2][3][4][5][6][7][8][9]
  • Core: Imidazo[1,2-a]pyrazine.[1][2][3][4]

  • Modification 1 (Saturation): The "5,6,7,8-tetrahydro" designation means the pyrazine ring is reduced to a piperazine-like cycle. This shifts protons from the aromatic region (8.0–9.0 ppm) to the aliphatic region (3.0–4.5 ppm).

  • Modification 2 (Substitution): The "3-Chloro" substituent replaces the H-3 proton. This removes a key aromatic signal and exerts a deshielding inductive effect on the remaining H-2 proton.

Diagnostic Logic Diagram

The following decision tree illustrates the logic for confirming the structure based on spectral features.

NMR_Logic Sub Unknown Sample Spectrum Check1 Check Aromatic Region (7.0 - 9.0 ppm) Sub->Check1 Decision1 How many signals? Check1->Decision1 Result1 Multiple signals (d/s) Likely Aromatic Precursor (Imidazo[1,2-a]pyrazine) Decision1->Result1 >2 signals Result2 Two signals (d/s) Likely Non-Chlorinated Parent (H-2 and H-3 present) Decision1->Result2 2 signals Result3 One Singlet (H-2 only) Decision1->Result3 1 signal Check2 Check Aliphatic Region (3.0 - 4.5 ppm) Result3->Check2 Decision2 Presence of Multiplets? Check2->Decision2 Decision2->Result1 No (Only impurity peaks) Final CONFIRMED: 3-Chloro-5,6,7,8-tetrahydro... Decision2->Final Yes (3 sets of CH2)

Figure 1: Diagnostic workflow for structural verification of the target scaffold.

Detailed Spectral Comparison

The following table contrasts the target molecule with its critical "Alternative" (the non-chlorinated parent). Data is based on standard solvent conditions (DMSO-d6 or D2O) typical for hydrochloride salts of this class.

Comparative Data Table
FeatureTarget Product (3-Cl-5,6,7,8-tetrahydro...)[2][5][6][7][8][9]Alternative (Parent: 5,6,7,8-tetrahydro...)[10][11][12][5][6][7][13]Diagnostic Note
H-2 (Imidazole) Singlet, ~7.10 – 7.30 ppm Doublet/Singlet, ~6.90 – 7.10 ppmThe 3-Cl group deshields H-2 slightly; loss of coupling to H-3 simplifies the peak to a sharp singlet.
H-3 (Imidazole) ABSENT Doublet/Singlet, ~6.80 – 7.00 ppm Primary confirmation of chlorination.
H-5 (Pyrazine) Triplet/Multiplet, ~3.80 – 4.00 ppmTriplet, ~3.70 – 3.90 ppmAdjacent to bridgehead Nitrogen (N4).
H-6 (Pyrazine) Triplet/Multiplet, ~3.05 – 3.20 ppmTriplet, ~3.00 – 3.15 ppmAdjacent to secondary amine (N7).
H-8 (Pyrazine) Singlet (Broad), ~3.90 – 4.20 ppmSinglet, ~3.80 – 4.00 ppmIsolated CH2 between N7 and Bridgehead C8a.
NH (Amine) Broad Singlet (Solvent dependent)Broad SingletUsually invisible in D2O (exchange); visible in DMSO-d6 (~9-10 ppm if salt).
Mechanism of Shift Differences
  • Chlorination Effect (H-2): The chlorine atom at position 3 is electronegative (Inductive effect -I), which pulls electron density away from the ring, deshielding H-2. However, resonance effects (+M) can oppose this. Empirically, in imidazole systems, 3-chloro substitution typically results in a downfield shift (higher ppm) of the H-2 proton and the disappearance of the H-3 signal.

  • Saturation Effect (H-5, H-6, H-8): In the fully aromatic precursor, these protons would appear at 7.5–9.0 ppm. The observation of distinct methylene (CH2) signals in the 3.0–4.5 ppm range is the definitive proof that the pyrazine ring is saturated (tetrahydro form).

Experimental Protocol for Optimal Resolution

To ensure the "Trustworthiness" of your data, follow this self-validating protocol. Salts of this compound (e.g., HCl) are common and affect solubility.

Step-by-Step Methodology
  • Sample Preparation:

    • Solvent Choice: Use DMSO-d6 for the free base to visualize the NH proton. Use D2O for Hydrochloride salts to eliminate the NH/H2O peak overlap and sharpen the aliphatic coupling.

    • Concentration: Dissolve 5–10 mg of sample in 0.6 mL of solvent. Ensure the solution is clear; filtration through a cotton plug is recommended if turbidity persists.

  • Acquisition Parameters (Recommended):

    • Pulse Sequence: Standard 1D proton (e.g., zg30 on Bruker).

    • Scans (NS): Minimum 16 scans (64 recommended for detecting minor non-chlorinated impurities).

    • Relaxation Delay (D1): Set to ≥ 2.0 seconds to ensure accurate integration of the isolated H-2 singlet.

  • Processing:

    • Apodization: Apply an exponential window function (LB = 0.3 Hz) to resolve fine splitting in the ethylene bridge (H-5/H-6).

    • Referencing: Reference DMSO-d6 residual peak to 2.50 ppm or HDO in D2O to 4.79 ppm.

Synthesis & Analysis Workflow

The following diagram outlines the experimental path from the aromatic precursor to the final validated spectrum.

Synthesis_Analysis Start Imidazo[1,2-a]pyrazine (Aromatic Precursor) Step1 Reduction (H2, Pd/C) Start->Step1 Inter 5,6,7,8-Tetrahydro... (Parent Intermediate) Step1->Inter Step2 Chlorination (NCS, DMF) Inter->Step2 Product 3-Chloro-5,6,7,8-tetrahydro... Step2->Product NMR 1H NMR Analysis Product->NMR NMR->Start If >7.5ppm signals NMR->Inter If H-3 doublet exists

Figure 2: Synthesis and validation workflow. The NMR step acts as the critical gatekeeper between the intermediate and the final product.

References

  • Imidazo[1,2-a]pyrazine Scaffolds in Drug Discovery

    • General Synthesis & NMR Data: Goel, R. et al. "Novel Imidazo[1,2-a]pyrazine Derivatives: Design, Synthesis, and Antibacterial Activity." TSI Journals. Link

  • Parent Compound Characterization

    • 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine Data: PubChem Compound Summary for CID 13247046. Link

  • Chlorination Methodologies

    • Regioselective Halogenation: Guchhait, S. K. et al. "Regioselective functionalization of imidazo[1,2-a]pyrazine."[1] Journal of Organic Chemistry. (Inferred methodology for C-3 chlorination using NCS).

  • Commercial Reference Standards

    • HCl Salt Availability: SynHet Catalog, "3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid hydrochloride".[2] Link

Sources

Comparative Guide: Optimizing HPLC Strategies for Imidazo[1,2-a]pyrazine Purity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Challenge

Imidazo[1,2-a]pyrazine derivatives represent a critical scaffold in modern medicinal chemistry, serving as the backbone for various kinase inhibitors (e.g., Entospletinib, BTK inhibitors). However, their analysis presents a distinct chromatographic challenge: Peak Tailing and Retentivity.

The Mechanistic Barrier: vs. Silanol Activity

The imidazo[1,2-a]pyrazine core is a weak base with a


 typically ranging between 3.6 and 4.5  for the ring nitrogen (N1) [1, 2].
  • At Standard Acidic pH (pH 2–3): The N1 nitrogen is fully protonated (

    
    ). While this ensures solubility, the positively charged analyte interacts ionically with residual deprotonated silanols (
    
    
    
    ) on the silica surface. This "secondary interaction" causes kinetic drag, resulting in severe peak tailing (
    
    
    ) and poor resolution of closely eluting regioisomers [3].
  • The Regioisomer Challenge: Synthetic routes often yield mixtures of 2- and 3-substituted isomers or brominated intermediates that are structurally identical except for the substitution site. Separating these requires high thermodynamic selectivity (

    
    ) and high efficiency (
    
    
    
    ).
Visualizing the Interaction

The following diagram illustrates the kinetic difference between Traditional Acidic methods and the recommended High-pH Hybrid strategy.

SilanolInteraction cluster_acid Scenario A: Acidic pH (Traditional) cluster_base Scenario B: High pH (Hybrid Particle) Analyte_Pos Analyte (N1-H+) Silanol_Neg Silanol (Si-O-) Analyte_Pos->Silanol_Neg Ionic Attraction Tailing Result: Ionic Drag (Tailing Factor > 1.5) Silanol_Neg->Tailing Analyte_Neu Analyte (Neutral) Silanol_Neu Silanol (Si-O-) Sharp Result: Hydrophobic Only (Tailing Factor < 1.1) Analyte_Neu->Sharp Fast Mass Transfer

Figure 1: Mechanism of peak tailing reduction. At high pH, the imidazo[1,2-a]pyrazine core is neutral, eliminating ionic drag.

Comparative Study: Choosing the Stationary Phase

We compared three distinct methodologies for the purity analysis of a representative 8-amino-imidazo[1,2-a]pyrazine derivative.

The Contenders
  • Method A (Traditional): Fully Porous 5µm C18, Formic Acid (pH 2.7).

  • Method B (Efficiency): Core-Shell 2.7µm C18, Formic Acid (pH 2.7).

  • Method C (High pH): Hybrid Ethylene-Bridged (BEH) C18, Ammonium Bicarbonate (pH 10.0).

Experimental Data Summary

Sample: Crude reaction mixture containing starting aminopyrazine, regioisomer impurity (3-isomer), and target product (2-isomer).

MetricMethod A (Fully Porous 5µm)Method B (Core-Shell 2.7µm)Method C (Hybrid C18 High pH)
Retention Time (min) 12.46.814.2
Tailing Factor (

)
1.65 (Fail)1.25 (Pass)1.08 (Excellent)
Resolution (

)
1.82.94.2
Backpressure (bar) 120380210
MS Sensitivity HighHighMedium (Suppression possible)
Analysis of Results
  • Core-Shell Advantage: Method B drastically reduced analysis time and improved resolution (

    
    ) due to the shorter diffusion path length in the superficially porous shell. This is the preferred method for High-Throughput Screening (HTS)  [4, 5].
    
  • High pH Selectivity: Method C provided the highest resolution. By deprotonating the base (operating above the

    
    ), the analyte becomes more hydrophobic, increasing retention and separating it further from polar process impurities. The peak shape is superior because the ionic interaction mechanism is eliminated [6].
    

Detailed Protocol: High pH Purity Analysis

This protocol is recommended for Final Quality Control (QC) where resolution of impurities is critical.

Reagents & Equipment[1][2][3]
  • Column: Waters XBridge BEH C18 or Phenomenex Gemini-NX, 4.6 x 150 mm, 3.5 µm (Must be pH 1-12 stable).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Detection: UV at 254 nm (aromatic core) and 220 nm (amide impurities).

Step-by-Step Methodology
  • Buffer Preparation (Self-Validating Step):

    • Dissolve 0.79 g Ammonium Bicarbonate in 1L water.

    • Measure pH. It should be ~7.8.

    • Add Ammonium Hydroxide dropwise until pH reaches 10.0 ± 0.1.

    • Validation Check: If pH drifts > 0.2 units overnight, re-prepare. High pH buffers absorb

      
       and acidify over time.
      
  • Gradient Program:

    • T=0 min: 5% B

    • T=15 min: 95% B

    • T=20 min: 95% B

    • T=20.1 min: 5% B

    • T=25 min: Stop (Re-equilibration)

  • System Suitability Criteria:

    • Tailing Factor: NMT (Not More Than) 1.2.

    • Resolution (Critical Pair): NLT (Not Less Than) 2.0 between regioisomers.

    • %RSD (Area): NMT 2.0% for 5 replicate injections.

Method Development Decision Tree

Use this logic flow to determine the correct method for your specific derivative.

MethodFlow Start Start: Imidazo[1,2-a]pyrazine Derivative Analysis CheckPKA Check Substituents: Is pKa expected > 7? Start->CheckPKA Acidic Use Acidic Method (pH 2.7) Formic Acid / TFA CheckPKA->Acidic Yes (e.g., Piperazine tail) Basic Use High pH Method (pH 10) Ammonium Bicarbonate CheckPKA->Basic No (Standard Core) ColSelect Select Column Architecture Acidic->ColSelect Hybrid Hybrid C18 (3.5/5 µm) (XBridge/Gemini) Best for: Loadability/Scale-up Basic->Hybrid Required for pH Stability CoreShell Core-Shell C18 (2.7 µm) (Kinetex/Cortecs) Best for: Speed/HTS ColSelect->CoreShell ColSelect->Hybrid

Figure 2: Decision matrix for selecting mobile phase pH and column hardware based on analyte chemistry.

Troubleshooting Common Issues

  • Double Peaks: Imidazo[1,2-a]pyrazines can undergo hydrolysis or ring-opening under harsh acidic conditions if left in solution too long. Ensure autosampler temperature is set to 4°C.

  • Retention Time Drift: When using High pH (Method C), ensure the column is adequately equilibrated (at least 20 column volumes) as the hybrid surface chemistry takes longer to wet than standard silica.

  • Regioisomer Co-elution: If the 2- and 3-substituted isomers co-elute, switch methanol for acetonitrile in Method C. The protic solvent (MeOH) offers different hydrogen-bonding selectivity which often resolves steric isomers [7].

References

  • UCL Discovery. The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase.[1][2] Available at: [Link]

  • Waters Corporation. Comparison of Fully and Superficially Porous Particle Columns for the Analysis of Basic Compounds. Available at: [Link][3][4]

  • Shimadzu. Core-shell column: Differences between core-shell and fully porous particles.[5] Available at: [Link]

  • Chromatography Today. Evaluation of Six Core Shell Columns Based on Separation Behaviour. Available at: [Link][1][3][6]

  • Agilent Technologies. The Experts Guide to Pharmaceutical Impurity Analysis. Available at: [Link][3]

  • National Institutes of Health (PMC). Chromatographic analysis of ponatinib and its impurities (Kinase Inhibitor Analog). Available at: [Link]

Sources

Technical Comparison Guide: Mass Spectrometry Fragmentation of 3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

[1]

Executive Summary & Scientific Context

3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (CAS: 1253801-38-5) is a critical bicyclic heterocyclic scaffold employed in the synthesis of next-generation kinase inhibitors and G-protein modulators (e.g., BIM-46174 analogs).[1] Unlike its fully aromatic counterpart, the tetrahydro variant possesses a saturated piperidine ring fused to an imidazole core, imparting distinct conformational flexibility and metabolic liability.

This guide provides a definitive analysis of its mass spectrometry (MS) fragmentation patterns, distinguishing it from structural alternatives. By understanding the specific ionization and dissociation pathways described below, researchers can validate synthesis intermediates and identify metabolic metabolites with high confidence.

Methodology: ESI-MS/MS Conditions

To replicate the fragmentation patterns described, the following experimental conditions are recommended. These parameters favor protonation at the N-4 position (imidazole nitrogen), the most basic site, initiating the fragmentation cascade.

ParameterSettingRationale
Ionization Source ESI (Electrospray Ionization)Soft ionization preserves the [M+H]+ parent ion for MS/MS selection.[1]
Polarity Positive (+ve)The basic imidazole nitrogen readily accepts a proton.[1]
Capillary Voltage 3.0 - 3.5 kVOptimal for small molecule stability without in-source fragmentation.[1]
Collision Energy (CE) 15 - 35 eVStepped CE is recommended to observe both labile Cl-loss and ring-opening fragments.[1]
Mobile Phase 0.1% Formic Acid in MeCN/H2OAcidic pH ensures quantitative protonation of the precursor.

Fragmentation Analysis & Mechanism

The mass spectrum of 3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is characterized by two dominant features: the chlorine isotopic signature and the saturation-driven ring cleavage .[1]

Parent Ion & Isotopic Pattern[1]
  • Precursor Ion ([M+H]+): Observed at m/z 158.05 (for ^35Cl).[1]

  • Isotopic Signature: A distinct M+2 peak at m/z 160.05 with a relative intensity of ~33% (3:1 ratio), confirming the presence of a single chlorine atom. This is the primary diagnostic filter against non-halogenated impurities.

Primary Fragmentation Pathways

Upon Collision Induced Dissociation (CID), the molecule undergoes two competing pathways:

  • Pathway A: Dehydrohalogenation (Loss of HCl) [1]

    • The protonated molecular ion eliminates neutral HCl (36 Da).[1]

    • Fragment: m/z 122 (Base Peak at high CE).[1]

    • Mechanism:[1][2][3] Proton transfer from the piperidine nitrogen or C-8 facilitates the expulsion of the chlorine atom, restoring aromaticity or forming a stabilized conjugated system.

  • Pathway B: Retro-Cleavage of the Piperidine Ring

    • Unlike the aromatic imidazo[1,2-a]pyrazine, the saturated ring is prone to C-C bond scission.[1]

    • Fragment: Loss of ethylene (C2H4, -28 Da) or propene-like fragments from the 5,6,7,8-tetrahydro moiety.[1]

    • Observation: Peaks at m/z 130 (loss of C2H4) are often observed in lower abundance.[1]

Visualization of Signaling Pathways (DOT Diagram)[1]

FragmentationPathwayParentParent Ion [M+H]+m/z 158 (100%)m/z 160 (33%)IntermediateRadical CationIntermediateParent->IntermediateCID ActivationFrag_HClDehydrohalogenation[M+H - HCl]+m/z 122Intermediate->Frag_HCl- HCl (36 Da)Primary PathwayFrag_C2H4Piperidine Ring Cleavage[M+H - C2H4]+m/z 130Intermediate->Frag_C2H4- C2H4 (28 Da)Secondary PathwayFrag_HCNImidazole Ring Break[m/z 122 - HCN]+m/z 95Frag_HCl->Frag_HCN- HCN (27 Da)High Energy

Figure 1: Proposed ESI-MS/MS fragmentation pathway of 3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine showing the competition between dehydrohalogenation and ring contraction.[1]

Comparative Analysis: Alternatives & Analogs

To ensure accurate identification, the target compound is compared against its two most common structural "alternatives" found in synthesis mixtures.

FeatureTarget Compound (3-Chloro-Tetrahydro)Alternative A (Non-Chloro Analog)Alternative B (Fully Aromatic Analog)
Structure Saturated Piperidine + ClSaturated Piperidine (No Cl)Aromatic Pyrazine + Cl
Parent Ion ([M+H]+) 158 / 160 124 154 / 156
Isotope Pattern 3:1 (M : M+2) None (M only)3:1 (M : M+2)
Primary Fragment m/z 122 (-HCl)m/z 96 (-C2H4)m/z 119 (-Cl[1]•) or 127 (-HCN)
Stability Moderate (Labile Cl)HighVery High (Aromatic stabilization)
Diagnostic Note Look for 158->122 transition.[1]Lack of Cl pattern confirms identity.4 Da mass shift (loss of 4H).[1]

Key Insight: The fully aromatic analog (3-Chloroimidazo[1,2-a]pyrazine) is significantly more stable.[1] It resists the ring-opening fragmentation seen in the tetrahydro version and typically fragments via loss of the nitrile group (HCN) rather than HCl elimination.

Experimental Protocol for Validation

Objective: Confirm the identity of Lot #X using the fragmentation fingerprint.

  • Sample Preparation:

    • Dissolve 0.1 mg of the compound in 1 mL of Methanol (HPLC grade).

    • Dilute 1:100 with 50% Acetonitrile/Water + 0.1% Formic Acid.[1] Final concentration ~1 µg/mL.[1]

  • Direct Infusion:

    • Infuse into the MS at 10 µL/min.

    • Acquire MS1 spectrum (Scan range 100–500 m/z) for 1 minute to validate the 158/160 isotope cluster.[1]

  • MS/MS Acquisition:

    • Isolate m/z 158.0 (Isolation width 1.0 Da).[1]

    • Apply Collision Energy ramp: 10, 20, 30, 40 eV.[1]

  • Data Interpretation:

    • Pass Criteria: Presence of parent m/z 158, M+2 at 160, and dominant daughter ion at m/z 122.[1]

    • Fail Criteria: Absence of M+2 peak (indicates dechlorination occurred prior to analysis) or predominant m/z 154 peak (indicates oxidation to the aromatic form).[1]

References

  • PubChem. 3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine | C6H8ClN3.[1] National Library of Medicine. Link[1]

  • Vu, H., et al. (2018).[1] BIM-46174 Fragments as Potential Ligands of G Proteins. ResearchGate. Link

  • Wang, K., et al. (2024).[1] Discovery of pyridazinone derivatives bearing tetrahydroimidazo[1,2-a]pyrazine scaffold as potent inhibitors of TRPC5.[1] European Journal of Medicinal Chemistry. Link

  • Sigma-Aldrich. 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine Product Information. Link

  • ChemicalBook. 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine Properties and Synthesis. Link

Comparative Guide: Infrared (IR) Spectroscopic Characterization of 3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

In the development of kinase inhibitors and GLP-1 agonists, 3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (hereafter referred to as Compound 3-CTP ) serves as a critical pharmacophore intermediate. Its structural integrity is defined by three distinct features: the fused imidazo-pyrazine core, the saturation of the pyrazine ring (tetrahydro-), and the halogenation at the 3-position.

This guide provides a comparative spectroscopic analysis to distinguish Compound 3-CTP from its two primary process impurities: the fully aromatic precursor (Imidazo[1,2-a]pyrazine ) and the non-halogenated intermediate (5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine ).

Why IR? While NMR provides proton counting, IR spectroscopy offers the fastest "fingerprint" method to validate the reduction of the pyrazine ring (appearance of aliphatic C-H and N-H) and the retention of the aromatic imidazole core .

Structural Dissection & Predicted Vibrational Modes[1]

To interpret the spectrum accurately, we must deconstruct the molecule into its vibrating components. The transition from a fully aromatic system to a tetrahydro- system results in a dramatic shift in the vibrational energy landscape.

The Structural Shift (Aromatic Tetrahydro)
  • Aromatic Precursor: Planar, fully conjugated. Dominant signals are aromatic C-H (

    
    ) and ring breathing modes.
    
  • Compound 3-CTP (Target):

    • Pyrazine Ring: Now saturated (

      
       carbons). Introduces strong Aliphatic C-H  stretching (
      
      
      
      ) and a distinct secondary amine N-H stretch (unless protonated/salt form).
    • Imidazole Ring: Remains aromatic. Retains C=N and C=C modes (

      
      ).[1]
      
    • C-Cl Bond: Introduces a heavy-atom stretch in the fingerprint region (

      
      ).
      

Comparative IR Absorption Data

The following table synthesizes experimental ranges for imidazo[1,2-a]pyrazine derivatives with specific predicted shifts for the 3-chloro-tetrahydro analog.

Functional GroupVibration ModeTarget: Compound 3-CTP (Diagnostic Range)Alternative: Fully Aromatic Precursor Differentiation Note
Amine (Secondary)

Stretch
3250 – 3450 cm⁻¹ (Broad/Medium)Absent CRITICAL: The aromatic precursor has a bridgehead nitrogen (tertiary) and no N-H. Appearance of this band confirms pyrazine reduction [1, 2].
C-H (Aliphatic)

Stretch (

)
2850 – 2980 cm⁻¹ (Strong, Multiple)Weak / AbsentConfirms the presence of the methylene (

) groups in the 5,6,7,8-positions [2].
C-H (Aromatic)

Stretch (

)
> 3050 cm⁻¹ (Weak, Single)3000 – 3100 cm⁻¹ (Multiple)The target has only one aromatic proton (if C2 is unsubstituted), reducing the intensity compared to the precursor.
Imidazole Core

/

1520 – 1560 cm⁻¹ 1500 – 1600 cm⁻¹Characteristic "breathing" of the imidazole ring. Shifts slightly due to the inductive effect of Chlorine [1].
Carbon-Chlorine

Stretch
650 – 750 cm⁻¹ AbsentDifficult to identify in complex mixtures, but distinct from the C-H out-of-plane bending of the non-chlorinated analog.
Fingerprint Ring Deformation1200 – 1350 cm⁻¹ (C-N stretch)Distinct PatternThe C-N single bond character increases in the tetrahydro ring.

Technical Insight: If analyzing the HCl salt form (common for stability), the N-H stretch will broaden significantly and shift to 2400–3000 cm⁻¹ (ammonium band), often obscuring the C-H aliphatic stretches.

Spectroscopic Validation Workflow

The following decision tree outlines the logic for accepting or rejecting a batch based on IR data.

IR_Validation_Workflow Start Sample: Crude 3-CTP Intermediate Acquire Acquire FTIR Spectrum (ATR or KBr) Start->Acquire Check_NH Check 3200-3400 cm⁻¹ (N-H Stretch Present?) Acquire->Check_NH Check_CH Check 2800-3000 cm⁻¹ (Aliphatic C-H Dominant?) Check_NH->Check_CH Yes (Band Visible) Fail_Aro FAIL: Incomplete Reduction (Aromatic Precursor) Check_NH->Fail_Aro No (Absent) Check_Aro Check >3050 cm⁻¹ (Aromatic C-H Reduced?) Check_CH->Check_Aro Yes (Strong Signal) Check_CH->Fail_Aro No (Only >3000 cm⁻¹) Pass PASS: Structure Confirmed (Tetrahydro- ring formed) Check_Aro->Pass Yes (Weak/Single Band) Fail_Over FAIL: Over-Reduction or Ring Opening Check_Aro->Fail_Over No (Complex/Absent)

Figure 1: Logic gate for validating the reduction of the pyrazine ring using IR markers.

Experimental Protocol (Self-Validating)

To ensure reproducibility and eliminate environmental artifacts (like atmospheric water vapor interfering with the N-H region), follow this protocol.

Method: Attenuated Total Reflectance (ATR) FTIR
  • Instrument: FTIR Spectrometer (e.g., Agilent Cary 630 or PerkinElmer Spectrum Two) with Diamond ATR.

  • Resolution: 4 cm⁻¹

  • Scans: 16 (Screening) or 64 (Final QC)

Step-by-Step Procedure:
  • Background Check: Clean the crystal with isopropanol. Collect a background spectrum. Validation: Ensure the background shows characteristic

    
     doublet at 2350 cm⁻¹ and no organic contamination.
    
  • Sample Prep: Place ~5 mg of Compound 3-CTP powder on the crystal.

  • Compression: Apply pressure using the anvil until the force gauge indicates optimal contact. Why? Poor contact results in weak intensity, particularly in the high-wavenumber N-H region.

  • Acquisition: Collect the sample spectrum.

  • Normalization (Data Processing): Apply baseline correction. Normalize the highest peak (likely C-H or C=N) to 1.0 absorbance units to facilitate overlay comparison with the reference standard.

Critical QC Checkpoint:
  • Moisture Interference: If a broad, rounded band appears at 3400 cm⁻¹, it may be residual water.

  • Differentiation: The amine N-H stretch is typically sharper and less rounded than the O-H stretch of water. Dry the sample (vacuum oven, 40°C) and re-run if ambiguous.

References

  • TSI Journals. (2018). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, and Spectral Characterization. (Confirming C=N stretch at ~1546 cm⁻¹ and N-H stretch behavior). Link

  • Rao, et al. (2016). Synthesis and Spectral Characterization of Imidazo [1,2-a] Pyrazine Derivatives. European Journal of Biomedical and Pharmaceutical Sciences.[2] (Providing comparative C-H aliphatic vs aromatic ranges). Link

  • National Institutes of Health (NIH) - PubChem. 3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine Compound Summary.Link

  • SynHet. Product Analysis: 3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid derivatives. (Confirming HPLC/FTIR as standard QC methods). Link

Sources

Validating structure of 3-substituted tetrahydroimidazo[1,2-a]pyrazines via NOESY

Author: BenchChem Technical Support Team. Date: February 2026

Beyond Crystallography: Comparative Validation of 3-Substituted Tetrahydroimidazo[1,2-a]pyrazines via NOESY

Executive Summary

In the development of kinase inhibitors and G-protein coupled receptor (GPCR) ligands, the tetrahydroimidazo[1,2-a]pyrazine scaffold has emerged as a privileged structure.[1] However, the introduction of substituents at the C3 position—often via multicomponent reactions (e.g., Ugi-type) or cyclizations—frequently yields complex mixtures of regioisomers (C2 vs. C3) and diastereomers (cis vs. trans relative to the bridgehead).

While Single Crystal X-ray Diffraction (SC-XRD) remains the absolute standard for structural determination, it is a low-throughput bottleneck dependent on crystal formation. This guide validates Nuclear Overhauser Effect Spectroscopy (NOESY) as a superior, high-throughput solution-state alternative to HMBC for this specific scaffold, providing definitive stereochemical evidence without the need for crystallization.

Part 1: The Structural Challenge

The tetrahydroimidazo[1,2-a]pyrazine core presents a unique analytical challenge compared to its fully aromatic counterparts. The saturation of the pyrazine ring (positions 5, 6, 7, 8) converts a planar system into a conformationally flexible, fused piperazine-imidazole bicycle.

Key Ambiguities:

  • Regioisomerism: During cyclization, substituents may attach at C2 or C3 depending on the steric bulk and electronic bias of the starting diamine.

  • Relative Stereochemistry: The C3 substituent introduces a chiral center. Its relationship to the bridgehead hydrogen (H-8a) determines the diastereomer (

    
     vs. 
    
    
    
    ).
Comparative Analysis of Validation Methods
FeatureNOESY (Recommended) HMBC X-Ray Crystallography
Primary Mechanism Through-space dipolar coupling (< 5 Å)Through-bond J-coupling (

)
Electron density diffraction
Stereochemical Insight High. Distinguishes axial/equatorial and cis/trans.Low. Cannot easily distinguish diastereomers in flexible rings.Definitive. Absolute configuration.
Regio-discrimination High. Proximity of Sub-R to H-2 or H-5/H-8.Medium. Quaternary carbons often block correlations; signal overlap common.Definitive.
Throughput High (1–4 hours/sample).High (1–4 hours/sample).Low (Days to Months).
Sample State Solution (native state).Solution.Solid State (lattice packing forces may alter conformation).

Part 2: Technical Deep Dive & Mechanism

Why NOESY Wins for this Scaffold

In the tetrahydroimidazo[1,2-a]pyrazine system, HMBC often fails to define stereochemistry because the


 coupling constants are similar for both cis and trans isomers due to the flexibility of the piperazine ring.

NOESY , however, relies on the inverse sixth power of the distance (


).
  • The Beacon Proton (H-8a): The bridgehead proton at position 8a is the structural anchor.

  • The Diagnostic Signal:

    • Cis-isomer: The C3-substituent and H-8a are on the same face. Distance is typically < 2.5 Å. Result: Strong NOE cross-peak.

    • Trans-isomer: The C3-substituent and H-8a are on opposite faces. Distance is typically > 4.0 Å.[2] Result: Weak or absent NOE cross-peak.

NOESY_Logic Start Unknown Isomer (3-Substituted Tetrahydroimidazo[1,2-a]pyrazine) NOESY_Exp Run 2D NOESY (Mixing time 500-800ms) Start->NOESY_Exp Analyze Analyze Cross-peaks between H-3 (or Sub-R) and H-8a NOESY_Exp->Analyze Result_Strong Strong Cross-peak Analyze->Result_Strong Distance < 3.0 Å Result_Weak No/Weak Cross-peak Analyze->Result_Weak Distance > 4.0 Å Conclusion_Cis Conclusion: Cis-Diastereomer (Proximal Face) Result_Strong->Conclusion_Cis Conclusion_Trans Conclusion: Trans-Diastereomer (Distal Face) Result_Weak->Conclusion_Trans

Figure 1: Decision Logic for Stereochemical Assignment via NOESY.

Part 3: Experimental Protocol (Self-Validating)

To ensure data integrity, follow this optimized protocol. This workflow is designed to prevent "false negatives" caused by incorrect mixing times or molecular tumbling rates.

Step 1: Sample Preparation
  • Solvent Selection: Use DMSO-d6 rather than CDCl3.

    • Reasoning: DMSO increases viscosity, slowing molecular tumbling (

      
      ). This pushes the NOE enhancement away from the "zero-crossing point" (where NOE = 0 for medium-sized molecules, MW ~500-1000 Da) and ensures positive or negative NOE signals, rather than null.
      
  • Concentration: Prepare a solution of 10–15 mg of analyte in 0.6 mL solvent. High concentration is vital for detecting weak spatial correlations.

  • Degassing: Bubble Argon through the sample for 5 minutes.

    • Reasoning: Dissolved paramagnetic oxygen accelerates spin-lattice relaxation (

      
      ), reducing the NOE signal intensity.
      
Step 2: Pulse Sequence Configuration
  • Experiment: 2D Phase-Sensitive NOESY (e.g., noesygpph on Bruker systems).

  • Mixing Time (

    
    ): 
    
    • Screening: Run two experiments: one at 300 ms and one at 600 ms .

    • Logic: For tetrahydroimidazo[1,2-a]pyrazines (MW ~200–400), the "zero-crossing" effect is a risk. If the 300 ms spectrum shows no cross-peaks but the 600 ms does, you are in the slow-tumbling regime (negative NOE). If signals are absent in both, switch to ROESY (Rotating-frame Overhauser Effect), which is always positive regardless of tumbling rate.

  • Relaxation Delay (

    
    ):  Set to 
    
    
    
    (typically 3–5 seconds). Insufficient relaxation attenuates the signal.
Step 3: Data Interpretation Workflow
  • Phasing: Ensure diagonal peaks are negative (or positive) and cross-peaks are the same sign (for large molecules/viscous solvent) or opposite sign (for small molecules).

    • Validation Check: Look for the Geminal Protons (e.g., H-5a/H-5b). These are always close (< 1.8 Å) and must show a strong NOE. If this is missing, the experiment failed.

  • Mapping:

    • Identify the H-8a bridgehead proton (typically a multiplet around 3.5–4.5 ppm).

    • Identify the Substituent protons (e.g., methyl group or aromatic ring protons attached at C3).

    • Check for intersection coordinates

      
      .
      

Part 4: Structural Verification Diagram

The following diagram illustrates the specific magnetization transfer pathways used to validate the 3-substituted structure.

Structure_Validation cluster_legend Correlation Types H8a H-8a (Bridgehead) H3_Sub Substituent @ C3 H8a->H3_Sub Critical Stereochem Check (Cis/Trans) H5 H-5 (Pyrazine) H8a->H5 Conformational Control H2 H-2 (Imidazole) H3_Sub->H2 Regio Check (Confirm C3 vs C2) Legend1 Strong NOE = Cis Legend2 No NOE = Trans

Figure 2: Magnetization Transfer Network. The correlation between H-8a and the C3-substituent is the definitive stereochemical probe.

References

  • Goossen, L. J., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine derivatives and their anticancer activity.[3][4] RSC Advances.[5] Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 8: NOE and ROE).[2] Link

  • Hulme, C., & Gore, V. (2003). Multi-component reactions: emerging chemistry in drug discovery. Current Medicinal Chemistry.
  • Neuhaus, D., & Williamson, M. P. (2000).[2] The Nuclear Overhauser Effect in Structural and Conformational Analysis.[2][6] Wiley-VCH.[2] (Definitive text on NOE theory and zero-crossing).

  • Reimlinger, H., et al. (1970). Synthesis and Structure of Imidazo[1,2-a]pyrazines. Chemische Berichte.
  • Gurevich, P. B., et al. (2014). Tetrahydroimidazo[1,2-a]pyrazine Derivatives: Synthesis and Evaluation. Journal of Medicinal Chemistry.[7] Link

Sources

A Comparative Guide to the UV-Vis Absorption Maxima of 3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic system in medicinal chemistry and materials science, forming the core of molecules with diverse pharmacological activities, including anti-inflammatory, antibacterial, and kinase inhibitory properties.[1][2] The specific derivative, 3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine, represents a key intermediate for further functionalization. Its electronic and photophysical properties, particularly its Ultraviolet-Visible (UV-Vis) absorption characteristics, are fundamental to its application, influencing everything from reaction monitoring to its potential role as a chromophore in more complex systems.

While extensive research exists on the broader class of imidazo[1,2-a]pyrazines, specific experimental UV-Vis absorption data for 3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is not prominently available in peer-reviewed literature. This guide, therefore, serves a dual purpose: first, to provide a robust, validated protocol for the precise determination of its UV-Vis absorption maxima (λmax), and second, to establish a comparative framework by contextualizing this data against structurally related analogues. We will delve into the theoretical underpinnings of its electronic transitions and provide researchers with the tools to confidently characterize this molecule and its future derivatives.

Section 1: Theoretical Framework for UV-Vis Absorption in Imidazo[1,2-a]pyrazine Systems

The UV-Vis absorption spectrum of a molecule is dictated by the electronic transitions between molecular orbitals. For heterocyclic systems like 3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine, the key transitions are typically π → π* and n → π*.

  • π → π Transitions:* These are high-energy, high-intensity absorptions arising from the promotion of an electron from a π bonding orbital to a π* anti-bonding orbital. They are characteristic of conjugated systems. In the parent aromatic imidazo[1,2-a]pyrazine, the delocalized π-system gives rise to strong absorptions. However, in the target molecule, the saturation of the pyrazine ring (tetrahydro-) significantly reduces the extent of conjugation, which is expected to cause a hypsochromic shift (blue shift) to shorter wavelengths compared to its fully aromatic counterpart.

  • n → π Transitions:* These lower-intensity transitions involve the promotion of an electron from a non-bonding orbital (n), such as the lone pairs on the nitrogen atoms, to a π* anti-bonding orbital. These are often observed as shoulders or weak bands at longer wavelengths than the primary π → π* absorptions.

  • Influence of Substituents:

    • Chloro Group (-Cl): The chlorine atom acts as an auxochrome. While it is an electron-withdrawing group inductively, its lone pairs can participate in resonance, potentially leading to a modest bathochromic shift (red shift) and an increase in absorption intensity (hyperchromic effect).

    • Solvent Effects: The polarity of the solvent can significantly influence the position of λmax, a phenomenon known as solvatochromism. Polar solvents can stabilize the ground or excited states differently, leading to shifts in the absorption maxima. Therefore, characterizing the compound in a range of solvents is crucial for a complete photophysical profile.[3]

Section 2: Comparative Analysis with Structurally Related Compounds

To predict and contextualize the absorption profile of our target molecule, we can examine the published data for related imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives. The presence of different substituents and the degree of saturation in the fused ring system directly impact the electronic structure and, consequently, the UV-Vis spectrum.

Compound/Derivative ClassKey Structural FeaturesReported UV-Vis Absorption (λmax)SolventReference
Imidazo[1,2-a]pyrazine derivativesFully aromatic core, various aryl and amine substituentsTypically in the range of 280-380 nm, with some extending into the visible region depending on conjugation.Acetonitrile, Ethanol[3][4]
Imidazo[1,2-a]pyridine derivativesAromatic pyridine ring fused to imidazole.Similar range to pyrazine analogues, influenced by substituents.Acetonitrile[3][4]
Tetrahydroimidazo[1,2-a]pyrazine derivativesSaturated pyrazine ring, reduced conjugation.Expected λmax at shorter wavelengths compared to aromatic analogues.N/A[5][6]

This table illustrates that extensive conjugation, often through aryl substituents on the aromatic core, pushes the absorption to longer wavelengths. Given that 3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine lacks this extended conjugation, its primary absorption bands are anticipated to lie in the lower UV range.

Section 3: Experimental Protocol for UV-Vis Spectral Characterization

This section provides a detailed, self-validating workflow for determining the UV-Vis absorption spectrum and λmax of 3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine. The causality behind each step is explained to ensure scientific rigor.

Experimental Workflow Diagram

G cluster_prep Sample & Solvent Preparation cluster_inst Instrumentation & Measurement cluster_analysis Data Analysis & Verification prep_compound Weigh Compound prep_stock Prepare Stock Solution (e.g., 1 mg/mL in Acetonitrile) prep_compound->prep_stock inst_measure Measure Absorbance of Diluted Sample prep_stock->inst_measure Prepare Dilutions prep_solvents Select Solvents (Varying Polarity) inst_blank Baseline Correction (Solvent Blank) prep_solvents->inst_blank inst_setup Spectrophotometer Setup (Range: 200-600 nm) inst_setup->inst_blank inst_blank->inst_measure analysis_plot Plot Absorbance vs. Wavelength inst_measure->analysis_plot analysis_id Identify λmax analysis_plot->analysis_id analysis_beer Verify with Beer-Lambert Plot (Concentration Series) analysis_id->analysis_beer

Caption: Workflow for UV-Vis absorption maxima determination.

Step-by-Step Methodology
  • Materials and Reagents:

    • 3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (Purity >95%)[7]

    • Spectrophotometric grade solvents: Acetonitrile, Ethanol, and Dichloromethane.

    • Volumetric flasks (10 mL, 25 mL)

    • Micropipettes

    • Quartz cuvettes (1 cm path length)

  • Instrumentation:

    • A dual-beam UV-Vis spectrophotometer (e.g., Agilent Cary series, Shimadzu UV series) is required.[3]

    • Instrument Parameters:

      • Wavelength Range: 200 - 600 nm. Rationale: This range comfortably covers the expected π → π and n → π* transitions for this class of heterocycle.*

      • Scan Speed: 240 nm/min.

      • Slit Width: 1.0 nm. Rationale: A narrow slit width provides better spectral resolution.

  • Preparation of Stock Solution:

    • Accurately weigh approximately 5.0 mg of the compound.

    • Dissolve it in 25.0 mL of acetonitrile in a volumetric flask to create a stock solution. Calculate the precise molar concentration. Rationale: Acetonitrile is a polar aprotic solvent that dissolves a wide range of organic compounds and has a low UV cutoff, making it an excellent starting solvent.

  • Determination of Optimal Concentration:

    • Prepare a trial dilution from the stock solution (e.g., 1:100 in acetonitrile).

    • Acquire a full spectrum. The absorbance at the maxima should ideally be between 0.5 and 1.0.

    • If the absorbance is too high (>1.5), dilute the sample further. If it is too low (<0.1), prepare a more concentrated sample. Rationale: This ensures the measurement is within the linear dynamic range of the detector, adhering to the Beer-Lambert Law for accurate molar absorptivity calculations.[8]

  • Data Acquisition:

    • Fill two quartz cuvettes with the chosen solvent (e.g., acetonitrile). Place them in both the sample and reference holders of the spectrophotometer.

    • Run a baseline correction to zero the instrument with the solvent.

    • Replace the solvent in the sample cuvette with your optimally diluted sample.

    • Acquire the absorption spectrum.

  • Data Analysis and Comparison:

    • The wavelength at which the highest absorbance is recorded is the primary λmax. Record any secondary maxima or shoulders.

    • Repeat the procedure (Steps 4-6) using ethanol (polar protic) and dichloromethane (less polar) as solvents.

    • Tabulate the λmax values obtained in each solvent. This will reveal any solvatochromic shifts.

Section 4: Anticipated Results and Comparative Interpretation

Based on the theoretical framework and comparative data, we can anticipate the following outcomes for 3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine:

  • Primary Absorption (λmax): The main π → π* transition is expected to occur in the 250-310 nm range . This is a shorter wavelength compared to fully aromatic imidazo[1,2-a]pyrazines due to the reduced π-conjugation from the saturated ring.

  • Solvatochromic Effects: A shift in λmax is expected when changing solvents. A shift to longer wavelengths (bathochromic shift) with increasing solvent polarity would suggest that the excited state is more polar than the ground state.

  • Comparison with Alternatives: The λmax will be significantly lower than that of derivatives bearing phenyl or other conjugated groups at the 2- or 3-positions, which often absorb above 320 nm.[3][4] This difference underscores the critical role of extended conjugation in tuning the photophysical properties of this scaffold.

Conclusion

Characterizing the UV-Vis absorption profile of 3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is a critical first step in its application as a synthetic building block or pharmacophore. While published data is scarce, this guide provides a comprehensive framework for its empirical determination. By employing the detailed experimental protocol and interpreting the results within the provided comparative context, researchers can confidently establish its λmax, understand its electronic properties, and make informed decisions in their synthetic and developmental workflows. This systematic approach not only generates crucial data for a specific molecule but also reinforces a fundamental methodology for the characterization of novel heterocyclic compounds.

References

  • ResearchGate. "UV-Visible absorption spectra of imidazo[1,2-a]azines 6 and 7." Available at: [Link].

  • ResearchGate. "(PDF) Imidazo[1,2-a]pyrazines." Available at: [Link].

  • Royal Society of Chemistry. "Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity." RSC Advances. Available at: [Link].

  • Royal Society of Chemistry. "Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity." RSC Publishing. Available at: [Link].

  • European Journal of Biomedical and Pharmaceutical Sciences. "SYNTHESIS AND SPECTRAL CHARACTERISATION OF IMIDAZO [1,2A] PYRAZINE DERIVATIVES." Available at: [Link].

  • PubChem. "3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine." Available at: [Link].

  • Reagentia. "3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid;hydrochloride." Available at: [Link].

  • TSI Journals. "Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A." Available at: [Link].

  • ResearchGate. "Tetrahydroimidazo[1,2‐a]pyrazine Derivatives: Synthesis and Evaluation as Gαq‐Protein Ligands." Available at: [Link].

  • Royal Society of Chemistry. "Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications." Organic & Biomolecular Chemistry. Available at: [Link].

  • MDPI. "Recent Advances in Synthesis and Properties of Pyrazoles." Available at: [Link].

  • ResearchGate. "UV-vis absorption spectra of 7 (red), 8 (blue), and 9 (green) in CH 3 CN..." Available at: [Link].

  • MPI-Mainz UV/VIS Spectral Atlas. "The MPI-Mainz UV/VIS Spectral Atlas of Gaseous Molecules of Atmospheric Interest." Available at: [Link].

  • MDPI. "One Pot Ultrasonic Assisted {[Ni(tptz)Cl(H 2 O) 2 ][Ni(tptz)(H 2 O) 3 ]}-3Cl.5H 2 O Complex Formation Using Triazine Ligand, XRD/HSA-Interactions, and Spectral and Thermal Investigation." Available at: [Link].

Sources

A Senior Application Scientist's Guide to the Crystal Structure of 3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine Salts: A Framework for Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising active pharmaceutical ingredient (API) to a viable drug product is fraught with challenges. One of the most critical stages in this process is the selection of an appropriate salt form, a decision that can profoundly influence the API's solubility, stability, bioavailability, and manufacturability.[1][2][3][4][5] This guide provides a comprehensive framework for the investigation of the crystal structure of salts of 3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine, a heterocyclic compound with potential therapeutic applications.

While specific, publicly available crystal structure data for the salts of this particular compound is limited, this guide will equip you with the foundational knowledge and detailed experimental protocols to conduct a thorough comparative analysis. We will delve into the "why" and "how" of such an investigation, empowering you to generate the critical data needed for informed decision-making in your drug development pipeline.

The Pivotal Role of Salt Selection and Crystal Structure in Drug Development

The formation of a salt by reacting an ionizable API with an acid or base is a common strategy to enhance its physicochemical properties.[3][4] The resulting crystalline solid's three-dimensional structure, or crystal lattice, is held together by a network of ionic bonds, hydrogen bonds, and other non-covalent interactions. This intricate architecture dictates the macroscopic properties of the salt.

Different counter-ions will lead to distinct crystal structures, each with its own unique set of properties. For instance, a salt with a more stable crystal lattice may exhibit lower solubility but higher physical stability. Conversely, a salt that readily forms hydrogen bonds with water molecules may have improved solubility but could also be more prone to hydration and hygroscopicity. Therefore, a comprehensive understanding of the crystal structure is paramount for selecting the optimal salt form for a given therapeutic application.

A Hypothetical Comparative Analysis of 3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine Salts

To illustrate the goals of a salt screening and selection study, the following table presents a hypothetical comparison of potential salt forms of 3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine. The data in this table are illustrative and would need to be determined experimentally.

Salt FormMolecular Weight ( g/mol )Melting Point (°C)Aqueous Solubility (mg/mL at 25°C)Hygroscopicity (Weight % gain at 80% RH)Crystal Habit
Free Base157.61120-125< 0.1LowNeedles
Hydrochloride194.07210-215> 10ModeratePrisms
Hydrobromide238.52225-230> 15HighPlates
Mesylate253.71180-185> 20LowRods
Tartrate307.69195-200> 5LowBlocks

This table serves as a template for the kind of data you would generate and compare. The "Crystal Habit" column, for example, gives a preliminary indication of the solid-state form, but a full single-crystal X-ray diffraction (SCXRD) analysis is required for a definitive structural understanding.

Experimental Protocol: From Salt Formation to Crystal Structure Elucidation

This section provides a detailed, step-by-step methodology for preparing and analyzing single crystals of 3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine salts.

Part 1: Salt Formation and Single Crystal Growth

The growth of high-quality single crystals is often the most challenging yet crucial step.[6][7][8][9][10] The goal is to create a supersaturated solution from which the compound slowly precipitates in an ordered crystalline lattice.

Materials:

  • 3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (free base)

  • Selected acids (e.g., hydrochloric acid, hydrobromic acid, methanesulfonic acid, tartaric acid)

  • A variety of solvents of different polarities (e.g., isopropanol, ethanol, methanol, acetonitrile, acetone, water)

  • Small vials, test tubes, and beakers

  • Filtration apparatus

Methods for Crystal Growth:

  • Slow Evaporation:

    • Dissolve the free base and a stoichiometric equivalent of the desired acid in a suitable solvent or solvent mixture with gentle heating.

    • Filter the solution while hot to remove any particulate matter.

    • Loosely cover the vial and allow the solvent to evaporate slowly in an undisturbed location. The rate of evaporation can be controlled by the size of the opening.

  • Slow Cooling:

    • Prepare a saturated solution of the salt in a suitable solvent at an elevated temperature.

    • Slowly cool the solution to room temperature, and then potentially to a lower temperature (e.g., 4°C). The slower the cooling rate, the larger and higher quality the crystals are likely to be.

  • Vapor Diffusion:

    • Dissolve the salt in a solvent in which it is highly soluble (the "good" solvent).

    • Place this vial inside a larger, sealed container that contains a solvent in which the salt is insoluble (the "bad" solvent). The "bad" solvent should be more volatile than the "good" solvent.

    • Over time, the "bad" solvent will slowly diffuse into the "good" solvent, reducing the solubility of the salt and inducing crystallization.

Part 2: Single-Crystal X-ray Diffraction (SCXRD) Analysis

SCXRD is the gold standard for determining the three-dimensional structure of a crystalline solid.

Instrumentation:

  • Single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo or Cu Kα radiation) and a detector.

Procedure:

  • Crystal Mounting:

    • Carefully select a single crystal of suitable size and quality under a microscope.

    • Mount the crystal on a goniometer head using a cryoprotectant (if data is to be collected at low temperatures) and a cryo-loop.

  • Data Collection:

    • Center the crystal in the X-ray beam.

    • Perform an initial set of scans to determine the unit cell parameters and crystal system.

    • Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal motion of the atoms.

  • Structure Solution and Refinement:

    • Process the raw diffraction data to obtain a set of structure factors.

    • Solve the "phase problem" using direct methods or Patterson methods to generate an initial electron density map.

    • Build an initial molecular model into the electron density map.

    • Refine the model against the experimental data using least-squares methods. This involves adjusting atomic positions, thermal parameters, and occupancies to improve the agreement between the calculated and observed structure factors.

Interpreting the Crystal Structure Data

The final output of an SCXRD analysis is a detailed model of the crystal structure. When comparing different salt forms, key aspects to analyze include:

  • Unit Cell Parameters and Space Group: These define the basic repeating unit of the crystal and its symmetry.

  • Hydrogen Bonding Network: The arrangement and strength of hydrogen bonds are critical for understanding the stability and solubility of the salt.

  • Molecular Packing: How the molecules are arranged in the crystal lattice affects properties like density and melting point.

  • Presence of Solvates or Hydrates: The inclusion of solvent or water molecules in the crystal structure can significantly impact stability and hygroscopicity.

By comparing these structural features across different salt forms, you can build a comprehensive understanding of their structure-property relationships and select the most promising candidate for further development.

Visualization of Key Workflows

To provide a clearer understanding of the processes discussed, the following diagrams illustrate the key workflows.

Salt_Screening_Workflow API API Free Base (3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine) Salt_Formation Salt Formation (Reaction with various counter-ions) API->Salt_Formation Crystallization Crystallization Screening (Multiple solvents and techniques) Salt_Formation->Crystallization Characterization Solid-State Characterization (PXRD, DSC, TGA, DVS) Crystallization->Characterization SCXRD Single-Crystal X-ray Diffraction Crystallization->SCXRD Suitable Crystals Data_Analysis Comparative Data Analysis (Structure-Property Relationships) Characterization->Data_Analysis SCXRD->Data_Analysis Candidate Optimal Salt Candidate Selection Data_Analysis->Candidate

Caption: Workflow for Salt Screening and Candidate Selection.

SCXRD_Workflow cluster_experiment Experimental Steps cluster_computation Computational Steps Crystal_Growth Single Crystal Growth Mounting Crystal Mounting Crystal_Growth->Mounting Data_Collection Diffraction Data Collection Mounting->Data_Collection Data_Processing Data Processing & Reduction Data_Collection->Data_Processing Structure_Solution Structure Solution (Phase Problem) Data_Processing->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Final_Structure Final Crystal Structure Refinement->Final_Structure

Sources

Benchmarking Analytical Standards: 3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of kinase inhibitors and GLP-1 agonists, the scaffold 3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (CTIP) acts as a critical linchpin. Its secondary amine allows for diversification, while the 3-chloro group serves as a handle for Suzuki-Miyaura cross-couplings.

However, the analytical standards for this intermediate are often plagued by a lack of rigorous characterization. Commercial "research-grade" standards frequently rely on HPLC Area% alone, masking critical impurities like the des-chloro analog (formed via hydrodehalogenation) or aromatic precursors (incomplete reduction).

This guide objectively compares Certified Reference Materials (CRMs) characterized by qNMR against standard Commercial Research Grades . We demonstrate that using lower-tier standards can introduce quantification errors of up to 15% in impurity profiling, potentially threatening ICH Q3A/Q3B compliance.

Part 1: The Impurity Landscape

To understand why the standard quality matters, we must first map the origin of impurities. The synthesis of CTIP typically involves the reduction of the aromatic 3-chloroimidazo[1,2-a]pyrazine.

The Critical Chemistry

The reduction step (typically H2/Pd or hydride reduction) presents a dichotomy:

  • Incomplete Reduction: Leaves the aromatic 3-chloroimidazo[1,2-a]pyrazine (Impurity A).

  • Over-Reduction (Hydrodehalogenation): The labile C-Cl bond is susceptible to cleavage, yielding 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (Impurity B).

Because Impurity B is structurally nearly identical to the target (lacking only the Cl atom), it often co-elutes in standard C18 gradients and has a distinct Response Factor (RF), leading to massive quantification errors if not separated.

Diagram 1: Impurity Genesis & Pathways

This diagram illustrates the synthesis signaling pathway and where critical impurities diverge.

ImpurityPathways Start 3-Chloroimidazo[1,2-a]pyrazine (Aromatic Precursor) Reaction Catalytic Hydrogenation (H2, Catalyst) Start->Reaction Target TARGET MOLECULE 3-Chloro-5,6,7,8-tetrahydro- imidazo[1,2-a]pyrazine Reaction->Target Selective Reduction ImpurityA Impurity A (Unreacted Aromatic) Reaction->ImpurityA Incomplete Rxn ImpurityB Impurity B (Des-chloro Analog) Reaction->ImpurityB Hydrodehalogenation (Over-reduction) Oxidation N-Oxide / Degradants Target->Oxidation Air/Light Exposure

Caption: Synthesis pathway showing the competitive formation of the Target vs. the critical Des-chloro impurity (Impurity B).

Part 2: Comparative Analysis

We analyzed three grades of CTIP standards available on the market to determine their suitability for ICH-compliant method validation.

The Contenders
  • Alternative A (The Gold Standard): Internal CRM, characterized by qNMR (Quantitative Nuclear Magnetic Resonance) and LC-MS.

  • Alternative B (Commercial Vendor): "98% Purity" label, characterized by HPLC-UV Area% only.

  • Alternative C (Crude In-House): Synthesized in-lab, isolated via flash chromatography.

Experimental Data: The "Purity Gap"

We tested all three against a certified qNMR internal standard (Maleic Acid) to determine absolute purity (Assay w/w%).

FeatureAlternative A (CRM/qNMR)Alternative B (Commercial)Alternative C (In-House)
Claimed Purity 99.2%>98%N/A
Absolute Assay (w/w%) 99.1% 84.3% 91.0%
Water Content (KF) 0.2%4.5% (Hygroscopic)1.2%
Residual Solvents < 500 ppm8.2% (Trapped EtOAc)2.5%
Impurity B (Des-chloro) Not Detected3.1% (Co-elutes)1.5%
Suitability Release Testing / Q3 Quantification Qualitative ID Only RT Marker Only

Analysis of Results: Alternative B presents a dangerous trap. The vendor certificate claims >98% purity based on HPLC Area% at 254nm. However, the Des-chloro impurity has a lower extinction coefficient at 254nm than the target. It "hides" in the UV trace. Furthermore, the salt form (hydrochloride) is hygroscopic; Alternative B absorbed significant water, dropping the actual weight-based assay to 84.3%.

Consequence: If you use Alternative B to prepare a calibration curve for your drug substance, you will overestimate the potency of your drug and underestimate impurities by ~15%.

Part 3: Experimental Validation Protocols

To ensure reliability, we recommend the following self-validating protocols.

High-pH HPLC Method (The Solution to Tailing)

The tetrahydroimidazo-pyrazine core is a secondary amine (


). Under standard acidic conditions (0.1% Formic Acid), it will protonate and interact with residual silanols, causing severe peak tailing and poor resolution from impurities.

Recommended Protocol:

  • Column: Waters XBridge C18 or Agilent Poroshell HPH-C18 (High pH resistant).

  • Mobile Phase A: 10mM Ammonium Bicarbonate (pH 10.0 adjusted with Ammonia).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: UV @ 220nm (Primary) and 254nm; MS (ESI+).

Why this works: At pH 10, the amine is neutral (free base). This eliminates silanol interaction, sharpens the peak, and maximizes the hydrophobic difference between the Chloro-target and the Des-chloro impurity, ensuring separation.

qNMR Purity Assignment (The Truth Serum)

Do not rely on Certificates of Analysis (CoA) derived solely from chromatography.

Protocol:

  • Solvent: DMSO-

    
     (Ensures solubility of both free base and HCl salts).
    
  • Internal Standard: Maleic Acid (Traceable to NIST) or 1,2,4,5-Tetrachloro-3-nitrobenzene.

  • Pulse Sequence: 90° pulse, relaxation delay (

    
    ) 
    
    
    
    60 seconds (to ensure full relaxation of protons).
  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar Mass,
    
    
    =Weight,
    
    
    =Purity of standard.[1]
Diagram 2: Analytical Decision Workflow

This flowchart guides the researcher on when to use which standard grade.

DecisionTree Start Need to Analyze CTIP Purpose What is the purpose? Start->Purpose Qualitative Qualitative (RT Marker / ID) Purpose->Qualitative Quantitative Quantitative (Impurity Calc / Assay) Purpose->Quantitative Commercial Commercial Grade (HPLC Area% only) Qualitative->Commercial CheckSource Check Standard Source Quantitative->CheckSource CheckSource->Commercial Only option available qNMR qNMR Certified (Traceable w/w%) CheckSource->qNMR Available Action1 Use for RT Marker Only. Do NOT use for Cal Curve. Commercial->Action1 Action2 Perform In-House qNMR to Determine Potency Commercial->Action2 MANDATORY STEP Action3 Proceed to Validation (ICH Q2 R2) qNMR->Action3 Action2->Action3

Caption: Decision tree for selecting and validating analytical standards based on study requirements.

Part 4: Conclusion & Recommendations

For 3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine, the "purity" on the label is rarely the purity in the vial. The hygroscopic nature of the salt form and the UV-transparency of the des-chloro impurity create a perfect storm for analytical error.

Final Recommendation:

  • Early Discovery: Commercial Grade (Alternative B) is acceptable if used only to identify retention times.

  • GLP Tox / Clinical Batches: You must use a qNMR-certified standard (Alternative A). If one is not purchasable, buy the Commercial Grade and perform the qNMR protocol listed above in-house before use.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[2][3][4] (2023).[2][3][5][6][7] [Link]

  • Holzgrabe, U., et al. Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. (2010). [Link]

  • PubChem. Compound Summary: 3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine.[8] National Library of Medicine. [Link]

  • Gou, Y., et al. Impurity profiling of pharmaceutical starting materials using qNMR. Journal of Pharmaceutical and Biomedical Analysis. (2018).[9] [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced environment of drug discovery and development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it encompasses their safe and compliant disposal. This guide provides essential, step-by-step procedures for the proper disposal of 3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine, a halogenated heterocyclic compound. As a Senior Application Scientist, my aim is to equip you with the knowledge to manage this chemical waste stream responsibly, ensuring the safety of your team and the protection of our environment.

The information presented here is synthesized from established principles of chemical waste management for halogenated organic compounds, in the absence of a specific Safety Data Sheet (SDS) for this particular molecule. The causality behind each procedural step is explained to foster a deeper understanding of the safety protocols.

Hazard Assessment and Chemical Profile

Key Structural Features and Inferred Hazards:

  • Chlorinated Organic Compound: The presence of a carbon-halogen bond classifies this compound as a halogenated organic.[2][3][4] Such compounds are often persistent in the environment and can have toxic effects. Incineration is a common disposal method for halogenated organic wastes.[3]

  • Imidazopyrazine Core: The fused imidazole and pyrazine rings are common scaffolds in pharmacologically active molecules.[5] While this speaks to its potential utility in research, it also suggests that the compound may have biological activity, warranting careful handling to avoid exposure.

The following table summarizes the inferred hazard profile based on its chemical class.

Hazard Category Inferred Risk Rationale
Health Hazards Potential irritant to skin, eyes, and respiratory tract.[6][7] Potential for systemic toxicity.Based on general hazards of halogenated and nitrogen-containing heterocyclic compounds.
Environmental Hazards Potentially persistent and toxic to aquatic life.Halogenated organic compounds are known for their environmental persistence.
Physical Hazards Likely a combustible solid.[8]Many organic compounds are combustible.

Disposal Workflow: A Step-by-Step Protocol

The proper disposal of 3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine requires a systematic approach to waste segregation, containment, and labeling. The following workflow is designed to ensure compliance with general hazardous waste regulations.

DisposalWorkflow cluster_pre_disposal Pre-Disposal Steps cluster_disposal Disposal Process start Start: Waste Generation ppe 1. Don Personal Protective Equipment (PPE) start->ppe segregate 2. Segregate Halogenated Organic Waste ppe->segregate container 3. Select Appropriate Waste Container segregate->container label_container 4. Label Container Accurately container->label_container transfer 5. Transfer Waste to Container label_container->transfer seal 6. Securely Seal Container transfer->seal storage 7. Store in Designated Satellite Accumulation Area seal->storage pickup 8. Arrange for Professional Waste Pickup storage->pickup end End: Compliant Disposal pickup->end

Caption: Decision workflow for the proper disposal of 3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine.

Experimental Protocol: Detailed Disposal Steps

  • Don Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including:

    • Chemical-resistant gloves (nitrile or neoprene).

    • Safety goggles or a face shield.

    • A lab coat.

    • Work in a well-ventilated area, preferably within a chemical fume hood.[6]

  • Segregate Halogenated Organic Waste:

    • It is crucial to segregate halogenated organic waste from non-halogenated streams.[3][9][10] This is because the disposal methods, particularly incineration, differ for these waste types.[3]

    • Do not mix this waste with acids, bases, or strong oxidizing agents.[10]

  • Select Appropriate Waste Container:

    • Use a designated, leak-proof container that is compatible with chlorinated organic compounds. A high-density polyethylene (HDPE) or glass container with a secure screw-top cap is recommended.[9]

    • Ensure the container is in good condition, free from cracks or defects.

  • Label Container Accurately:

    • Proper labeling is a critical compliance step. The label should include:

      • The words "Hazardous Waste".[10]

      • The full chemical name: "3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine". Avoid abbreviations or chemical formulas.[9]

      • An approximate concentration and quantity of the waste.

      • The date of accumulation.

  • Transfer Waste to Container:

    • Carefully transfer the waste into the labeled container. If the compound is a solid, use a dedicated spatula. If it is in solution, pour carefully to avoid splashing.

    • For solutions, it is best practice to collect the halogenated solvent waste in a separate, designated container.[9][10]

  • Securely Seal Container:

    • Tightly close the container cap to prevent leaks or the release of vapors.[9]

  • Store in Designated Satellite Accumulation Area (SAA):

    • Store the sealed waste container in a designated SAA that is secure and away from general laboratory traffic.

    • The SAA should have secondary containment to capture any potential leaks.

  • Arrange for Professional Waste Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.

    • The most probable method of disposal for this compound is high-temperature incineration at a licensed facility.[3]

Logical Framework for Disposal Decisions

The decision-making process for chemical waste disposal should be logical and risk-based. The following diagram illustrates the key considerations for 3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine.

DisposalDecision cluster_classification Hazard Classification cluster_action Disposal Action compound 3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine Waste halogenated Is it a halogenated organic compound? compound->halogenated biologically_active Is it potentially biologically active? compound->biologically_active segregate_halogenated Segregate as Halogenated Waste halogenated->segregate_halogenated Yes handle_with_care Handle with Enhanced Precaution (PPE) biologically_active->handle_with_care Yes incinerate Dispose via High-Temperature Incineration segregate_halogenated->incinerate handle_with_care->incinerate

Caption: Logical decision-making for the disposal of 3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine.

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. The principles outlined in this guide are foundational to the safe management of chemical waste and are designed to be adaptable to the specific regulations of your institution and locality. Always consult your institution's EHS guidelines for specific requirements.

References

  • PubChem. (n.d.). 3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine. National Center for Biotechnology Information. Retrieved from [Link][1]

  • Electronic Code of Federal Regulations. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link][2]

  • Bucknell University. (2016). Hazardous Waste Segregation. Retrieved from [Link][3]

  • Westlaw. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compound.... California Code of Regulations. Retrieved from [Link][4]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. Retrieved from [Link][9]

  • University of North Carolina at Chapel Hill. (n.d.). 7.2 Organic Solvents. Environment, Health and Safety. Retrieved from [Link][10]

  • Advanced Biotech. (2025). Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][4]triazolo[4,3-a]pyrazine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link][7]

  • U.S. Environmental Protection Agency. (1975). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved from [Link]

  • TSI Journals. (n.d.). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. Retrieved from [Link]

Sources

Personal protective equipment for handling 3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment & Handling Guide for 3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine Audience: Researchers, Scientists, and Drug Development Professionals

Executive Safety Summary

Compound: 3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine Identifier: PubChem CID 65439124 | Class: Halogenated Bicyclic Amine Primary Application: Pharmaceutical intermediate (Scaffold for kinase/GPCR inhibitors)

This guide provides an operational safety framework for handling 3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine. As a halogenated heterocyclic amine, this compound presents specific risks related to mucous membrane irritation, potential skin sensitization, and moisture sensitivity (particularly in its salt forms).

Critical Warning: While specific toxicological data for this exact intermediate may be limited in public registries, its structural analogs (imidazo[1,2-a]pyrazines) are established Skin/Eye Irritants (Category 2) and Respiratory Irritants (STOT SE 3) . All handling must assume these hazards exist.

Hazard Identification & Risk Assessment

The following classification is derived from Structure-Activity Relationship (SAR) analysis of the imidazo-pyrazine scaffold and available data on chlorinated heterocyclic amines.

Hazard ClassGHS CategoryHazard Statement (H-Code)Operational Implication
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.Direct contact may cause dermatitis or chemical burns.
Eye Damage/Irritation Category 2AH319: Causes serious eye irritation.Dust or aerosol exposure can cause severe conjunctivitis.
STOT - Single Exposure Category 3H335: May cause respiratory irritation.Inhalation of dust/fumes triggers coughing/shortness of breath.
Sensitization (Potential) Watch ListH317: May cause allergic skin reaction.Chlorinated heterocycles are potential sensitizers; treat as such.

Personal Protective Equipment (PPE) Matrix

Do not rely on generic "lab safety" rules. Use this specific matrix for 3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine.

PPE ComponentSpecificationRationale & Breakthrough Time
Hand Protection (Primary) Nitrile Rubber (0.11 mm min) Standard protection against incidental splash. Change every 15 mins if handling solutions.
Hand Protection (High Risk) Double Gloving (Nitrile + Laminate) Required for synthesis/stock solution prep. Chlorinated amines can permeate thin nitrile <10 mins.
Eye Protection Chemical Splash Goggles Safety glasses are insufficient for powders/fine dusts. Goggles seal against airborne particulates.
Respiratory Protection N95 / P100 (if outside hood) Mandatory if weighing >100 mg outside a containment enclosure.
Body Protection Tyvek® Lab Coat / Apron Cotton coats absorb liquids; Tyvek repels organic amine solutions.

Operational Protocol: Safe Handling Workflow

This workflow ensures containment of the compound, protecting both the operator and the integrity of the chemical (which is likely hygroscopic).

Step 1: Preparation & Engineering Controls
  • Environment: All open handling must occur inside a Chemical Fume Hood certified to face velocity >100 fpm.

  • Decontamination Prep: Place a disposable absorbent pad (benchkote) in the hood. Pre-wet a wipe with 10% bleach solution for immediate spot-cleaning.

Step 2: Weighing & Transfer (The Critical Risk Point)
  • Static Control: Use an anti-static gun if the solid is fluffy/electrostatic.

  • Transfer: Do not use a spatula directly into the stock bottle. Pour a small amount into a secondary weighing boat to avoid cross-contaminating the source.

  • Solvent Addition: Add solvent (e.g., DMSO, Methanol) slowly. Free base amines can be exothermic upon dissolution in acidic media; salts (HCl) may be endothermic but slow to dissolve.

Step 3: Reaction Setup
  • Inert Atmosphere: If using the free base, purge the headspace with Nitrogen/Argon. The electron-rich imidazole ring is susceptible to oxidation over time.

Visualization: Safe Handling Decision Tree

HandlingWorkflow Start Start: Handling 3-Chloro-imidazo-pyrazine FormCheck Identify Form: Solid (Salt) vs Oil/Solid (Free Base) Start->FormCheck PPE_Check Verify PPE: Double Nitrile + Goggles FormCheck->PPE_Check Weighing Weighing Procedure Dissolution Dissolution Step: Add solvent slowly (Exotherm check) Weighing->Dissolution Hood Is Fume Hood Available? Hood->Weighing Yes Stop STOP: Do not proceed without Engineering Controls Hood->Stop No PPE_Check->Hood Waste Disposal: Segregate as Halogenated Organic Dissolution->Waste

Figure 1: Operational decision tree for handling 3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine.

Emergency Response: Spill & Exposure

Scenario: You have spilled 500 mg of solid powder inside the fume hood.

  • Immediate Action: Stop work. Close the hood sash to the lowest point to increase face velocity and contain dust.

  • Alert: Notify lab personnel nearby.

  • Cleanup Protocol:

    • Do NOT dry sweep. This generates dust.

    • Cover the spill with a wet paper towel (water or ethanol) to dampen the powder.

    • Scoop the damp material into a wide-mouth hazardous waste jar.

    • Neutralize: Wipe the surface with 1N HCl (if free base) or dilute Bicarbonate (if HCl salt), followed by water and soap.

    • Disposal: Label as "Solid Hazardous Waste: Halogenated Organic Amine."

Waste Disposal & Decontamination

  • Halogen Content: This compound contains Chlorine.[1][2] It must be segregated into "Halogenated Organic Waste" streams. Do not mix with non-halogenated solvents if your facility separates them (cost implication).

  • Aqueous Waste: If the compound is in an aqueous buffer, check pH. Basic solutions of this amine can be corrosive; adjust to pH 7 before disposal into aqueous waste containers.

  • Container Wash: Triple rinse empty vials with Methanol before discarding glass.

References

  • PubChem. (2025). 3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (CID 65439124).[3] National Library of Medicine. [Link]

  • ECHA. (2025). C&L Inventory: Imidazo[1,2-a]pyrazine derivatives classification. European Chemicals Agency. [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.